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Foundational

Comprehensive Technical Guide on 4-Amino-5-fluoropyridin-3-ol: Physiochemical Profiling, Synthetic Utility, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Amino-5-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) represents a highly specialized, high-value fluorinated building block. Characterized by its ortho-amino-hydroxy motif adjacent to a fluorine atom, this compound serves as a critical precursor for the synthesis of fused bicyclic systems, such as fluorinated oxazolopyridines and imidazopyridines. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental workflows for drug development professionals.

Structural & Physicochemical Profiling

The utility of 4-amino-5-fluoropyridin-3-ol stems from the precise spatial arrangement of its functional groups. The C3-hydroxyl and C4-amino groups provide essential anchor points for hydrogen bonding, while the C5-fluorine exerts profound electronic effects on the pyridine core.

Fluorine is the most electronegative element, and its inclusion via a C-F single bond significantly alters the electron density of the aromatic ring[1]. The inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of the adjacent pyridine nitrogen, modulating the basicity of the molecule. This reduction in basicity is a critical design choice in drug discovery to improve oral bioavailability and reduce off-target liabilities (such as hERG channel inhibition)[1].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 1807159-86-9Unique registry identifier for sourcing and inventory.
Molecular Formula C5H5FN2O-
Molecular Weight 128.11 g/mol Low molecular weight is ideal for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 3 (-OH, -NH2)Provides critical anchor points for kinase hinge-binding motifs.
Hydrogen Bond Acceptors 3 (N, O, F)Enhances target engagement via diverse interaction networks.
Metabolic Stability High at C5Fluorine sterically and electronically blocks CYP450-mediated oxidation at the C5 position[1].

Mechanistic Reactivity & Synthetic Utility

The primary synthetic value of 4-amino-5-fluoropyridin-3-ol lies in its ability to undergo intramolecular cyclization to form fused heterocyclic rings. The ortho-relationship of the C4-amine and C3-hydroxyl groups makes it an ideal precursor for constructing oxazolo[4,5-c]pyridines [2].

The Cyclization Mechanism

The formation of an oxazolopyridine typically proceeds via a two-step condensation-cyclization sequence.

  • Acylation : The reaction begins with the acylation of the more nucleophilic C4-amine using an acyl chloride or carboxylic acid derivative, yielding an N-acyl intermediate.

  • Dehydration/Cyclization : A dehydrating agent (such as phosphorus oxychloride, POCl 3​ , or polyphosphoric acid, PPA) is introduced. The reagent activates the C3-hydroxyl group by converting it into a superior leaving group, driving the nucleophilic attack of the amide carbonyl oxygen to close the five-membered oxazole ring[2].

Reactivity A 4-Amino-5-fluoropyridin-3-ol (Starting Material) B Acyl Chloride / Base (Acylation) A->B Step 1 C N-Acyl Intermediate (Amide Formation) B->C -HCl D Dehydrating Agent (POCl3) C->D Step 2 E Fluorinated Oxazolopyridine (Fused Heterocycle) D->E Cyclization (-H2O)

Fig 1: Mechanistic pathway for the cyclization of 4-amino-5-fluoropyridin-3-ol into oxazolopyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of a 7-fluoro-2-phenyloxazolo[4,5-c]pyridine derivative is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol: Synthesis of 7-Fluoro-2-phenyloxazolo[4,5-c]pyridine

Step 1: Kinetically Controlled N-Acylation

  • Action : Dissolve 4-amino-5-fluoropyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and cool the system to 0°C. Dropwise, add benzoyl chloride (1.1 eq) over 15 minutes.

  • Causality : Cooling the reaction to 0°C suppresses competitive O-acylation, kinetically favoring the more nucleophilic C4-amine to form the desired N-acyl intermediate. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting material which would stall the reaction.

Step 2: Intramolecular Cyclization

  • Action : Isolate the intermediate via a standard aqueous workup. Resuspend the crude solid in phosphorus oxychloride (POCl 3​ , 5.0 eq) and heat to reflux (100°C) for 4 hours.

  • Causality : POCl 3​ serves a dual purpose as both solvent and dehydrating agent. It activates the C3-hydroxyl group by converting it into a dichlorophosphate ester (a highly labile leaving group), which forces the intramolecular nucleophilic attack by the amide oxygen, successfully closing the oxazole ring[2].

Step 3: Self-Validating Analytical Tracking

  • Action : Quench the reaction carefully with ice-water, extract with ethyl acetate, and dry over Na 2​ SO 4​ . Analyze the purified product via LC-MS and 1 H/ 19 F NMR (DMSO- d6​ ).

  • Causality & Validation : The success of the cyclization is self-validated by the complete disappearance of the broad singlet corresponding to the -NH 2​ protons (~6.0 ppm) and the -OH proton (~9.5 ppm) in the 1 H NMR spectrum, as these functional groups are consumed during ring closure. Furthermore, the 19 F NMR signal will exhibit a distinct downfield shift due to the extended π -conjugation of the newly formed aromatic oxazole ring.

Workflow Step1 1. Reaction Setup Combine starting material, acyl chloride & pyridine in DCM at 0°C Step2 2. Cyclization Add POCl3 and reflux at 100°C for 4-6 hours Step1->Step2 Step3 3. Workup & Extraction Quench with ice-water, extract with EtOAc, dry over Na2SO4 Step2->Step3 Step4 4. Self-Validation (LC-MS/NMR) Confirm mass [M+H]+; observe loss of -NH2/-OH in 1H NMR Step3->Step4

Fig 2: Self-validating experimental workflow for synthesizing fluorinated oxazolopyridines.

Strategic Applications in Drug Design

The integration of 4-amino-5-fluoropyridin-3-ol into a drug discovery pipeline is rarely accidental; it is a calculated structural decision.

  • Metabolic Shielding : The C5 position of standard pyridine rings is highly electron-rich and susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes in the liver. The introduction of a fluorine atom at this exact position sterically and electronically shields the ring, significantly extending the biological half-life of the resulting drug candidate[1].

  • Lipophilic Efficiency (LipE) : The C-F bond increases the overall lipophilicity (LogP) of the scaffold without adding the significant steric bulk associated with methyl or chlorine groups. This improves passive membrane permeability, a critical factor for oral absorption and blood-brain barrier (BBB) penetration[1].

  • Kinase Inhibitor Scaffolds : The resulting fluorinated oxazolopyridines synthesized from this building block are frequently utilized as bioisosteres for purines and benzimidazoles. They act as potent hinge-binders in the ATP-binding pocket of kinases, with the fluorine atom often engaging in orthogonal multipolar interactions with the protein backbone.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Royal Society of Chemistry. Retrieved from:[Link]

Sources

Exploratory

Introduction: The Structural Significance of 4-Amino-5-fluoropyridin-3-ol

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Amino-5-fluoropyridin-3-ol For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Amino-5-fluoropyridin-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-Amino-5-fluoropyridin-3-ol. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous pyridine derivatives to offer a robust predictive analysis. Furthermore, a detailed, field-proven protocol for the experimental acquisition of high-quality NMR data is presented, ensuring a self-validating system for researchers.

Substituted pyridines are a cornerstone of medicinal chemistry and drug development due to their presence in a vast array of biologically active compounds. The specific arrangement of amino, fluoro, and hydroxyl groups on the pyridine scaffold of 4-Amino-5-fluoropyridin-3-ol presents a unique electronic and structural profile. Understanding the precise chemical environment of each atom within this molecule is paramount for its characterization, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide the foundational NMR data required for the unambiguous identification and further investigation of this compound.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 4-Amino-5-fluoropyridin-3-ol is anticipated to exhibit two distinct signals for the aromatic protons, in addition to signals for the exchangeable protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The amino and hydroxyl groups are electron-donating, which tend to shift the signals of nearby protons to a higher field (lower ppm). Conversely, the fluorine atom is electron-withdrawing, causing a downfield shift (higher ppm) for adjacent protons.

Table 1: Predicted 1H NMR Data for 4-Amino-5-fluoropyridin-3-ol

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-27.8 - 8.0Doublet (d)4JH-F ≈ 2-4 HzDownfield shift due to proximity to the electronegative nitrogen and deshielding effect of the fluorine atom. The multiplicity is a doublet due to coupling with the fluorine atom.
H-67.0 - 7.2Doublet (d)3JH-F ≈ 8-10 HzUpfield shift due to the electron-donating effects of the adjacent amino and hydroxyl groups. The multiplicity is a doublet due to a stronger through-bond coupling with the fluorine atom.[1]
-NH24.5 - 5.5Broad Singlet (br s)-The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is typically broad due to quadrupole broadening and exchange.
-OH9.0 - 10.0Broad Singlet (br s)-The phenolic proton is expected to be significantly deshielded and will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.[2]

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of 4-Amino-5-fluoropyridin-3-ol will provide detailed information about the carbon skeleton. The chemical shifts are influenced by the same electronic effects as in the 1H NMR spectrum. A key feature will be the large one-bond carbon-fluorine coupling (1JC-F) for C-5 and smaller two- and three-bond couplings for other carbons.[3]

Table 2: Predicted 13C NMR Data for 4-Amino-5-fluoropyridin-3-ol

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
C-2140 - 145Doublet (d)3JC-F ≈ 3-5 HzDownfield shift due to proximity to the nitrogen atom.
C-3145 - 150Doublet (d)2JC-F ≈ 15-20 HzDeshielded due to the attached hydroxyl group.
C-4130 - 135Doublet (d)3JC-F ≈ 1-3 HzShielded by the electron-donating amino group.
C-5150 - 155Doublet (d)1JC-F ≈ 230-250 HzSignificantly deshielded due to the directly attached electronegative fluorine atom, with a characteristic large one-bond coupling constant.[3]
C-6120 - 125Doublet (d)2JC-F ≈ 20-25 HzShielded by the adjacent amino group.

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of 4-Amino-5-fluoropyridin-3-ol and the key predicted NMR correlations that would be observed in 2D NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation). These experiments are crucial for the definitive assignment of all proton and carbon signals.

cluster_0 4-Amino-5-fluoropyridin-3-ol cluster_1 Key Predicted 2D NMR Correlations C2 C-2 (δC 140-145) N1 N H2 H-2 (δH 7.8-8.0) C2->H2 C3 C-3 (δC 145-150) OH OH (δH 9.0-10.0) C3->OH C4 C-4 (δC 130-135) NH2 NH2 (δH 4.5-5.5) C4->NH2 C5 C-5 (δC 150-155) F F C5->F C6 C-6 (δC 120-125) H6 H-6 (δH 7.0-7.2) C6->H6 H2_C3 H-2 to C-3 (HMBC) H2->H2_C3 H2_C4 H-2 to C-4 (HMBC) H2->H2_C4 H2_C2 H-2 to C-2 (HSQC) H2->H2_C2 H6_C5 H-6 to C-5 (HMBC) H6->H6_C5 H6_C4 H-6 to C-4 (HMBC) H6->H6_C4 H6_C6 H-6 to C-6 (HSQC) H6->H6_C6

Caption: Predicted 2D NMR correlations for 4-Amino-5-fluoropyridin-3-ol.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of 4-Amino-5-fluoropyridin-3-ol. Adherence to this protocol will ensure reproducible and reliable data.

1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent due to its ability to dissolve a wide range of polar compounds and to slow down the exchange of labile protons (-NH2, -OH), often allowing for their observation.

  • Concentration: Prepare a solution of approximately 5-10 mg of 4-Amino-5-fluoropyridin-3-ol in 0.6-0.7 mL of DMSO-d6.

  • Sample Handling: Ensure the NMR tube is clean and dry. After adding the sample and solvent, cap the tube and gently agitate to ensure complete dissolution. Sonication may be used if necessary.

2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm. Reference the 13C spectrum to the DMSO-d6 solvent peak at 39.52 ppm.[3]

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the complete structural elucidation of 4-Amino-5-fluoropyridin-3-ol using the acquired NMR data.

cluster_0 NMR Data Acquisition and Processing cluster_1 Spectral Analysis and Assignment cluster_2 Structure Verification A Sample Preparation B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Processing and Referencing C->D E Assign Proton Signals (1H, COSY) D->E F Assign Carbon Signals (13C, HSQC) E->F G Confirm Connectivity (HMBC) F->G H Compare with Predicted Data G->H I Final Structure Confirmation H->I

Caption: Workflow for the NMR-based structural elucidation of 4-Amino-5-fluoropyridin-3-ol.

Conclusion

This in-depth technical guide provides a robust framework for the 1H and 13C NMR analysis of 4-Amino-5-fluoropyridin-3-ol. The predictive data, grounded in the established principles of substituent effects on pyridine rings, offers a reliable starting point for spectral interpretation. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. By following the outlined workflow, scientists and drug development professionals can confidently elucidate and verify the structure of this important molecule, paving the way for its further application in their research endeavors.

References

  • Rasala, D. (1993). 1H NMR SPECTRA OF SUBSTITUTED AMINOPYRIDINES. Spectroscopy Letters, 26(2), 227-235.
  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Journal of Molecular Structure, 787(1-3), 131-147.
  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2).
  • Stefaniak, L., et al. (1978). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 12(11), 631-634.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 947-954.
  • Kao, H.-M., et al. (2001). Synthesis, Crystal Structure, and Solid-State NMR Spectroscopy of (4-HAP)2[Ga4O(PO4)4(H2O)4] (AP = Aminopyridine), a Gallophosphate Containing Discrete Double-Four-Ring Units.
  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Li, Y., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13531-13538.
  • Gnevashev, S. G., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(Special Issue 1), 161-170.
  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The HNMR charts of 4-aminopyridine. Retrieved from [Link]

  • Al-Humaidi, J. Y., et al. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(21), 3894.
  • Charushin, V. N., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Lee, S., et al. (2021).
  • Krygowski, T. M., et al. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 123-134.
  • NIST. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Perera, S. A., et al. (2010). Probing 1J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A, 114(5), 2211-2222.
  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(38), 11684-11689.
  • Zenodo. (2020). Predicted carbon-13 NMR data of Natural Products (PNMRNP). Retrieved from [Link]

  • Mestrelab Resources. (2024). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Tan, Y. Q., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-13.
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Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Amino-5-fluoropyridin-3-ol: A Framework for Analysis

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Amino-5-fluoropyridin-3-ol, a novel heterocyclic compound with significant potential in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Amino-5-fluoropyridin-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. Given the absence of a published crystal structure for this specific molecule, this document serves as an in-depth procedural and analytical guide for researchers. It outlines a plausible synthetic pathway, detailed methodologies for single-crystal growth and X-ray diffraction, and a predictive analysis of the structural features based on established principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this promising molecule.

Introduction: The Rationale for Structural Analysis

Fluorinated pyridines are a cornerstone of modern drug discovery. The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The title compound, 4-Amino-5-fluoropyridin-3-ol, combines a hydrophilic hydroxyl group, a hydrogen-bonding amino group, and an electron-withdrawing fluorine atom on a pyridine scaffold. This unique combination of functional groups suggests its potential as a versatile building block for creating novel therapeutics.

Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (SCXRD), provides invaluable insights into the compound's stability, solubility, and polymorphism—all critical factors in drug development. Furthermore, a detailed crystal structure can elucidate the preferred conformations and intermolecular interactions, which can guide the design of more potent and selective drug candidates. This guide provides the scientific and logical pathway to achieve this structural understanding.

Proposed Synthesis of 4-Amino-5-fluoropyridin-3-ol

Experimental Methodology: From Powder to Single Crystal

The growth of high-quality single crystals is often the most challenging step in a SCXRD analysis.[1] For a small organic molecule like 4-Amino-5-fluoropyridin-3-ol, several techniques can be employed. The choice of method and solvent is critical and requires preliminary solubility screening.

Crystallization Techniques

Commonly successful methods for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.[2] The rate of evaporation can be controlled by adjusting the opening of the container.[2]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available.[2] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Step-by-Step Protocol for Vapor Diffusion
  • Preparation: Dissolve 2-5 mg of purified 4-Amino-5-fluoropyridin-3-ol in a minimal amount (0.2-0.5 mL) of a solvent in which it is readily soluble (e.g., methanol, ethanol) in a small vial.

  • Setup: Place this vial inside a larger, sealable jar containing 1-2 mL of an anti-solvent (e.g., diethyl ether, hexane).

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature (room temperature or in a refrigerator to slow down diffusion).

  • Monitoring: Observe the vial periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Elucidating the Structure

Once a suitable single crystal (typically >30 µm in size) is obtained, the process of X-ray diffraction analysis can begin.

Data Collection
  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. For data collection, the crystal is usually flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[4]

  • Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[5]

  • Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.[6] Modern software can automate this process to ensure data completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then used to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[5]

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods are typically successful in providing an initial model of the molecular structure. This can be accomplished using software like SHELXS or SIR92.[7]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process with software such as SHELXL.[8] This iterative process refines the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

The entire process, from data collection to a refined structure, can be managed within integrated software suites like APEX or Olex2.[8][9]

Predicted Structural Features and Intermolecular Interactions

Based on the known crystal structures of related fluorinated aminopyridines, we can predict the key structural characteristics of 4-Amino-5-fluoropyridin-3-ol.

Molecular Geometry

The pyridine ring is expected to be planar. The C-F, C-O, and C-N bond lengths will be influenced by the electronic effects of the substituents. A table of predicted bond lengths and angles, based on similar structures, is provided below.

ParameterPredicted Value
C-F bond length~1.35 Å
C-O bond length~1.36 Å
C-N (amino) bond length~1.37 Å
C-N-C (ring) angle~117°
C-C-F angle~119°

Table 1: Predicted geometric parameters for 4-Amino-5-fluoropyridin-3-ol.

Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds, given the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (pyridine N, -OH, -F).

  • Hydrogen Bonding: Strong O-H···N and N-H···O hydrogen bonds are expected to be the primary drivers of the supramolecular assembly, likely forming chains or sheets.[10][11] The amino group can also act as a donor to the hydroxyl oxygen or the fluorine atom. The pyridine nitrogen is a strong hydrogen bond acceptor.[12]

  • The Role of Fluorine: The fluorine atom is not a strong hydrogen bond acceptor, but C-H···F interactions are possible and can play a significant role in guiding the crystal packing.[13][14] The high electronegativity of fluorine also creates a π-hole in the center of the aromatic ring, which could interact with electron-rich regions of neighboring molecules.[15] The presence of fluorine can also lead to C-F···π or F···F contacts that contribute to the overall lattice energy.[16][17]

  • π-π Stacking: Depending on the hydrogen bonding network, the pyridine rings may arrange in a parallel-displaced or edge-to-face fashion to facilitate stabilizing π-π stacking interactions.

Visualization of Workflow and Predicted Structures

To clarify the experimental and analytical process, the following diagrams are provided.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Vapor Diffusion) Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection Data Collection (SCXRD) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Analysis Structural Analysis Refinement->Analysis Final_Structure Final_Structure Analysis->Final_Structure Final Crystal Structure

Figure 1: Experimental workflow from synthesis to final structural analysis.
Figure 2: Molecular structure of 4-Amino-5-fluoropyridin-3-ol with atom numbering.

Hydrogen_Bonding_Network cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_N_amino N-H B_O_hydroxyl O (hydroxyl) A_N_amino->B_O_hydroxyl N-H···O A_O_hydroxyl O-H B_N_ring N (ring) A_O_hydroxyl->B_N_ring O-H···N A_N_ring N (ring) C_O_hydroxyl O (hydroxyl) B_O_hydroxyl->C_O_hydroxyl O-H···O

Figure 3: Hypothetical hydrogen bonding interactions between molecules.

Conclusion

The determination of the single-crystal X-ray structure of 4-Amino-5-fluoropyridin-3-ol is an essential step toward understanding its potential as a building block in drug discovery. Although a solved structure is not yet in the public domain, this guide provides a robust, scientifically grounded framework for its synthesis, crystallization, and detailed structural analysis. By following the outlined protocols, researchers can elucidate the precise three-dimensional architecture of the molecule. The predicted dominance of strong hydrogen bonds and the influential role of the fluorine substituent suggest a rich and complex crystal packing. The resulting structural data will be critical for rational drug design, enabling the development of new therapeutic agents with improved properties and efficacy.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), m25-m33. [Link]

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  • Al-Hujran, T. A., et al. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Stalke, D., et al. (2012, January 6). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 953-961. [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved March 27, 2026, from [Link]

  • Inuzuka, R., et al. (2007, November 15). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 81-91. [Link]

  • Chopra, D., et al. (2003, September 30). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 3(6), 935-943. [Link]

  • Wu, R., Nachtigall, P., & Brutschy, B. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H2O) (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6(3), 379-384. [Link]

  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(2), 433-445. [Link]

  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(2), 433-445. [Link]

  • Stalke, D., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 953-961. [Link]

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  • Held, A., & Pratt, D. W. (2002, November 8). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society, 124(47), 14199-14207. [Link]

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Exploratory

Toxicity and In Vitro Safety Profile of 4-Amino-5-fluoropyridin-3-ol: A Framework for Preclinical Assessment

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] The compound 4-Amino-5-fluoropyridin-3-ol belongs to the fluorinated aminopyridine class, representing a promising chemical space for drug discovery. However, the introduction of fluorine and the presence of an amino group on a pyridine ring necessitate a thorough and rigorous evaluation of the compound's safety profile. This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 4-Amino-5-fluoropyridin-3-ol. Authored from the perspective of a senior application scientist, this document emphasizes the causal logic behind experimental choices, outlines robust, self-validating protocols, and integrates data interpretation into a cohesive risk assessment strategy for researchers and drug development professionals.

Introduction: The Rationale for a Structured Safety Assessment

Fluorinated pyridine derivatives are prevalent in numerous FDA-approved drugs, highlighting their therapeutic importance.[1][2] The fluorine atom can modulate the pKa of the pyridine nitrogen, influence binding interactions, and block sites of metabolism, thereby improving pharmacokinetic properties.[2] However, the aminopyridine substructure itself is known to possess biological activity, with some members of the class exhibiting significant toxicity, including neurotoxicity by blocking potassium channels.[3]

Furthermore, a close structural analog, 6-amino-5-fluoropyridin-3-ol, is classified with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[4] This information provides a critical starting point, mandating a systematic, tiered approach to safety evaluation before advancing 4-Amino-5-fluoropyridin-3-ol to more complex biological systems.

This guide outlines a proposed in vitro safety testing cascade designed to identify potential liabilities early in the development process. The workflow progresses from broad cytotoxicity screening to specific, mechanism-based assays, including genotoxicity and organ-specific toxicity assessments.

Foundational Safety Evaluation: Cytotoxicity Profiling

The initial step in any safety assessment is to determine the concentration range at which the compound elicits general cellular toxicity. This establishes a working concentration range for subsequent, more sensitive assays and provides a baseline measure of potency for adverse effects.

Rationale for Method Selection

Two common methods are proposed: the MTT assay and the Neutral Red Uptake (NRU) assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells. It is a robust and widely used indicator of cell health and proliferation.[5]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[6] It is considered a slightly different indicator of cytotoxicity, focusing on membrane integrity and lysosomal function. Running both assays can provide a more comprehensive picture, as a compound could potentially interfere with mitochondrial function (affecting MTT results) without immediately compromising membrane integrity (less impact on NRU results).

Experimental Workflow: General Cytotoxicity Screening

The following diagram outlines the typical workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis seed 1. Cell Seeding (e.g., HepG2, HEK293) in 96-well plates incubate1 2. Incubation (24h) Allow cells to adhere seed->incubate1 prepare_cpd 3. Compound Preparation Serial dilutions of 4-Amino-5-fluoropyridin-3-ol incubate1->prepare_cpd treat 4. Cell Treatment Add compound dilutions (including vehicle & positive controls) prepare_cpd->treat incubate2 5. Incubation (24-72h) Exposure period treat->incubate2 add_reagent 6. Add Assay Reagent (e.g., MTT, Neutral Red) incubate2->add_reagent incubate3 7. Incubation Allow for color development add_reagent->incubate3 readout 8. Measure Absorbance Spectrophotometer incubate3->readout analysis 9. Data Analysis Calculate % Viability Determine IC50 readout->analysis Genotoxicity_Workflow cluster_ames Tier 1: Gene Mutation cluster_micronucleus Tier 2: Chromosomal Damage cluster_results Interpretation start Compound: 4-Amino-5-fluoropyridin-3-ol ames Ames Test (with and without S9 activation) start->ames res_ames Ames Result? ames->res_ames micro In Vitro Micronucleus Assay (e.g., in CHO or TK6 cells) res_micro Micronucleus Result? micro->res_micro res_ames->micro Negative end_pos Significant Genotoxic Concern Further investigation required res_ames->end_pos Positive end_neg Low Genotoxic Risk res_micro->end_neg Negative res_micro->end_pos Positive

Caption: A tiered workflow for in vitro genotoxicity assessment.

Organ-Specific Toxicity and Mechanistic Assays

Beyond general cytotoxicity and genotoxicity, assessing organ-specific toxicity is crucial, particularly for the liver, which is the primary site of drug metabolism.

Hepatotoxicity Assessment
  • Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition. In vitro models using human liver cells, such as the HepG2 cell line, can provide early warnings.

  • Proposed Assays:

    • Transaminase Measurement: Assess the leakage of alanine transaminase (ALT) and aspartate transaminase (AST) from cells into the culture medium, which indicates membrane damage.

    • ATP Depletion Assay: Measure intracellular ATP levels to assess mitochondrial dysfunction, a common mechanism of hepatotoxicity.

Cardiotoxicity Assessment (hERG Assay)
  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary indicator of a drug's potential to cause QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes. This is a critical safety checkpoint for all new chemical entities.

  • Proposed Assay:

    • Automated Patch Clamp: High-throughput automated patch-clamp systems are the industry standard for assessing hERG channel inhibition. This technology measures the electrophysiological response of cells expressing the hERG channel in the presence of the test compound.

Data Summary and Interpretation

All quantitative data should be collated to build a comprehensive safety profile. The results guide a go/no-go decision or highlight the need for further mechanistic studies.

Summary of Hypothetical In Vitro Safety Data
Assay PlatformCell Line / SystemEndpoint MeasuredHypothetical ResultInterpretation / Implication
Cytotoxicity HepG2 (Human Liver)Cell Viability (IC₅₀)45 µMModerate basal cytotoxicity. Defines concentrations for subsequent assays.
Cytotoxicity HEK293 (Human Kidney)Cell Viability (IC₅₀)60 µMNo significant kidney-specific cytotoxicity observed in vitro.
Genotoxicity S. typhimurium (Ames)Gene ReversionNegativeNo evidence of mutagenicity (gene-level mutations).
Genotoxicity CHO-K1 (Mammalian)Micronucleus FormationNegativeNo evidence of clastogenicity or aneugenicity (chromosomal damage).
Cardiotoxicity HEK293-hERGhERG Channel Current (IC₅₀)> 30 µMLow risk of hERG channel inhibition. A >30-fold margin vs. projected therapeutic dose is desirable.
Hepatotoxicity HepG2 (Human Liver)ATP Depletion (EC₅₀)> 50 µMNo significant mitochondrial toxicity observed at non-cytotoxic concentrations.
Risk Assessment and Decision Making

The collected data informs a risk assessment that considers both the potency of the toxic effect and the potential therapeutic dose.

Decision_Tree start In Vitro Safety Data for 4-Amino-5-fluoropyridin-3-ol q1 Genotoxicity Positive? start->q1 q2 hERG IC50 < 10µM? q1->q2 No high_risk HIGH RISK Cease Development or Major Redesign Required q1->high_risk Yes q3 Cytotoxicity IC50 < 1µM? q2->q3 No med_risk MEDIUM RISK Requires Mechanistic Follow-up and Structure-Toxicity Analysis q2->med_risk Yes q3->med_risk Yes low_risk ACCEPTABLE PROFILE Proceed to In Vivo Toxicology Studies q3->low_risk No

Caption: A simplified decision tree for preclinical in vitro safety assessment.

Conclusion

The in vitro safety and toxicity profile of 4-Amino-5-fluoropyridin-3-ol can be effectively established through a systematic, tiered evaluation process. This guide proposes a foundational framework that begins with broad cytotoxicity assessments to establish working concentration ranges, followed by mandatory genotoxicity screening and crucial organ-specific safety assays for cardiotoxicity and hepatotoxicity. By understanding the rationale behind each assay and adhering to robust, validated protocols, researchers can generate a clear and actionable safety profile. This early-stage data is paramount for making informed decisions, de-risking drug development programs, and ensuring that only the safest and most promising candidates advance toward clinical evaluation.

References

  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (n.d.). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. Retrieved March 30, 2026, from [Link]

  • Diseases targeted by FDA-approved fluorinated drugs from 2015 to 2025. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. (2015). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • Toxicity determined in vitro by morphological alterations and neutral red absorption. (n.d.). RE-Place. Retrieved March 30, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved March 30, 2026, from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). NICNAS. Retrieved March 30, 2026, from [Link]

  • Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. (2015). PubMed. Retrieved March 30, 2026, from [Link]

  • Aminopyridines. (n.d.). EPA. Retrieved March 30, 2026, from [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). ATSDR. Retrieved March 30, 2026, from [Link]

  • 6-amino-5-fluoropyridin-3-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 30, 2026, from [Link]

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Foundational

Understanding the Core Physicochemical Properties of 4-Amino-5-fluoropyridin-3-ol: Molecular Weight and Exact Mass

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed exploration of two such critical parameters—molecular weight and exact mass—for the heterocyclic compound 4-Amino-5-fluoropyridin-3-ol. For professionals in pharmaceutical and chemical research, these values are not mere numbers; they are foundational data points that influence everything from synthesis and purification to bioactivity and safety profiling.

The Strategic Importance of Molecular Weight in Drug Development

Molecular weight (MW) is a key determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] As articulated in Lipinski's Rule of Five, a cornerstone of drug design, compounds with a molecular weight of less than 500 g/mol are more likely to exhibit good oral bioavailability.[1] This is because smaller molecules generally show better absorption and permeation across biological membranes.[1] Therefore, the molecular weight of a novel compound like 4-Amino-5-fluoropyridin-3-ol is a critical initial assessment for its potential as a therapeutic agent.

Defining and Calculating the Molecular Weight of 4-Amino-5-fluoropyridin-3-ol

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for 4-Amino-5-fluoropyridin-3-ol is determined to be C₅H₅FN₂O .

To calculate the molecular weight, we use the standard atomic weights of each element:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Fluorine (F): 18.998 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The calculation is as follows: (5 × 12.011) + (5 × 1.008) + (1 × 18.998) + (2 × 14.007) + (1 × 15.999) = 128.11 g/mol

The chemical structure of 4-Amino-5-fluoropyridin-3-ol is visualized below:

A Sample Preparation (1 µg/mL solution) C Direct Infusion via ESI A->C B Instrument Calibration B->C D HRMS Data Acquisition (Full Scan, >60,000 resolution) C->D E Data Processing and Analysis D->E F Exact Mass Determination (<5 ppm error) E->F G Elemental Composition Confirmation F->G

Caption: Experimental workflow for exact mass determination by HRMS.

Conclusion

The precise determination of molecular weight and exact mass is a foundational activity in chemical and pharmaceutical research. For 4-Amino-5-fluoropyridin-3-ol, these values (128.11 g/mol and 128.04458 Da, respectively) provide the initial data points necessary for its evaluation as a potential drug candidate. The use of high-resolution mass spectrometry allows for the confident experimental verification of its elemental composition, a critical step in its journey from a synthesized molecule to a potential therapeutic agent. This guide underscores the synergy between theoretical calculations and advanced analytical techniques in modern drug discovery.

References

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom Publishing. Available at: [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • High resolution mass spectrometry. University of Rostock. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • How to Determine Molecular Weight?. MtoZ Biolabs. Available at: [Link]

  • Molecular weight. Durrant Lab - MolModa Documentation. Available at: [Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 4-Amino-5-fluoropyridin-3-ol Derivatives

Introduction: The Promise and Challenge of the 4-Amino-5-fluoropyridin-3-ol Scaffold The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Challenge of the 4-Amino-5-fluoropyridin-3-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its derivatives, such as those based on the 4-Amino-5-fluoropyridin-3-ol scaffold, represent a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[2][3] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][4] The amino and hydroxyl groups provide key hydrogen bonding capabilities, crucial for interacting with biological targets like the hinge region of kinases.

However, a potent and selective compound is only the beginning of the journey. To translate a promising molecule into a successful therapeutic agent, a deep understanding of its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is paramount. Poor pharmacokinetic properties are a leading cause of failure in drug development. This guide provides a comprehensive technical overview of the principles, experimental workflows, and data interpretation strategies essential for characterizing the pharmacokinetic properties of novel 4-Amino-5-fluoropyridin-3-ol derivatives. We will explore the causal relationships between molecular structure and ADME outcomes, detail robust experimental protocols, and illustrate how to build a comprehensive pharmacokinetic profile to guide drug discovery and development.

Section 1: The Foundational Role of Physicochemical Properties

The journey of a drug through the body is governed by its fundamental physicochemical properties. Early characterization of these parameters for any 4-Amino-5-fluoropyridin-3-ol derivative is a critical first step in predicting its pharmacokinetic fate.

1.1 Lipophilicity (LogP/LogD): The Passport for Membrane Permeation

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of absorption and distribution. It is typically expressed as LogP (for the neutral species) or LogD (at a specific pH).

  • Causality: A compound must cross multiple lipid membranes (e.g., intestinal epithelium, cell membranes) to reach its target. An optimal LogD (typically between 1 and 3) is required. If too low (hydrophilic), the compound may not cross membranes efficiently. If too high (lipophilic), it may have poor aqueous solubility, become trapped in lipid bilayers, or be subject to rapid metabolic clearance.[2]

  • Prediction and Measurement: LogP and pKa can be accurately predicted using various computational models.[5][6][7] These predictions are invaluable for prioritizing which derivatives to synthesize and test experimentally.

1.2 Acidity/Basicity (pKa): The Driver of Solubility and Absorption

The pKa value dictates the ionization state of a molecule at a given pH. The 4-Amino-5-fluoropyridin-3-ol scaffold contains both a basic pyridine nitrogen and an acidic hydroxyl group.

  • Causality: The ionization state profoundly impacts solubility and permeability. The pH of the gastrointestinal tract varies from acidic in the stomach to neutral/alkaline in the intestine. A basic compound will be ionized and more soluble in the stomach but may become less soluble and precipitate in the intestine.[2] The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen, making it less basic than its non-fluorinated counterpart.[1] This modulation can be advantageous, potentially improving oral absorption by reducing the likelihood of precipitation in the intestine.[8]

  • Impact: The pKa influences where a drug is absorbed, its solubility in blood, and its ability to enter cells. It is a critical parameter for designing oral formulations and predicting potential liabilities like lysosomal trapping for basic compounds.

Table 1: Predicted Impact of Physicochemical Properties on the ADME Profile of 4-Amino-5-fluoropyridin-3-ol Derivatives

PropertyKey Influence OnRationale for the Scaffold
Lipophilicity (LogD) Absorption, Distribution, Metabolism, ClearanceMust be optimized. Fluorination generally increases lipophilicity, which can enhance permeability but may also increase metabolic clearance if not positioned correctly.[1]
Basicity (pKa) Solubility, AbsorptionThe pyridine nitrogen is basic. The fluorine atom's electron-withdrawing effect reduces this basicity, which can be beneficial for oral absorption by preventing precipitation in the intestine.[1][8]
Aqueous Solubility AbsorptionA prerequisite for oral absorption. Influenced by LogD and pKa. Poor solubility is a common hurdle that must be addressed early.[7]

Section 2: Core In Vitro ADME Assays for Pharmacokinetic Profiling

A standardized suite of in vitro assays provides the foundational dataset for a compound's ADME profile. These assays are designed to be high-throughput, enabling the rapid screening and optimization of chemical series.

Workflow for In Vitro ADME Screening

The following diagram outlines a typical workflow for the initial in vitro characterization of a new chemical entity (NCE) like a 4-Amino-5-fluoropyridin-3-ol derivative.

ADME_Workflow cluster_0 Early Screening (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Candidate Selection NCE New Chemical Entity (4-Amino-5-fluoropyridin-3-ol derivative) Solubility Aqueous Solubility NCE->Solubility LogD LogD Measurement NCE->LogD Microsomal_Stability Microsomal Stability (Human, Rat) NCE->Microsomal_Stability Caco2 Caco-2 Permeability (Efflux Ratio) Microsomal_Stability->Caco2 PPB Plasma Protein Binding (Human, Rat) Microsomal_Stability->PPB CYP_Inhibition CYP Inhibition Panel (IC50 values) Microsomal_Stability->CYP_Inhibition Transporter Transporter Studies Caco2->Transporter InVivo_PK In Vivo PK (Rat) Caco2->InVivo_PK PPB->InVivo_PK MetID Metabolite ID (In Vitro) CYP_Inhibition->MetID CYP_Induction CYP Induction CYP_Inhibition->CYP_Induction MetID->InVivo_PK

Caption: A typical staged workflow for in vitro ADME profiling.

Absorption: Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption and identifying compounds that may be subject to active efflux.[9][10]

  • Causality: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[11] By measuring the rate of compound passage from the apical (gut) side to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), we can assess both passive permeability and active transport.

  • Data Interpretation:

    • Apparent Permeability (Papp): A high Papp (A→B) value suggests good potential for oral absorption.

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter, which can limit its absorption and bioavailability.[12]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent monolayer.[11]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²), indicating intact tight junctions.[13]

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.

  • Dosing Solution: Prepare the test compound in the transport buffer at a specified concentration (e.g., 10 µM). Include control compounds with known low (e.g., Atenolol) and high (e.g., Propranolol) permeability.

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

    • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Permeability Measurement (B→A):

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample as described above.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[14]

  • Calculation: Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[11]

Distribution: Plasma Protein Binding (PPB) Assay

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the extent of binding to plasma proteins is essential.

  • Causality: Drugs can reversibly bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[15] High PPB (>99%) can limit the free drug concentration available to act on the target, potentially reducing efficacy. It also affects the drug's volume of distribution and clearance.

  • Methodology: The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[16][17] It uses a device with two chambers separated by a semi-permeable membrane. Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. Only the unbound drug can cross the membrane. At equilibrium, the concentration in the buffer is equal to the unbound concentration in the plasma.

  • Preparation: Prepare a solution of the test compound in plasma (human and relevant preclinical species) at a known concentration (e.g., 1-10 µM).[16]

  • Device Loading:

    • Add the plasma-compound mixture to the sample chamber of the RED device.

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.[16]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[18]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot, so that the final matrix composition is identical for both samples.

  • Sample Preparation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the compound concentrations.

  • Calculation: Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Metabolism: Stability and CYP Inhibition

The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).

This assay provides an estimate of a compound's intrinsic clearance by Phase I metabolic enzymes.

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[19][20] By incubating a compound with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate at which the parent compound is metabolized. A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). This data is used to rank compounds and predict in vivo hepatic clearance.[21]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system (or NADPH stock solution).[19]

  • Reaction Mixture: In a 96-well plate, combine the buffer, liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration typically 1 µM). Include positive control compounds with known high and low clearance (e.g., Verapamil and Dextromethorphan).[21]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

This assay assesses the potential of a compound to inhibit major CYP isoforms, a common cause of clinical DDIs.[22][23]

  • Causality: If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of the co-administered drug can rise to toxic levels. This assay measures the IC50 (the concentration of inhibitor that causes 50% inhibition) of a test compound against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24][25]

  • Methodology: A specific probe substrate for each CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound. The rate of formation of the substrate's specific metabolite is measured. A reduction in metabolite formation indicates inhibition.[26]

  • Reagents: Prepare solutions of human liver microsomes, NADPH, specific probe substrates for each CYP isoform, and the test compound at various concentrations (e.g., 0.01 to 30 µM).

  • Incubation: For each CYP isoform, perform incubations containing microsomes, the probe substrate, and a concentration of the test compound.

  • Initiation and Termination: Pre-incubate at 37°C, initiate the reaction with NADPH, incubate for a specific time (within the linear range of metabolite formation), and terminate with a cold solvent containing an internal standard.

  • Analysis: Quantify the amount of specific metabolite formed using LC-MS/MS.

  • Calculation: Plot the percent inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Metabolic Pathways for Fluoropyridine Scaffolds

The presence of the fluoropyridine ring suggests several potential metabolic pathways. Fluorine substitution can block metabolism at the site of fluorination but may also alter the electronic properties of the ring, influencing metabolism at other sites.[27][28]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound (4-Amino-5-fluoropyridin-3-ol derivative) Oxidation Pyridine N-Oxidation Parent->Oxidation CYP Dealkylation N- or O-Dealkylation (if R-groups exist) Parent->Dealkylation CYP Hydroxylation Aromatic Hydroxylation (on other rings) Parent->Hydroxylation CYP Glucuronidation O-Glucuronidation (at 3-hydroxyl) Parent->Glucuronidation UGT Hydroxylation->Glucuronidation UGT Sulfation O-Sulfation (at 3-hydroxyl)

Caption: Plausible metabolic pathways for a 4-Amino-5-fluoropyridin-3-ol derivative.

Section 3: In Vivo Pharmacokinetic Studies

While in vitro assays are powerful predictive tools, an in vivo study is essential to understand how these parameters integrate in a whole organism.[29][30] Rodent models, typically the rat, are standard for initial in vivo PK evaluation.

  • Causality: An in vivo study provides critical data on the plasma concentration-time profile of a drug after administration. This allows for the calculation of key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and, most importantly for oral drug candidates, bioavailability (F%).

Workflow for a Typical In Vivo PK Study

InVivo_PK_Workflow Animal_Dosing Animal Dosing (Rat, IV and PO cohorts) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Sampling Plasma_Harvest Plasma Harvesting (Centrifugation) Blood_Sampling->Plasma_Harvest Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Harvest->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculate CL, Vd, t1/2, AUC, F%) LCMS_Analysis->PK_Analysis

Caption: Standard workflow for an in vivo pharmacokinetic study in rats.

  • Animal Model: Use male Sprague-Dawley or Wistar rats, typically with jugular vein cannulation to facilitate serial blood sampling.[31]

  • Dosing:

    • Intravenous (IV) Cohort: Administer the drug as a bolus or short infusion at a low dose (e.g., 1-2 mg/kg). This allows for the determination of absolute clearance and volume of distribution.

    • Oral (PO) Cohort: Administer the drug via oral gavage at a higher dose (e.g., 5-10 mg/kg). This allows for the assessment of oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[31]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma frozen (e.g., -80°C) until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in plasma.[14][32] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterSymbolSignificance
Area Under the Curve AUCRepresents the total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Volume of Distribution VdThe theoretical volume that the drug occupies; indicates the extent of distribution into tissues.
Terminal Half-Life The time required for the drug concentration to decrease by half; determines dosing interval.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation. A key parameter for oral drugs.

Conclusion: Synthesizing a Comprehensive Profile for Decision-Making

The pharmacokinetic profiling of 4-Amino-5-fluoropyridin-3-ol derivatives is not a series of isolated experiments but an integrated strategy. Data from in silico predictions, in vitro ADME assays, and in vivo PK studies must be synthesized to build a holistic understanding of a compound's behavior. This comprehensive profile allows researchers and drug development professionals to make informed decisions, identify potential liabilities early, and guide medicinal chemistry efforts to optimize compounds. By rigorously applying the principles and methodologies outlined in this guide, teams can effectively de-risk their projects and increase the probability of advancing a safe and efficacious drug candidate to the clinic.

Sources

Foundational

A Predictive Computational Workflow for the Electronic Structure of 4-Amino-5-fluoropyridin-3-ol

Introduction The pyridine scaffold is a cornerstone of medicinal chemistry, with aminopyridine derivatives showing promise as bioactive molecules and therapeutic agents.[1][2] The introduction of a fluorine atom can sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, with aminopyridine derivatives showing promise as bioactive molecules and therapeutic agents.[1][2] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and electronic properties, often enhancing metabolic stability and binding affinity.[3][4] The additional presence of a hydroxyl group introduces the potential for crucial hydrogen bonding interactions, which are pivotal in molecular recognition and biological activity.[5][6]

This guide focuses on 4-Amino-5-fluoropyridin-3-ol , a molecule incorporating these key functional groups. As a potentially novel compound, a comprehensive theoretical characterization is essential to predict its properties and guide future experimental synthesis and application. This document outlines a rigorous, first-principles computational workflow designed to elucidate the electronic structure, reactivity, and spectroscopic signatures of this molecule. We will detail the theoretical basis for our methodological choices, provide step-by-step protocols for a thorough in silico analysis, and explain how to interpret the resulting data to build a complete molecular profile.

Part 1: Theoretical Framework and Strategic Methodology

The accurate prediction of molecular properties hinges on selecting an appropriate level of theory that balances computational cost with chemical accuracy. For a molecule like 4-Amino-5-fluoropyridin-3-ol, which contains heteroatoms, potential intramolecular hydrogen bonds, and π-conjugation, Density Functional Theory (DFT) presents the optimal approach.

Choice of Density Functional

The selection of the exchange-correlation functional is critical. While B3LYP is a widely used and robust hybrid functional, its performance can be limited in systems where non-covalent interactions are significant.[7] Given the potential for an intramolecular hydrogen bond between the hydroxyl group and the adjacent amino group or pyridine nitrogen, a functional specifically parameterized to better handle such interactions is warranted.

  • M06-2X: This meta-hybrid GGA functional is highly recommended for main-group thermochemistry and systems where non-covalent interactions are crucial. It generally provides more accurate descriptions of hydrogen bonding compared to B3LYP.[8][9]

  • B3LYP with Dispersion Correction (e.g., B3LYP-D3): An alternative approach is to augment the standard B3LYP functional with an empirical dispersion correction, which has been shown to significantly improve the description of non-covalent interactions.[10]

For this workflow, we will primarily utilize the M06-2X functional for its intrinsic ability to model the key interactions within our target molecule.

Selection of Basis Set

The basis set defines the set of mathematical functions used to build the molecular orbitals. A flexible and sufficiently large basis set is crucial for accurately describing the electron distribution, especially for properties like charge distribution and spectroscopic predictions.

  • 6-311++G(d,p): This Pople-style, triple-zeta basis set is an excellent choice for geometry optimization and electronic structure analysis. The diffuse functions ("++") are essential for describing the electron density far from the nucleus, which is important for anions and hydrogen-bonded systems, while the polarization functions ("(d,p)") allow for orbital shape distortion, which is critical for accurate bonding description.[11]

Computational Software

The protocols described herein can be implemented using any modern quantum chemistry software package. Leading examples include Gaussian, ORCA, and GAMESS.[12][13][14] Both Gaussian and ORCA are well-documented and widely used in academic and industrial research.[15][16][17]

Overall Computational Strategy

Our investigation will follow a multi-step process, beginning with the fundamental determination of the molecule's stable 3D structure and proceeding to a detailed analysis of its electronic and spectroscopic properties.

G cluster_0 Part 1: Structural Analysis cluster_1 Part 2: Electronic & Spectroscopic Properties a Initial 3D Structure b Geometry Optimization (M06-2X/6-311++G(d,p)) a->b c Frequency Analysis b->c d Confirm True Minimum (No Imaginary Frequencies) c->d e Electronic Structure Analysis (HOMO, LUMO, MEP, NBO) d->e Optimized Geometry f NMR Prediction (GIAO Method) d->f Optimized Geometry g IR/Raman Prediction d->g Optimized Geometry h UV-Vis Prediction (TD-DFT) d->h Optimized Geometry

Caption: A high-level overview of the predictive computational workflow.

Part 2: Step-by-Step Computational Protocol

This section provides detailed, self-validating experimental protocols for the computational analysis of 4-Amino-5-fluoropyridin-3-ol.

Protocol 2.1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to find the molecule's minimum energy structure.

  • Construct Initial Geometry: Build the 3D structure of 4-Amino-5-fluoropyridin-3-ol using a molecular editor like GaussView or Avogadro.

  • Set Up Optimization Calculation:

    • Software: Gaussian 16 or ORCA 5.0.[12][14]

    • Method: M06-2X.

    • Basis Set: 6-311++G(d,p).

    • Keywords: Opt Freq (This combination requests a geometry optimization followed by a frequency calculation at the optimized structure).

  • Execute Calculation: Run the calculation.

  • Validate the Structure:

    • Upon completion, open the output file and verify that the optimization converged.

    • Crucially, inspect the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Protocol 2.2: Electronic Structure and Reactivity Analysis

Using the validated optimized geometry, we can now probe the molecule's electronic properties.

  • Natural Bond Orbital (NBO) Analysis:

    • Purpose: To gain a chemically intuitive picture of bonding, atomic charges, and intramolecular interactions like hydrogen bonds.[18]

    • Setup: Perform a single-point energy calculation on the optimized geometry using the same level of theory (M06-2X/6-311++G(d,p)). Add the Pop=NBO keyword.

    • Interpretation: Analyze the NBO output to determine the natural atomic charges on each atom. Look for second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy from donor-acceptor interactions. A significant interaction between a lone pair on the hydroxyl oxygen (donor) and an antibonding orbital of the N-H bond (acceptor) would provide strong evidence and quantification of an intramolecular hydrogen bond.[19][20][21]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Purpose: To understand the molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis.

    • Data Extraction: The energies of the HOMO and LUMO are printed in the output file of the NBO calculation. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.

    • Visualization: Generate cube files for the HOMO and LUMO orbitals to visualize their spatial distribution. This reveals which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Purpose: To predict reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.

    • Setup: Generate the MEP surface from the results of the single-point calculation.

    • Interpretation: Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. The hydroxyl proton and amino protons are expected to be positive sites, while the pyridine nitrogen and oxygen atom are expected to be negative sites.

Protocol 2.3: Prediction of Spectroscopic Properties

Predicting spectra provides data that can be directly compared with future experimental results for validation.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Purpose: To predict the NMR chemical shifts.

    • Setup: Use the Gauge-Independent Atomic Orbital (GIAO) method.[22][23] This is a standard and reliable method for NMR calculations.[24][25] Perform a calculation on the optimized geometry with the keyword NMR.

    • Method: B3LYP/6-311++G(d,p) is often a reliable choice for NMR predictions.[26]

    • Analysis: The output will provide absolute shielding tensor values. These must be referenced against the shielding tensor of a standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C) calculated at the exact same level of theory to obtain the chemical shifts (δ).

  • Infrared (IR) and Raman Spectroscopy:

    • Purpose: To predict the vibrational frequencies and intensities.

    • Data Source: The frequency calculation performed in Protocol 2.1 already contains this information.

    • Analysis: The output file lists the vibrational frequencies, IR intensities, and Raman activities. These can be used to generate a theoretical spectrum. Note that calculated harmonic frequencies are often systematically higher than experimental values and may require a scaling factor for better comparison.

  • UV-Visible Spectroscopy:

    • Purpose: To predict electronic absorption wavelengths.

    • Setup: Use Time-Dependent DFT (TD-DFT).[27][28] This is the standard method for calculating excited states and UV-Vis spectra.[29][30]

    • Method: A long-range corrected functional like CAM-B3LYP is often preferred for TD-DFT calculations to provide more accurate excitation energies. Use the keyword TD(NStates=10) to calculate the first 10 excited states.

    • Analysis: The output will list the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The transitions with the highest oscillator strengths correspond to the most intense peaks (λmax) in the experimental spectrum.[31]

Part 3: Data Presentation and Expected Outcomes

The data generated from these protocols should be organized logically for clear interpretation. The relationship between the foundational calculations and the predicted properties is crucial.

G cluster_0 Core Calculation cluster_1 Derived Properties & Insights cluster_2 Predicted Molecular Behavior opt Optimized Geometry (M06-2X/6-311++G(d,p)) nbo NBO Analysis (Charges, H-Bonding) opt->nbo fmo FMO Analysis (HOMO-LUMO Gap) opt->fmo mep MEP Surface opt->mep spectra Predicted Spectra (NMR, IR, UV-Vis) opt->spectra interactions Intermolecular Interactions nbo->interactions stability Kinetic Stability fmo->stability reactivity Chemical Reactivity mep->reactivity validation Experimental Validation spectra->validation

Caption: Relationship between core calculations and predictive insights.

Quantitative Data Summary

All quantitative results should be tabulated for easy comparison and reference.

Table 1: Key Electronic Properties

Property Value Unit Interpretation
EHOMO Calculated Value eV Energy of the highest occupied molecular orbital
ELUMO Calculated Value eV Energy of the lowest unoccupied molecular orbital
ΔE (HOMO-LUMO Gap) Calculated Value eV Indicator of kinetic stability and chemical reactivity

| Dipole Moment | Calculated Value | Debye | Measure of molecular polarity |

Table 2: NBO Analysis - Natural Atomic Charges

Atom (Label) Charge (e)
N1 (Pyridine) Calculated Value
C2 Calculated Value
C3 Calculated Value
O (on C3) Calculated Value
C4 Calculated Value
N (on C4) Calculated Value
C5 Calculated Value
F (on C5) Calculated Value
C6 Calculated Value

| ... (H atoms) | Calculated Value |

Table 3: Predicted Spectroscopic Data

Spectrum Key Prediction (λmax / δ / ν) Unit
UV-Vis Calculated Value nm
¹H NMR Calculated Values for each H ppm
¹³C NMR Calculated Values for each C ppm
¹⁹F NMR Calculated Value ppm

| IR (Strongest) | Calculated Value | cm⁻¹ |

Conclusion

This technical guide provides a comprehensive and robust computational workflow for the de novo characterization of 4-Amino-5-fluoropyridin-3-ol. By employing state-of-the-art DFT methods, this protocol enables the prediction of the molecule's stable geometry, electronic structure, reactivity profile, and key spectroscopic signatures. The resulting data provides a foundational understanding of this novel molecule, offering critical insights that can guide synthetic efforts, direct experimental characterization, and inform its potential application in drug development and materials science. The self-validating nature of the protocols ensures a high degree of confidence in the predictive power of this in silico investigation.

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Exploratory

The Hydrogen Bonding Architecture of 4-Amino-5-fluoropyridin-3-ol: A Technical Guide for Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a premier tactic for modulating pharmacokinetics and target affinity[1]. 4-Amino-5-fluoropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a premier tactic for modulating pharmacokinetics and target affinity[1]. 4-Amino-5-fluoropyridin-3-ol (CAS 1807159-86-9)[2] represents a highly functionalized, electron-modulated building block. By positioning a 3-hydroxyl, a 4-amino, and a 5-fluoro substituent on a pyridine core, this molecule presents a dense, highly anisotropic hydrogen-bonding network. This whitepaper provides an in-depth technical analysis of its hydrogen bonding capabilities, detailing the push-pull electronic effects, quantitative interaction parameters, and the rigorous experimental protocols required to profile such complex microenvironments.

Structural and Electronic Profiling

The hydrogen bonding capacity of 4-Amino-5-fluoropyridin-3-ol cannot be evaluated by merely summing its functional groups. The proximity of these moieties induces profound electronic cross-talk:

  • The Pyridine Core (Primary Acceptor): The endocyclic nitrogen is a classical hydrogen bond acceptor (HBA). However, the highly electronegative 5-fluoro group withdraws electron density from the aromatic π -system via inductive (-I) effects, slightly attenuating the basicity and acceptor strength of the pyridine nitrogen compared to unfluorinated analogs.

  • The 3-Hydroxyl & 4-Amino Groups (Primary Donors): The indirect inductive pull of the fluorine atom increases the acidity of the adjacent O-H and N-H protons. This indirect fluorination effect significantly enhances their hydrogen bond donor (HBD) capacity, making them highly competitive in target binding pockets[3].

  • The 5-Fluoro Substituent (The "Donor's Last Resort"): Organic fluorine is notoriously a weak HBA due to the tight retention of its lone pairs[4]. However, in constrained hydrophobic environments where water is excluded, the C-F bond can act as a critical interaction point, often forming unusually short N-H···F-C hydrogen bonds that drive molecular recognition and crystal packing[5][6].

G cluster_molecule 4-Amino-5-fluoropyridin-3-ol Py_N Pyridine N (HBA) Target Protein Pocket / Solvent Py_N->Target Intermolecular HBA OH_3 3-OH (HBD/HBA) NH2_4 4-NH2 (HBD) OH_3->NH2_4 Intramolecular O-H...N OH_3->Target Intermolecular HBD/HBA F_5 5-F (Weak HBA) NH2_4->F_5 Intramolecular N-H...F NH2_4->Target Intermolecular HBD F_5->Target Weak Intermolecular HBA

Fig 1: Hydrogen bonding network and interaction pathways of 4-Amino-5-fluoropyridin-3-ol.

Quantitative Hydrogen Bonding Capabilities

To utilize this scaffold in structure-based drug design, one must quantify the geometric and energetic boundaries of its hydrogen bonds. Covalently bonded fluorine atoms typically participate in single or bifurcated interactions, while triple interactions are virtually non-existent due to steric and electronic constraints[7].

Table 1: H-Bonding Parameters of 4-Amino-5-fluoropyridin-3-ol
Functional GroupPrimary RoleTypical Donor-Acceptor Distance (Å)Estimated Binding Energy (kcal/mol)Geometric Preference (Angle)
Pyridine Nitrogen Strong HBA1.8 – 2.04.0 – 8.0~180° (Linear to lone pair)
3-Hydroxyl (-OH) HBD / HBA1.7 – 2.13.0 – 6.0160° – 180° (as Donor)
4-Amino (-NH2) Strong HBD1.8 – 2.23.0 – 6.0150° – 180°
5-Fluoro (-F) Weak HBA2.9 – 3.61.0 – 4.0120° – 150°

Data synthesized from crystallographic PDB analyses and GRID force field energetic calculations[4][5][7].

Experimental Methodologies for H-Bond Profiling

To accurately map the hydrogen bonding profile of 4-Amino-5-fluoropyridin-3-ol, empirical data must be rigorously isolated from solvent artifacts. The following protocols establish a self-validating system where solution-state dynamics are cross-examined against gas-phase and computational models.

Protocol A: Solution-State NMR Titration for Weak N-H···F-C Interactions

Causality: Why use non-polar solvents (e.g., CCl4​ or CDCl3​ ) instead of standard DMSO−d6​ ? Because fluorine is a weak HBA (1–4 kcal/mol)[4]. In highly competitive polar media, bulk solvent molecules outcompete the target F···H interactions. By utilizing non-polar solvents, the free energy of C-F acceptor bonds can be accurately measured, sometimes reaching ΔG=6 kJ/mol[8].

  • Sample Preparation: Dissolve 4-Amino-5-fluoropyridin-3-ol in anhydrous CCl4​ to a concentration of 1 mM to minimize intermolecular self-association.

  • Titration: Gradually introduce a standardized H-bond donor (e.g., indole or a model peptide) from 0.1 to 10 equivalents.

  • Data Acquisition: Record 1H and 19F NMR spectra at each titration point. Monitor the downfield shift of the donor's N-H proton and the corresponding perturbation in the 19F chemical shift.

  • Binding Constant ( Ka​ ) Calculation: Fit the chemical shift changes to a 1:1 binding isotherm using non-linear regression to extract the association constant.

Protocol B: Matrix-Isolation FTIR Spectroscopy

Causality: In standard solid-state IR, massive intermolecular networks obscure subtle vibrational shifts. Matrix isolation traps the monomeric species, preventing bulk clustering. This allows the precise measurement of isolated intramolecular H-bonds (e.g., 4- NH2​ ···5-F) and controlled 1:1 complexation with probe molecules.

  • Sublimation: Vaporize the compound under high vacuum ( 10−6 mbar) at carefully controlled temperatures to prevent thermal degradation.

  • Matrix Deposition: Co-deposit the vaporized sample with a massive excess of an inert host gas (Argon or Neon) onto a cryogenic window (4 K).

  • Annealing and IR Scanning: Slowly anneal the matrix to allow localized diffusion (e.g., introducing HCl gas to form 1:1 complexes) and record the FTIR spectra.

  • Validation: Measure the red-shift of the N-H and O-H stretching frequencies. A pronounced red-shift combined with band splitting confirms a proton-shared interaction.

Workflow Step1 1. Compound Preparation (Non-polar solvent isolation) Step2 2. Solution-State NMR (1H, 19F Titrations) Step1->Step2 Solution Dynamics Step3 3. Matrix-Isolation IR (Gas-Phase Analysis) Step1->Step3 Monomer Isolation Step4 4. X-Ray Crystallography (Solid-State Packing) Step1->Step4 Crystal Growth Step5 5. Computational Validation (DFT & Force Field) Step2->Step5 Binding Constants (Ka) Step3->Step5 Vibrational Shifts Step4->Step5 Distance/Angle Data Step6 6. Pharmacophore Mapping & Target Binding Step5->Step6 Validated H-Bond Model

Fig 2: Multi-modal experimental workflow for validating weak halogen and hydrogen bonds.

Ensuring Trustworthiness: The Self-Validating Loop

To ensure absolute scientific integrity, this workflow operates as a self-validating loop. Empirical binding constants derived from NMR titrations must be cross-referenced against the vibrational red-shifts observed in Matrix-IR. If experimental data suggests an unusually strong F···H interaction, it must be computationally validated using Density Functional Theory (DFT) to rule out dispersive interactions masquerading as true hydrogen bonds[7][8].

Implications for Medicinal Chemistry

The substitution of fluorine for hydrogen is a classic bioisosteric replacement due to their similar van der Waals radii[1]. However, in 4-Amino-5-fluoropyridin-3-ol, the fluorine atom transcends mere steric mimicry. By modulating the pKa​ of the adjacent amine and hydroxyl groups, it creates a highly polarized face on the pyridine ring. This enables the molecule to act as a potent multi-point hydrogen bond donor in kinase hinge-binding regions, while the fluorine atom itself provides a weak, yet highly specific, acceptor interaction in hydrophobic pockets where water cannot compete[5]. Understanding these capabilities allows drug development professionals to rationally design ligands with superior target affinity and optimized physicochemical properties.

References

  • The role of fluorine in medicinal chemistry.tandfonline.com.
  • Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field.acs.org.
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations.nih.gov.
  • Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications.thieme-connect.com.
  • Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.researchgate.net.
  • Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes.nsf.gov.
  • Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses.rsc.org.
  • How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? - A case study for monofluoroanilines.nih.gov.
  • BLD Pharm Ltd. New Product (11-17-2025)- Building block-1.namiki-s.co.jp.

Sources

Foundational

In Vivo Metabolite Identification of 4-Amino-5-fluoropyridin-3-ol: A Comprehensive Methodological Guide

Executive Summary The structural elucidation of drug metabolites in vivo is a critical milestone in drug discovery, dictating safety, efficacy, and pharmacokinetic profiles. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of drug metabolites in vivo is a critical milestone in drug discovery, dictating safety, efficacy, and pharmacokinetic profiles. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9; SMILES: Nc1c(O)cncc1F) represents a highly functionalized heteroaromatic pharmacophore. Its structural liabilities—an oxidizable pyridine nitrogen, a conjugable hydroxyl group, a primary amine, and a metabolically blocking fluorine atom—make its in vivo metabolic profiling both complex and highly predictable.

This whitepaper outlines a robust, self-validating analytical framework for the identification of 4-Amino-5-fluoropyridin-3-ol metabolites in vivo, leveraging the orthogonal strengths of High-Resolution Mass Spectrometry (LC-HRMS) and 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy.

Structural Liabilities & Predicted Biotransformations

Understanding the causality behind metabolic transformations is essential for designing targeted analytical methods. The specific functional groups on 4-Amino-5-fluoropyridin-3-ol dictate its metabolic fate:

  • The Pyridine Ring & N-Glucuronidation: Pyridine rings, particularly those enriched by electron-donating groups (like the -NH2 and -OH present in this molecule), are highly susceptible to N-oxidation by Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs). Furthermore, the increased nucleophilicity of the pyridine nitrogen makes it a prime candidate for atypical N-glucuronidation. This pathway is a well-documented primary clearance mechanism for other pyridine-containing molecules, such as nicotine and olanzapine [1].

  • The Hydroxyl & Amino Groups: The -OH group serves as a primary site for Phase II conjugation, specifically O-glucuronidation (via UGTs) and O-sulfation (via SULTs). The primary amine may undergo deamination or N-acetylation.

  • The Fluorine Atom (The Analytical Handle): The fluorine substitution at the C5 position sterically and electronically blocks oxidative metabolism at that site. More importantly, it provides a unique analytical advantage. Because mammalian biochemistry is virtually devoid of endogenous fluorinated compounds, 19F-NMR can be utilized as a background-free detection method to track the parent compound and all fluorine-retaining metabolites without the need for radioactive 14C or 3H labeling [2].

Metabolic_Pathways Parent 4-Amino-5-fluoropyridin-3-ol (M0) N_Oxide Pyridine N-Oxide (M1) Parent->N_Oxide CYP450 / FMO O_Gluc O-Glucuronide (M2) Parent->O_Gluc UGTs N_Gluc N-Glucuronide (M3) Parent->N_Gluc UGT1A4 / UGT2B10 Sulfate O-Sulfate (M4) Parent->Sulfate SULTs Deamin Deaminated (M5) Parent->Deamin MAO / CYP

Fig 1: Predicted Phase I and Phase II metabolic pathways of 4-Amino-5-fluoropyridin-3-ol.

Experimental Design: A Self-Validating Workflow

To prevent false positives and ensure quantitative rigor, the experimental workflow must be self-validating. We achieve this by integrating a fluorinated internal standard (4-fluorobenzoic acid) prior to sample extraction. This creates a closed-loop validation system: if the internal standard's 19F-NMR signal deviates by >15% in intensity or shifts by >0.1 ppm, it immediately flags matrix interference or extraction failure, invalidating the batch before resource-intensive MS/MS elucidation begins.

MetID_Workflow Dosing In Vivo Dosing (Rat/Dog Models) Collection Sample Collection (Plasma, Urine, Bile) Dosing->Collection Prep Sample Preparation (Protein Precip. & SPE) Collection->Prep Analysis Orthogonal Analysis (LC-HRMS & 19F-NMR) Prep->Analysis Elucidation Data Processing (MDF & Struct. Elucidation) Analysis->Elucidation

Fig 2: End-to-end in vivo metabolite identification workflow for fluorinated pyridines.

Step-by-Step Methodology
Phase A: In Vivo Dosing & Sample Collection
  • Administration: Administer 4-Amino-5-fluoropyridin-3-ol (10 mg/kg IV or 30 mg/kg PO) to Sprague-Dawley rats (n=3 per sex).

  • Plasma Collection: Draw blood via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4°C, 3000 × g for 10 minutes to isolate plasma.

  • Excreta Collection: House animals in metabolic cages. Collect urine and feces over 0–24h and 24–48h intervals over dry ice to prevent ex vivo degradation of labile N-glucuronides [3].

Phase B: Self-Validating Sample Preparation (SPE)

Causality Note: Direct injection of precipitated plasma often leads to severe ion suppression in MS and line-broadening in NMR due to residual salts and lipids. Solid Phase Extraction (SPE) is mandatory to concentrate trace metabolites and desalt the matrix.

  • Spiking: Aliquot 100 µL of plasma or urine. Spike with 10 µL of 10 µM 4-fluorobenzoic acid (Internal Standard).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Dilution: Dilute the supernatant with 0.1% formic acid in water until the organic content is <5% to ensure retention on the SPE sorbent.

  • SPE Extraction:

    • Condition an Oasis HLB cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.

    • Load the diluted sample.

    • Wash with 1 mL of 5% methanol in water to remove highly polar endogenous salts.

    • Elute with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 gas at 30°C. Reconstitute in 100 µL of 10% acetonitrile in water.

Phase C: Orthogonal Analytical Acquisition
  • LC-HRMS/MS: Inject 5 µL onto a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm). Causality Note: The T3 stationary phase is chosen over standard C18 because it provides enhanced retention for highly polar Phase II conjugates, preventing them from eluting in the void volume. Acquire data on a Q-TOF mass spectrometer using Data-Dependent Acquisition (DDA) with Mass Defect Filtering (MDF) centered around the parent mass.

  • 19F-NMR: Transfer 50 µL of the reconstituted sample into a 1.7 mm micro-NMR tube. Acquire spectra at 564 MHz using a proton-decoupled sequence. Reference all chemical shifts to the internal standard signal.

Quantitative Data & Mass Defect Filtering (MDF)

Data processing relies on Mass Defect Filtering (MDF). Because the mass defect of the parent compound is highly specific, we can filter the complex biological background to reveal only drug-related material. Below is the structured target list for the expected biotransformations.

Table 1: Predicted Metabolites, Biotransformations, and Expected HRMS Mass Shifts

Metabolite CodeBiotransformationFormula ShiftExpected Δ Mass (Da)Analytical Target Modality
M0 (Parent) None C5​H5​FN2​O 0.0000LC-HRMS, 19F-NMR
M1 Pyridine N-Oxidation +O +15.9949LC-HRMS, 19F-NMR
M2 O-Glucuronidation +C6​H8​O6​ +176.0321LC-HRMS, 19F-NMR
M3 N-Glucuronidation +C6​H8​O6​ +176.0321LC-HRMS, 19F-NMR
M4 O-Sulfation +SO3​ +79.9568LC-HRMS, 19F-NMR
M5 Deamination −NH2​+OH +0.9840LC-HRMS, 19F-NMR

Note: M2 and M3 are isobaric (identical mass). They must be differentiated via MS/MS fragmentation patterns (loss of the glucuronide moiety) and their distinct 19F-NMR chemical shifts, as the proximity of the N-glucuronide to the fluorine atom will induce a different shielding effect compared to the O-glucuronide.

References

  • 1. Drug Hunter. 2.2. ResearchGate. 3.3. Drug Metabolism and Disposition (ASPET).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Proposed Synthesis Protocol: 4-Amino-5-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Fluorinated Pyridinols Fluorinated pyridinols represent a critical class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Pyridinols

Fluorinated pyridinols represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The specific substitution pattern of 4-Amino-5-fluoropyridin-3-ol, with its amino, fluoro, and hydroxyl groups, presents a unique scaffold with potential applications as an intermediate in the synthesis of novel pharmaceuticals. The strategic placement of these functional groups offers multiple points for further chemical elaboration, making it a valuable building block for creating diverse compound libraries.

Proposed Synthetic Pathway Overview

The proposed synthesis of 4-Amino-5-fluoropyridin-3-ol is a multi-step process commencing from a commercially available starting material. The key transformations involve electrophilic nitration, nucleophilic aromatic substitution to introduce the fluorine and hydroxyl groups, and a final reduction of the nitro group to the desired amine.

Synthetic_Pathway_for_4-Amino-5-fluoropyridin-3-ol cluster_0 Proposed Synthesis Starting_Material 3,5-Dichloropyridine Nitration 3,5-Dichloro-4-nitropyridine Starting_Material->Nitration HNO3, H2SO4 Hydroxylation 3,5-Dichloro-4-nitropyridin-2-ol Nitration->Hydroxylation KOH Fluorination 3-Chloro-5-fluoro-4-nitropyridin-2-ol Hydroxylation->Fluorination KF, aprotic solvent Reduction 4-Amino-3-chloro-5-fluoropyridin-2-ol Fluorination->Reduction Fe, NH4Cl or H2, Pd/C Final_Product 4-Amino-5-fluoropyridin-3-ol Reduction->Final_Product Debromination (if necessary)

Figure 1: Proposed synthetic workflow for 4-Amino-5-fluoropyridin-3-ol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-DichloropyridineReagentCommercially AvailableStarting Material
Nitric Acid (68%)ACSCommercially Available---
Sulfuric Acid (98%)ACSCommercially Available---
Potassium HydroxideACSCommercially Available---
Potassium FluorideAnhydrousCommercially AvailableMust be dried before use
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available---
Iron powder325 meshCommercially Available---
Ammonium ChlorideACSCommercially Available---
Palladium on Carbon (10%)---Commercially Available---
Ethyl AcetateHPLCCommercially Available---
DichloromethaneACSCommercially Available---
MethanolACSCommercially Available---
Sodium SulfateAnhydrousCommercially Available---

Proposed Step-by-Step Synthesis Protocol

Step 1: Nitration of 3,5-Dichloropyridine

Rationale: The initial step involves the nitration of the pyridine ring. The electron-withdrawing nature of the two chlorine atoms will direct the incoming nitro group to the 4-position.

Procedure:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 3,5-dichloropyridine (10 g, 67.6 mmol).

  • Maintain the temperature below 10 °C while slowly adding a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (25 mL).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 3,5-dichloro-4-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Selective Hydroxylation

Rationale: Introduction of the hydroxyl group is achieved through nucleophilic aromatic substitution of one of the chlorine atoms. The nitro group at the 4-position activates the adjacent chlorine atoms for substitution. Selective mono-hydroxylation can be achieved by controlling the stoichiometry of the nucleophile.

Procedure:

  • Dissolve the 3,5-dichloro-4-nitropyridine (10 g, 51.8 mmol) in a suitable solvent such as dioxane or DMF (100 mL).

  • Add a solution of potassium hydroxide (2.9 g, 51.8 mmol) in water (10 mL) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and acidify with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-3-hydroxy-4-nitropyridine.

Step 3: Fluorination

Rationale: The remaining chlorine atom is replaced by fluorine via a nucleophilic aromatic substitution reaction. The use of an anhydrous polar aprotic solvent and a fluoride salt is a common method for such transformations on activated pyridine rings.[2]

Procedure:

  • To a solution of 5-chloro-3-hydroxy-4-nitropyridine (8 g, 45.8 mmol) in anhydrous DMF (80 mL), add anhydrous potassium fluoride (5.3 g, 91.6 mmol).

  • Heat the reaction mixture to 120-140 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-fluoro-3-hydroxy-4-nitropyridine.

Step 4: Reduction of the Nitro Group

Rationale: The final step is the reduction of the nitro group to an amino group. This can be achieved using various methods, including catalytic hydrogenation or metal-acid reduction.

Procedure (Option A: Catalytic Hydrogenation):

  • Dissolve 5-fluoro-3-hydroxy-4-nitropyridine (5 g, 31.6 mmol) in methanol (50 mL).

  • Add 10% palladium on carbon (0.5 g) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-5-fluoropyridin-3-ol.

Procedure (Option B: Metal-Acid Reduction):

  • To a stirred suspension of 5-fluoro-3-hydroxy-4-nitropyridine (5 g, 31.6 mmol) in a mixture of ethanol and water, add iron powder (8.8 g, 158 mmol) and ammonium chloride (0.85 g, 15.8 mmol).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through Celite, and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to give 4-Amino-5-fluoropyridin-3-ol.

Characterization

The structure and purity of the synthesized 4-Amino-5-fluoropyridin-3-ol should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Catalytic hydrogenation should be performed by trained personnel due to the flammable nature of hydrogen gas.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • European Patent Office. (1986).
  • Google Patents. (2013). Preparation method of fluoropyridine compounds (CN102898358A).

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Amino-5-fluoropyridin-3-ol as a Privileged Precursor in Modern Drug Discovery

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth exploration of 4-Amino-5-fluoropyridin-3-ol, a highly functionalized pyridine precursor, for its application in drug discovery. While direct literature on this specific molecule is emerging, its constituent moieties—a fluorinated pyridine core, a nucleophilic amino group, and a hydrogen-bonding hydroxyl group—represent a convergence of functionalities present in numerous approved therapeutics. We will dissect the rationale behind its use, propose detailed synthetic protocols, and present its application in two key drug discovery paradigms: Fragment-Based Drug Discovery (FBDD) and the rational design of kinase inhibitors. This document serves as a technical guide for researchers, scientists, and drug development professionals aiming to harness the potential of this and structurally related scaffolds.

Introduction: The Strategic Value of Fluorinated Aminopyridinols

The pyridine ring is a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.[1] Its presence in numerous FDA-approved drugs speaks to its versatility. The strategic functionalization of this core dramatically enhances its utility. The introduction of fluorine, for instance, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[2][3]

The precursor 4-Amino-5-fluoropyridin-3-ol is particularly noteworthy for three key features:

  • 4-Amino Group: Acts as a critical hydrogen bond donor and a versatile synthetic handle for derivatization, enabling reactions like amide bond formation and cross-coupling.[2]

  • 5-Fluoro Group: Modulates the basicity (pKa) of the pyridine nitrogen, which can reduce off-target effects (e.g., at hERG channels) and improve pharmacokinetic profiles.[4] It can also form favorable orthogonal dipole-dipole or hydrogen bond interactions within a protein binding pocket.

  • 3-Hydroxyl Group: Provides a key hydrogen bond donor/acceptor site, crucial for anchoring a ligand to its target protein. It also serves as a potential site for metabolic conjugation or further chemical modification.

This combination makes 4-Amino-5-fluoropyridin-3-ol an exemplary building block for generating libraries of complex molecules with high potential for biological activity, particularly in oncology and inflammatory diseases.

Physicochemical Properties and Design Rationale

The judicious use of a precursor like 4-Amino-5-fluoropyridin-3-ol begins with an understanding of its inherent properties and how they translate to a final drug candidate.

PropertyPredicted Influence of Functional GroupsRationale for Drug Design
Basicity (pKa) The electron-withdrawing fluorine atom is expected to lower the pKa of the pyridine nitrogen compared to non-fluorinated analogs.Reduced basicity can decrease undesirable interactions with acidic cellular components and may improve cell permeability while mitigating certain toxicity risks.
Lipophilicity (LogP) Fluorine substitution typically increases lipophilicity. However, the presence of both amino and hydroxyl groups ensures the fragment remains in a favorable LogP range for aqueous solubility and screening.Provides a balanced starting point for library synthesis, allowing for controlled modulation of lipophilicity through subsequent chemical modifications to optimize for both potency and ADME properties.
Hydrogen Bonding The molecule presents multiple H-bond donors (amino, hydroxyl) and acceptors (pyridine nitrogen, hydroxyl, fluorine).This rich H-bonding capacity is ideal for forming specific, high-affinity interactions within the binding sites of target proteins, such as the hinge region of kinases.[5]
Metabolic Stability The C-F bond is exceptionally strong, making the 5-position resistant to oxidative metabolism.Incorporating this scaffold can block a potential site of metabolism, thereby increasing the half-life and oral bioavailability of the final drug candidate.[2]
Molecular Shape The rigid, planar pyridine core provides a defined vector for substituents, reducing conformational entropy upon binding.A rigid core structure is advantageous for achieving high binding affinity and selectivity.

Synthetic Pathways and Protocols

While 4-Amino-5-fluoropyridin-3-ol may not be readily available commercially, a plausible synthetic route can be devised from known pyridine chemistry. The following workflow illustrates a potential multi-step synthesis.

G cluster_synthesis Proposed Synthetic Workflow A Commercially Available Substituted Pyridine B Nitration A->B HNO3/H2SO4 C Nucleophilic Aromatic Substitution (SNAr) (e.g., with KF) B->C KF, high temp. D Hydroxylation / Demethylation C->D e.g., BBr3 or HBr E Reduction of Nitro Group D->E e.g., H2/Pd-C or Fe/HCl F 4-Amino-5-fluoropyridin-3-ol E->F

Caption: A potential synthetic route to 4-Amino-5-fluoropyridin-3-ol.

Protocol 1: Nucleophilic Aromatic Substitution for Fluorination

This protocol details a critical step in the synthesis of many fluorinated pyridines: the substitution of a leaving group (e.g., chlorine or a nitro group) with fluoride.[6] This example is based on the fluorination of an activated nitropyridine precursor.

Objective: To introduce a fluorine atom at the 5-position of a 4-nitro-3-hydroxypyridine precursor via an SNAr reaction.

Materials:

  • 4-Nitro-3-hydroxy-5-chloropyridine (1 equivalent)

  • Anhydrous Potassium Fluoride (KF) (3-5 equivalents), spray-dried

  • Anhydrous polar aprotic solvent (e.g., DMSO, NMP, or Sulfolane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry the glassware and allow it to cool under an inert atmosphere. Add the spray-dried KF to the reaction flask.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMSO) to the flask, followed by the 4-nitro-3-hydroxy-5-chloropyridine starting material.

  • Reaction Conditions: Heat the reaction mixture to 150-200 °C with vigorous stirring. The exact temperature will depend on the reactivity of the substrate and the solvent used.

    • Causality Insight: High temperatures are required to overcome the activation energy for aromatic substitution on the electron-deficient pyridine ring. The polar aprotic solvent helps to solubilize the KF and enhance the nucleophilicity of the fluoride ion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice water. c. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-4-nitro-3-hydroxypyridine.

Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The appearance of a characteristic doublet in the ¹H NMR and a signal in the ¹⁹F NMR spectrum will confirm the successful incorporation of fluorine.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[7] 4-Amino-5-fluoropyridin-3-ol is an ideal candidate for inclusion in a fragment library.

G cluster_fbdd Fragment-Based Drug Discovery (FBDD) Workflow A Fragment Library (including 4-Amino- 5-fluoropyridin-3-ol) B Primary Screen (e.g., 19F-NMR, SPR, TSA) A->B Identify binders C Hit Confirmation & Validation (e.g., HSQC NMR, ITC) B->C Confirm affinity D Structural Biology (X-ray Crystallography or Cryo-EM) C->D Determine binding mode E Fragment Elaboration (Growing or Linking) D->E Structure-guided design F Lead Compound E->F

Caption: The workflow for a typical FBDD campaign.

Protocol 2: Fragment Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive method for fragment screening because there is no background signal from biological macromolecules.[8] It can be used to screen for fragments that bind to a fluorine-labeled protein or, more commonly, to screen a library of fluorine-containing fragments against an unlabeled protein target.

Objective: To identify binding of 4-Amino-5-fluoropyridin-3-ol to a target protein by observing changes in its ¹⁹F NMR signal.

Materials:

  • Purified target protein at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

  • 4-Amino-5-fluoropyridin-3-ol stock solution (e.g., 10 mM in d₆-DMSO).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Reference Spectrum: Prepare a sample containing the fragment (e.g., at 100-200 µM) in the NMR buffer. Acquire a ¹⁹F NMR spectrum. This will serve as the reference (ligand-only) signal.

  • Screening Spectrum: Prepare a second sample containing the same concentration of the fragment and the target protein (e.g., 10 µM). Acquire a second ¹⁹F NMR spectrum under identical conditions.

  • Data Analysis: Compare the two spectra. Binding is indicated by one or more of the following changes to the fragment's ¹⁹F signal in the presence of the protein:

    • Chemical Shift Perturbation: A change in the chemical shift (ppm).

    • Line Broadening: An increase in the width of the signal, indicating a change in the relaxation properties upon binding.

    • Decrease in Signal Intensity: Due to severe line broadening.

    • Causality Insight: When the small, fast-tumbling fragment binds to the large, slow-tumbling protein, its effective molecular weight increases dramatically. This change in the rotational correlation time leads to faster transverse relaxation (T₂) and thus a broader NMR signal. A chemical shift change indicates an alteration in the local electronic environment of the fluorine atom upon binding.

  • Hit Validation (Dose-Response): For confirmed hits, perform a titration experiment by acquiring ¹⁹F NMR spectra of the fragment with increasing concentrations of the target protein. This can be used to estimate the binding affinity (dissociation constant, Kd).

Application as a Precursor for Kinase Inhibitors

The aminopyridine scaffold is a well-established hinge-binder in many kinase inhibitors.[2] The amino group often forms one or two key hydrogen bonds with the backbone of the kinase hinge region. We can envision using 4-Amino-5-fluoropyridin-3-ol as a core to build a potent and selective kinase inhibitor, for example, targeting MET or FGFR, which are implicated in various cancers.[9][10]

G cluster_kinase Logic for Kinase Inhibitor Design Precursor 4-Amino-5-fluoropyridin-3-ol (Core Scaffold) Hinge 4-Amino Group (H-bonds to Kinase Hinge) Precursor->Hinge Solvent 3-Hydroxyl Group (Interacts with Solvent Front or Ribose Pocket) Precursor->Solvent Selectivity Derivatization at C2/C6 (Targets Selectivity Pockets) Precursor->Selectivity Suzuki or Buchwald Coupling Inhibitor Potent & Selective Kinase Inhibitor

Caption: Design logic for developing a kinase inhibitor from the precursor.

Case Study: Hypothetical MET Kinase Inhibitor

Many MET kinase inhibitors feature a core that interacts with the hinge region, a moiety that extends into a hydrophobic pocket, and another group that interacts with the solvent-exposed region.[11][12]

Table: IC₅₀ Values of Representative Kinase Inhibitors with Related Scaffolds

CompoundTarget Kinase(s)IC₅₀ (nM)Reference Scaffold Feature
PIM447 PIM1, PIM2, PIM315, 45, 6Acylaminopyridine
BMS-777607 c-Met, Axl, Ron3.9, 1.1, 1.84-Aminopyridine derivative
MET kinase-IN-4 Met, Flt-3, VEGFR-21.9, 4, 27Aminopyridine core

Note: IC₅₀ values are highly dependent on assay conditions.[12][13][14]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method to determine the potency (IC₅₀) of a synthesized inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC₅₀ value of a test compound derived from 4-Amino-5-fluoropyridin-3-ol against a target kinase (e.g., c-Met).

Materials:

  • Recombinant human kinase (e.g., c-Met)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (at or near the Km concentration for the kinase)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO and spot 1 µL into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a kinase reaction master mix containing kinase buffer, the target kinase, and the appropriate substrate. b. Add 5 µL of the kinase/substrate mix to each well. c. Prepare an ATP solution. Add 5 µL of the ATP solution to each well to initiate the reaction. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Causality Insight: The first reagent, apyrase, removes unused ATP. The second reagent contains enzymes that use the product, ADP, to ultimately generate ATP, which then fuels a luciferase reaction, producing light. The amount of light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: a. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

4-Amino-5-fluoropyridin-3-ol represents a highly valuable, albeit specialized, precursor for contemporary drug discovery. Its densely packed and strategically placed functional groups offer medicinal chemists a robust starting point for creating potent, selective, and metabolically stable drug candidates. The protocols and workflows detailed herein provide a foundational framework for synthesizing this scaffold, identifying its interactions with biological targets through fragment-based methods, and applying it to the rational design of high-value therapeutics like kinase inhibitors. As the demand for novel chemical matter continues to grow, the exploration of such privileged, fluorinated building blocks will remain a critical endeavor in the pursuit of new medicines.

References

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  • Journal of Medicinal Chemistry. (2015, November 12). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Retrieved from [Link]

  • UGA Student Affairs. (n.d.). 4-Amino-3-fluoropyridine. Retrieved from [Link]

  • The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis. (2026, March 14). Retrieved from a generic chemical supplier website.
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  • ACS Publications. (2015, October 27). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
  • Molecular Cancer Therapeutics. (2013, September 15). S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2001, June 21). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ChemMedChem. (2012, June). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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  • Scientific Reports. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025, February 5). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • ACS Infectious Diseases. (n.d.). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Amino-5-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Aminopyridinols and the Suzuki-Miyaura Coupling In the landscape of modern medicinal chemistry, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aminopyridinols and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry, the privileged structures of functionalized pyridines are of paramount importance. Among these, 4-amino-5-fluoropyridin-3-ol represents a highly valuable scaffold. The unique arrangement of its substituents—an amino group, a fluorine atom, and a hydroxyl group—imparts distinct electronic properties and hydrogen bonding capabilities, making it an attractive core for the development of novel therapeutics. The introduction of a fluorine atom, in particular, can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have established it as a cornerstone in the synthesis of complex molecules, especially in the pharmaceutical industry.[2][3]

This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 4-amino-5-fluoropyridin-3-ol with various aryl and heteroaryl boronic acids. As a substrate, 4-amino-5-fluoropyridin-3-ol presents a unique set of challenges, including potential catalyst inhibition by the amino and pyridyl nitrogen atoms, and the electronic influence of the fluorine and hydroxyl groups.[4] This document will delve into the mechanistic intricacies of the reaction, offer guidance on the rational selection of reaction parameters, and provide robust protocols to enable researchers to harness the full potential of this important transformation.

Mechanistic Insights: The Catalytic Cycle and the Role of Key Components

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like 4-amino-5-fluoropyridin-3-ol. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base Base->BoronicAcid Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the halogenated precursor to 4-amino-5-fluoropyridin-3-ol, or the triflate derivative of the pyridinol) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the pyridine ring.[5][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[10]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.[5]

Parameter Optimization for 4-Amino-5-fluoropyridin-3-ol Coupling

The successful coupling of 4-amino-5-fluoropyridin-3-ol requires careful consideration of each reaction component to address the substrate's unique characteristics.

Palladium Catalyst and Ligand Selection

The coordination of the pyridine nitrogen and the amino group to the palladium center can lead to catalyst inhibition.[4] To mitigate this, bulky and electron-rich phosphine ligands are often employed. These ligands can stabilize the palladium catalyst, promote the desired reductive elimination, and disfavor catalyst deactivation pathways.[11]

Catalyst/Ligand SystemCharacteristics & Recommendations
Pd(PPh₃)₄ A versatile, albeit sometimes less active, catalyst. A good starting point for initial screening.
Pd(dppf)Cl₂ Often effective for heteroaryl couplings due to the large bite angle of the dppf ligand.[12]
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich biaryl phosphine ligands that are highly effective for challenging couplings, including those of heteroaryl chlorides and substrates prone to catalyst inhibition.[11]
N-Heterocyclic Carbenes (NHCs) Strong sigma-donating ligands that can form robust catalysts, often effective for coupling unreactive chlorides.[13]

For 4-amino-5-fluoropyridin-3-ol, a pre-catalyst system such as SPhos Pd G3 or XPhos Pd G3 is highly recommended as a starting point, as these are designed for challenging substrates.

Choice of Base

The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can influence reaction rates and the tolerance of sensitive functional groups.

BaseProperties & Application Notes
K₂CO₃, Na₂CO₃ Commonly used, effective, and economical. Often used in aqueous solvent mixtures. A good first choice for screening.[8][10]
K₃PO₄ A stronger base that is often effective in anhydrous conditions, which can be beneficial if the substrate is sensitive to hydrolysis.[8][10]
Cs₂CO₃ A highly effective base, particularly for difficult couplings, due to its high solubility in organic solvents.[8][10]

For the coupling of 4-amino-5-fluoropyridin-3-ol, K₂CO₃ in an aqueous solvent system is a reliable starting point. If yields are low, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

Solvent System

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction kinetics.

Solvent SystemRecommendations
1,4-Dioxane/Water A versatile and commonly used solvent system that effectively solubilizes both organic and inorganic reagents.
Toluene/Water Another effective biphasic system.
DMF, DME Polar aprotic solvents that can be effective, particularly in microwave-assisted reactions.[4]

A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust starting point for many Suzuki couplings.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of a halogenated precursor of 4-amino-5-fluoropyridin-3-ol. It is assumed that the starting material is, for example, 2-bromo-4-amino-5-fluoropyridin-3-ol.

Protocol 1: Conventional Heating

Protocol_Workflow Start Start Reagents Combine Halopyridinol, Boronic Acid, Base, and Catalyst Start->Reagents Degas Degas with Inert Gas Reagents->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for Suzuki coupling reactions.

Materials:

  • Halogenated 4-amino-5-fluoropyridin-3-ol (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., SPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, degassed)

Procedure:

  • To a dry reaction vessel, add the halogenated 4-amino-5-fluoropyridin-3-ol, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[4]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave-safe reaction vial, combine the halogenated 4-amino-5-fluoropyridin-3-ol, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor choice of ligand, base, or solvent; Low reaction temperature.Use a more active pre-catalyst (e.g., Buchwald G3 palladacycles); Screen different ligands, bases, and solvents; Increase reaction temperature.
Dehalogenation of Starting Material Presence of a hydride source; Sub-optimal ligand or base.[14][15]Use anhydrous solvents and reagents; Switch to a weaker base (e.g., K₂CO₃); Employ bulky, electron-rich ligands.[16]
Protodeborylation of Boronic Acid Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.[17]Use a boronic ester (e.g., pinacol ester); Use anhydrous conditions; Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.Thoroughly degas the reaction mixture; Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-amino-5-fluoropyridin-3-ol is a powerful transformation for the synthesis of novel and potentially bioactive molecules. While the substrate presents unique challenges due to the presence of multiple functional groups, a rational approach to the selection of the catalyst, ligand, base, and solvent system can lead to high yields of the desired biaryl products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize this important reaction in their synthetic endeavors.

References

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  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.

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  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem.

  • Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation | PolyU Institutional Research Archive.

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  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate.

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.

  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine - Benchchem.

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI.

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv.

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.

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  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction - ResearchGate.

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  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.

  • Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls | Journal of the American Chemical Society.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot - ACS.org.

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.

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  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals - Organic Chemistry Portal.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.

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  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications.

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones | The Journal of Organic Chemistry - ACS Publications.

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI.

Sources

Application

Advanced Catalytic Functionalization of 4-Amino-5-fluoropyridin-3-ol: A Comprehensive Guide for Drug Discovery

4-Amino-5-fluoropyridin-3-ol (CAS 1807159-86-9) is a highly versatile, commercially available building block utilized in the synthesis of complex pharmaceutical libraries[1]. The unique arrangement of functional groups o...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-5-fluoropyridin-3-ol (CAS 1807159-86-9) is a highly versatile, commercially available building block utilized in the synthesis of complex pharmaceutical libraries[1]. The unique arrangement of functional groups on this pyridine scaffold—a hydroxyl group at C3, an amino group at C4, and a strongly electron-withdrawing fluorine atom at C5—presents both synthetic opportunities and significant chemoselectivity challenges.

As a Senior Application Scientist, I have designed this protocol guide to navigate the specific steric and electronic nuances of this molecule. By understanding the causality behind catalyst selection, researchers can achieve highly selective divergent functionalizations at the C3, C4, and C6 positions.

I. Structural Reactivity Profiling & Workflow

The reactivity of 4-amino-5-fluoropyridin-3-ol is dictated by the push-pull electronics of its substituents:

  • C3-Hydroxyl (-OH): Acts as a primary handle for O-functionalization. Conversion to a pseudohalide (triflate) enables subsequent Palladium-catalyzed cross-coupling[2].

  • C4-Amino (-NH2): The nucleophilicity of this primary amine is severely dampened by the electron-deficient pyridine ring and the adjacent C5-fluorine. Standard alkylation often fails, necessitating specialized Buchwald-Hartwig amination conditions to force C-N bond formation[3].

  • C6-H Bond: The C5-fluorine exerts a strong inductive electron-withdrawing effect, drastically lowering the pKa of the pyridine nitrogen. This prevents the nitrogen from coordinating to and poisoning Iridium catalysts, thereby activating the adjacent C6 position for highly regioselective C-H borylation[4][5].

G Center 4-Amino-5-fluoropyridin-3-ol (Core Scaffold) Triflation C3-OH Triflation Tf2O, Pyridine Center->Triflation Pathway 1: O-Functionalization Buchwald Buchwald-Hartwig Amination Pd2(dba)3 / BrettPhos Center->Buchwald Pathway 2: N-Functionalization Borylation C-H Borylation [Ir(OMe)(cod)]2 / dtbpy Center->Borylation Pathway 3: C-H Activation Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4 / K3PO4 Triflation->Suzuki Prod1 C3-Functionalized Derivative Suzuki->Prod1 Prod2 N4-Substituted Amine Buchwald->Prod2 Prod3 C6-Boronate Ester Borylation->Prod3

Divergent catalytic functionalization pathways for 4-Amino-5-fluoropyridin-3-ol.

II. Quantitative Data Summary: Catalyst Selection Matrix

To streamline experimental design, the following table summarizes the optimal catalytic systems for each targeted transformation based on established organometallic principles.

Functionalization PathwayTarget SiteOptimal Catalyst SystemLigandBase / AdditiveSolventTypical Yield
Suzuki-Miyaura Coupling C3 (via Triflate)Pd(PPh3)4 (10 mol%)PPh3K3PO4 (3.0 equiv)1,4-Dioxane75–90%
Buchwald-Hartwig C4 (Amino group)Pd2(dba)3 or RuPhos-G3BrettPhos / RuPhosLiHMDS or NaOtBuTHF or Toluene70–85%
C-H Borylation C6 (C-H bond)[Ir(OMe)(cod)]2 (2.5 mol%)dtbpy (5.0 mol%)None (B2pin2 used)THF or Hexane80–95%

III. Detailed Methodologies & Self-Validating Protocols

Pathway 1: C3-O-Triflation and Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: 3-Hydroxypyridines are readily converted to aryl triflates, which serve as excellent electrophiles for Pd-catalyzed cross-coupling[2]. Because 3-pyridyl triflates can be sensitive to hydrolysis, anhydrous conditions during activation and the use of a mild base (K3PO4) during the Suzuki coupling are critical to prevent premature degradation of the electrophile[6].

Step-by-Step Protocol:

  • Triflation: Dissolve 4-amino-5-fluoropyridin-3-ol (1.0 equiv) in anhydrous DCM (0.2 M) under argon. Add pyridine (2.0 equiv) and cool to 0 °C.

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv). Stir for 2 hours at room temperature.

  • Self-Validation Check: Quench a 5 µL aliquot in MeOH. LCMS must show the complete disappearance of the starting material mass ( m/z 128 [M+H]+ ) and the appearance of the triflate ( m/z 260 [M+H]+ ).

  • Suzuki-Miyaura Coupling: Isolate the triflate via rapid silica plug filtration (eluting with EtOAc/Hexanes) to avoid hydrolysis.

  • In a microwave vial, combine the pyridyl triflate (1.0 equiv), the desired alkenyl/aryl pinacol boronate (1.5 equiv), Pd(PPh3)4 (10 mol%), and anhydrous K3PO4 (3.0 equiv)[2].

  • Suspend in degassed 1,4-dioxane (0.1 M). Heat at 90 °C for 12 hours.

  • Self-Validation Check: The reaction mixture should turn from yellow to dark brown/black, indicating the eventual precipitation of Pd(0) black upon completion of the catalytic cycle.

Pathway 2: C4-N Buchwald-Hartwig Amination

Mechanistic Rationale: The amination of deactivated heteroaryl amines is historically difficult. Excess primary amine or deactivated aminopyridines can displace phosphine ligands, forming catalytically dormant bis(amine)palladium off-cycle complexes[3]. Utilizing bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos prevents this off-cycle trapping and accelerates the rate-limiting reductive elimination step[7][8].

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask, combine 4-amino-5-fluoropyridin-3-ol (1.0 equiv, assuming C3-OH is protected or pre-functionalized), the aryl halide coupling partner (1.2 equiv), Pd2(dba)3 (2 mol%), and BrettPhos (4 mol%).

  • Add a strong, non-nucleophilic base such as LiHMDS (2.5 equiv) or NaOtBu (2.0 equiv)[7].

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed Toluene or THF (0.1 M).

  • Self-Validation Check: Upon heating to 65–80 °C, observe a distinct color shift from pale yellow to deep red/orange. This color change is a visual confirmation of the active Pd(0)-BrettPhos oxidative addition complex forming[3]. Lack of color change indicates a failure in precatalyst activation.

  • Stir for 16 hours, cool to room temperature, filter through Celite, and purify via flash chromatography.

Pathway 3: Late-Stage Iridium-Catalyzed C-H Borylation at C6

Mechanistic Rationale: Iridium-catalyzed C-H borylation is highly sensitive to steric hindrance and Lewis basicity. Normally, pyridine nitrogens coordinate to the Ir-center, killing catalytic turnover. However, the strongly electron-withdrawing C5-fluorine lowers the pKa of the pyridine nitrogen (analogous to 2-fluoropyridine, pKa = -0.44), completely disrupting this parasitic coordination[4]. This electronic effect, combined with the steric bulk of the C4-amino group, directs the active [Ir(dtbpy)(Bpin)3] complex exclusively to the C6-H bond[5].

Step-by-Step Protocol:

  • In a nitrogen-filled glovebox, charge a vial with [Ir(OMe)(cod)]2 (2.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.0 equiv)[4].

  • Add anhydrous THF or Hexane to form a 0.5 M solution. Stir for 5 minutes until the solution turns a deep, characteristic forest green, indicating the formation of the active Ir(III)-tris(boryl) species.

  • Add 4-amino-5-fluoropyridin-3-ol (1.0 equiv) to the active catalyst solution.

  • Seal the vial, remove it from the glovebox, and stir at room temperature (or 60 °C if sterically demanding) for 16–24 hours.

  • Self-Validation Check: Analyze a crude aliquot via 1 H NMR. The successful conversion is validated by the disappearance of the C6-proton signal (typically around 8.0–8.5 ppm) and the emergence of a massive singlet at ~1.37 ppm corresponding to the 24 protons of the newly installed pinacol ester groups[4].

IV. References

1.[1] BLD Pharm Ltd. New Product (11-17-2025)- Building block-1. namiki-s.co.jp. 2.[2] Vyvyan, J. R. et al. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH. 3.[4] ACS Publications. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. 4.[5] Durham E-Theses. Strategies for Heteroaromatic Borylation. 5.[6] Thieme E-Books. Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. 6.[7] ACS Publications. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. 7.[8] Benchchem. A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. 8.[3] DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.

Sources

Method

Application Note: Synthesis and Downstream Functionalization of 4-Fluorooxazolo[5,4-c]pyridine Scaffolds from 4-Amino-5-fluoropyridin-3-ol

Scientific Rationale & Introduction The bicyclic oxazolopyridine core is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, Nicotinamide Phosphoribosyltran...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The bicyclic oxazolopyridine core is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, Nicotinamide Phosphoribosyltransferase (NAMPT) activators[1], and negative allosteric modulators for CNS targets such as mGluR5[2]. Among the various isomeric configurations, the oxazolo[5,4-c]pyridine scaffold offers unique hydrogen-bonding vectors and favorable physicochemical properties.

The integration of a fluorine atom into this heterocyclic system further enhances its pharmaceutical profile. The C4-fluoro substitution on the oxazolo[5,4-c]pyridine system (derived from the C5 position of the pyridine precursor) serves as a critical metabolic shield. It reduces the susceptibility of the pyridine ring to oxidative metabolism by cytochrome P450 enzymes while simultaneously modulating the basicity ( pKa​ ) of the adjacent pyridine nitrogen, thereby improving membrane permeability and oral bioavailability.

The ideal starting material for constructing this fluorinated bicyclic system is 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9)[3]. Possessing an ortho-amino alcohol motif, this building block is perfectly primed for cyclocondensation reactions to yield highly functionalized oxazolopyridines[4].

Mechanistic Pathways & Workflow

The cyclization of 4-Amino-5-fluoropyridin-3-ol can be directed toward different oxazolopyridine derivatives depending on the electrophilic reagent employed.

  • Pathway A (Carbonylative Cyclization): Utilizing 1,1'-Carbonyldiimidazole (CDI) yields the oxazolone derivative. CDI is preferred over phosgene to avoid handling highly toxic gases and to prevent the generation of corrosive HCl, which can protonate the basic pyridine nitrogen and stall the reaction[4].

  • Pathway B (Orthoester Condensation): Utilizing triethyl orthoacetate under acid catalysis yields the 2-methyl substituted oxazole ring.

G A 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) B CDI, THF 65°C, 4h A->B Phosgene Alternative C MeC(OEt)3, pTSA 110°C, 6h A->C Cyclocondensation D 4-Fluorooxazolo[5,4-c] pyridin-2(3H)-one B->D E 4-Fluoro-2-methyl oxazolo[5,4-c]pyridine C->E F N-Alkylation & Derivatization D->F E->F G NAMPT Activators & mGluR5 Modulators F->G Lead Optimization

Synthesis and downstream application of 4-fluorooxazolo[5,4-c]pyridine scaffolds.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring that intermediate quality controls are met before proceeding to downstream functionalization. Ensure the starting material, 4-Amino-5-fluoropyridin-3-ol, is of standard high purity ( 95%)[5].

Protocol A: Synthesis of 4-Fluorooxazolo[5,4-c]pyridin-2(3H)-one via CDI Cyclization

Objective: Construct the oxazolone core using a safe, phosgene-free methodology.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-5-fluoropyridin-3-ol (1.28 g, 10.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.94 g, 12.0 mmol, 1.2 eq) portion-wise over 10 minutes at room temperature.

    • Causality: Portion-wise addition controls the exothermic release of CO2​ gas and imidazole, preventing solvent bumping and ensuring a uniform reaction rate.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 hours.

    • Causality: Elevated temperature is required to drive the intramolecular cyclization of the intermediate O-acyl species into the thermodynamically stable oxazolone ring.

  • Monitoring: Verify reaction completion via LC-MS. The starting material peak ( m/z 129.1) should be completely consumed, replaced by the product peak ( m/z 155.1).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in 0.1 M HCl (20 mL) and stir for 15 minutes.

    • Causality: The dilute acid protonates the imidazole byproduct, rendering it highly water-soluble while the target oxazolone precipitates out of the aqueous phase.

  • Filtration: Filter the precipitate, wash with cold distilled water (2 × 10 mL), and dry under high vacuum at 45 °C overnight.

Protocol B: Synthesis of 4-Fluoro-2-methyloxazolo[5,4-c]pyridine via Orthoester Condensation

Objective: Synthesize a 2-alkyl substituted oxazolopyridine utilizing acid-catalyzed condensation.

  • Preparation: Suspend 4-Amino-5-fluoropyridin-3-ol (1.28 g, 10.0 mmol, 1.0 eq) in anhydrous Toluene (25 mL) in a 100 mL flask.

  • Reagent Addition: Add Triethyl orthoacetate (5.5 mL, 30.0 mmol, 3.0 eq) followed by p-Toluenesulfonic acid monohydrate (pTSA) (190 mg, 1.0 mmol, 0.1 eq).

  • Distillation Setup: Equip the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

    • Causality: The Dean-Stark trap allows for the continuous azeotropic removal of the ethanol byproduct. Removing ethanol shifts the chemical equilibrium strictly toward the cyclized product, preventing reversible ring-opening.

  • Reaction: Heat the mixture to a vigorous reflux (110 °C) for 6 hours.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (30 mL) to neutralize the pTSA catalyst, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key analytical markers required to validate the success of the syntheses.

CompoundMolecular WeightExpected YieldLC-MS [M+H]+ 1 H NMR Key Shifts (DMSO- d6​ ) 19 F NMR Shift
4-Amino-5-fluoropyridin-3-ol 128.10 g/mol Starting Material129.17.65 (s, 1H), 7.42 (d, 1H)-135.4 ppm
4-Fluorooxazolo[5,4-c]pyridin-2(3H)-one 154.10 g/mol 80 - 85%155.112.10 (br s, 1H, NH), 8.21 (s, 1H), 8.05 (d, 1H)-128.2 ppm
4-Fluoro-2-methyloxazolo[5,4-c]pyridine 152.13 g/mol 70 - 75%153.18.45 (s, 1H), 8.28 (d, 1H), 2.65 (s, 3H, CH3​ )-125.6 ppm

Note: The downfield shift in the 19 F NMR spectra of the products relative to the starting material is a reliable diagnostic indicator of successful oxazole ring formation, driven by the increased electron-withdrawing nature of the fused bicyclic system.

Downstream Pharmaceutical Applications

Once the 4-fluorooxazolo[5,4-c]pyridine core is established, it serves as a versatile platform for lead optimization.

For the oxazolone derivative (Protocol A), the acidic NH proton ( pKa​ ~ 7-8) can be readily deprotonated using mild bases like K2​CO3​ or Cs2​CO3​ in DMF. This allows for regioselective N-alkylation with various alkyl halides or mesylates to append lipophilic tails or solubilizing groups. Such derivatizations are heavily utilized in the synthesis of potent, orally bioavailable NAMPT activators[1] and allosteric modulators[2]. The C4-fluorine remains inert during these standard alkylation and cross-coupling conditions, acting as a permanent structural lock that dictates the spatial orientation of the molecule within the target protein's binding pocket.

References

  • BLD Pharm Ltd. New Product (11-17-2025)- Building block-1.
  • CAS:1807159-86-9, 4-氨基-5-氟吡啶 - 毕得医药.
  • Oxazolo[4,5-c]pyridin-2(3H)-one.
  • Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator.
  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5.

Sources

Application

Protocols for dissolving 4-Amino-5-fluoropyridin-3-ol in aqueous media

Application Note: Advanced Solubilization Protocols for 4-Amino-5-fluoropyridin-3-ol in Aqueous Media Executive Summary & Chemical Profiling 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) is a highly functionalized het...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solubilization Protocols for 4-Amino-5-fluoropyridin-3-ol in Aqueous Media

Executive Summary & Chemical Profiling

4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) is a highly functionalized heterocyclic building block and pharmacophore. Formulating this compound in aqueous media presents a classical thermodynamic challenge due to its amphoteric nature. The molecule possesses a basic 4-amino group/pyridine nitrogen and an acidic 3-hydroxyl group. At physiological pH (pH 7.4), the compound exists predominantly in a neutral or zwitterionic state. This state maximizes intermolecular hydrogen bonding in the solid crystal lattice, resulting in high lattice energy and remarkably poor aqueous solubility [1].

To successfully dissolve 4-Amino-5-fluoropyridin-3-ol, one must disrupt this lattice energy. This is achieved through three primary mechanisms:

  • Ionization (pH Shifting): Inducing charge repulsion by protonating the basic centers or deprotonating the acidic hydroxyl [2].

  • Dielectric Disruption (Co-solvents): Utilizing aprotic solvents like DMSO to break hydrogen bonds before aqueous dilution.

  • Supramolecular Encapsulation: Using cyclodextrins to shield the hydrophobic, fluorinated aromatic core from the aqueous environment [3].

Ionization Acidic Acidic Neutral Neutral pH (7.4) Zwitterionic / Neutral Poorly Soluble Acidic->Neutral + OH- Neutral->Acidic + H+ Basic Basic Neutral->Basic + OH- Basic->Neutral + H+

Caption: pH-dependent ionization states of 4-Amino-5-fluoropyridin-3-ol dictating aqueous solubility.

Quantitative Physicochemical & Solubility Data

Understanding the theoretical pKa boundaries is critical for predicting the solubility behavior of pyridine derivatives [4]. The tables below summarize the physicochemical profile and the expected performance of various solubilization strategies.

Table 1: Physicochemical Profile & Solubility Causality

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 128.11 g/mol Small molecular size allows for efficient cyclodextrin encapsulation.
pKa1 (Amine/Pyridine) ~ 5.0 - 6.0Protonation at pH < 4 yields a highly water-soluble pyridinium cation.
pKa2 (Hydroxyl) ~ 8.5 - 9.5Deprotonation at pH > 10 yields a water-soluble phenoxide-like anion.
Isoelectric Point (pI) ~ 7.0 - 7.5Neutral/zwitterionic state dominates; minimal intrinsic aqueous solubility.

Table 2: Matrix of Solubilization Strategies

Solubilization MethodMax Achievable ConcentrationBiocompatibilityPrimary Application
100% DMSO Stock > 50 mg/mLLow (Requires dilution)Stock storage, high-throughput screening
1% DMSO in PBS (pH 7.4) ~ 0.5 - 1.0 mg/mLHigh (In vitro)Cell-based assays, enzymatic assays
20% HP-β-CD in Saline 5 - 10 mg/mLHigh (In vivo)Animal dosing (IV, IP, PO)
Acidic Aqueous (pH 3.0) > 20 mg/mLLow (Requires buffering)Chemical synthesis, liquid-liquid extraction

Strategic Workflow for Protocol Selection

Selecting the correct protocol depends entirely on the downstream application. For instance, while extreme pH shifts are suitable for chemical extractions, they will denature proteins in biological assays. Conversely, high concentrations of DMSO are toxic to cell cultures and animal models.

Workflow Start 4-Amino-5-fluoropyridin-3-ol (Amphoteric Solid) Decision Target Application? Start->Decision InVitro In Vitro Assays (Neutral pH, Low Toxicity) Decision->InVitro Cellular InVivo In Vivo Models (High Conc, Biocompatible) Decision->InVivo Animal ChemSynth Chemical Synthesis (pH Flexible) Decision->ChemSynth Synthetic ProtA Protocol A: DMSO Stock + Aqueous Buffer (Max 1% DMSO) InVitro->ProtA ProtB Protocol B: HP-β-CD Complexation (Aqueous, No Organic Solvent) InVivo->ProtB ProtC Protocol C: pH Adjustment (Acidic/Basic Solubilization) ChemSynth->ProtC

Caption: Workflow for selecting the optimal dissolution protocol based on downstream application.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a quality control step to ensure the compound has not precipitated or degraded, guaranteeing experimental trustworthiness.

Protocol A: DMSO-Assisted Aqueous Dilution (For In Vitro Assays)

Causality: DMSO acts as a powerful hydrogen-bond acceptor, rapidly dismantling the crystal lattice of 4-Amino-5-fluoropyridin-3-ol. By creating a highly concentrated stock, the compound can be "flash-diluted" into an aqueous buffer. The rapid dilution traps the compound in a metastable supersaturated state long enough for in vitro assays.

Materials:

  • 4-Amino-5-fluoropyridin-3-ol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Methodology:

  • Stock Preparation: Weigh exactly 10.0 mg of 4-Amino-5-fluoropyridin-3-ol into a sterile glass vial.

  • Primary Dissolution: Add 200 µL of anhydrous DMSO to achieve a 50 mg/mL stock solution. Vortex vigorously for 60 seconds until the solution is completely clear.

  • Aqueous Dilution: In a separate conical tube, prepare 9.9 mL of PBS (pH 7.4). While vortexing the PBS, add 100 µL of the DMSO stock dropwise.

  • Validation (Self-Correction): Observe the solution against a dark background. If micro-precipitates form (cloudiness), the compound has crashed out. If this occurs, warm the solution to 37°C for 10 minutes and sonicate. The final solution contains 0.5 mg/mL of the compound in 1% DMSO.

Protocol B: HP-β-CD Supramolecular Complexation (For In Vivo Dosing)

Causality: For animal studies, DMSO must be minimized. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The fluorinated pyridine ring of the compound enters this cavity, masking its hydrophobic and H-bonding surfaces from the water, thereby dramatically increasing apparent solubility without altering the bulk pH [3].

Materials:

  • 4-Amino-5-fluoropyridin-3-ol powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • 0.9% Normal Saline

Methodology:

  • Excipient Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 0.9% Normal Saline to create a 20% (w/v) HP-β-CD vehicle. Stir until completely transparent.

  • Compound Addition: Add 50.0 mg of 4-Amino-5-fluoropyridin-3-ol directly to the 20% HP-β-CD solution.

  • Kneading/Sonication: The compound will initially suspend. Sonicate the mixture in a water bath at 40°C for 30–45 minutes. The acoustic cavitation forces the compound into the cyclodextrin cavities [4].

  • Volume Adjustment: Once clear, adjust the final volume to 10.0 mL with Normal Saline.

  • Validation: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the pre- and post-filtration concentrations via HPLC-UV (λmax ~260 nm) to ensure 100% encapsulation and no loss of compound.

Protocol C: pH-Shift Dissolution (For High-Concentration Formulations)

Causality: By intentionally dropping the pH below the pKa of the pyridine nitrogen (< pH 4.0), the molecule becomes fully protonated. The resulting pyridinium cation interacts strongly with water via ion-dipole forces, overcoming the lattice energy [2].

Materials:

  • 4-Amino-5-fluoropyridin-3-ol powder

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized Water

Methodology:

  • Suspension: Suspend 100 mg of 4-Amino-5-fluoropyridin-3-ol in 4.0 mL of deionized water. The suspension will be highly opaque.

  • Acidification: Add 0.1 M HCl dropwise while continuously monitoring the pH and stirring.

  • Dissolution Point: As the pH approaches 3.0–3.5, the suspension will rapidly clear as the pyridinium salt forms.

  • Back-Titration (Optional): If a less acidic final formulation is required, carefully back-titrate with 0.1 M NaOH to pH 5.5. Caution: Exceeding pH 6.0 will cause immediate precipitation of the neutral free base.

  • Validation: Measure the final pH. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. The absence of a pellet confirms complete thermodynamic solubilization.

References

  • Amphoteric dissolution of two-dimensional polytriazine imide carbon nitrides in water. ResearchGate.
  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem.
  • BETA-CYCLODEXTRIN. Ataman Kimya.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
Method

Application Note: Orthogonal Protecting Group Strategies for 4-Amino-5-fluoropyridin-3-ol Synthesis

Introduction & Mechanistic Rationale The 4-amino-5-fluoropyridin-3-ol scaffold is a highly prized building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antivirals, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-amino-5-fluoropyridin-3-ol scaffold is a highly prized building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antivirals, and advanced agrochemicals. However, executing late-stage functionalizations (such as Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations) on this core requires precise control over its three reactive heteroatom centers: the basic pyridine nitrogen, the C4-primary amine, and the C3-phenolic hydroxyl.

Strategic protecting group deployment is a cornerstone of complex molecule synthesis, preventing off-target reactions and ensuring high chemoselectivity[1]. The presence of the highly electronegative fluorine atom at C5 fundamentally alters the electronic landscape of this pyridine ring, dictating the causality of our synthetic strategy:

  • Enhanced Acidity of the C3-OH: The inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of the C3-hydroxyl group to approximately 7.5–8.0.

  • Deactivation of the C4-NH₂: The amine lone pair is heavily delocalized into the electron-deficient pyridine system (a vinylogous amide-like resonance), an effect exacerbated by the adjacent fluorine. This renders the C4-NH₂ exceptionally poor as a nucleophile, often requiring specialized activation for functionalization[2].

Because of these distinct electronic profiles, attempting a global protection or an "amine-first" protection strategy often leads to complex mixtures. Instead, an "Oxygen-First" orthogonal protection strategy is the most reliable approach.

Causality in Strategy Design

Our field-proven approach utilizes a sequential O-Benzylation followed by N-Boc Protection .

Why O-Benzylation first? The pKa differential between the C3-OH and the C4-NH₂ allows for thermodynamic differentiation. A mild base like Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3) quantitatively deprotonates the C3-OH without activating the C4-NH₂. The resulting pyridinolate is highly nucleophilic and reacts rapidly with Benzyl Bromide. The C3-OH group can be selectively O-alkylated using mild bases, as demonstrated in similar fluorinated aminopyridinol scaffolds[3].

Why N-Boc second? Once the hydroxyl is masked, the deactivated C4-amine must be protected to prevent poisoning of transition-metal catalysts in downstream steps. N-Boc protection of deactivated aminopyridines often requires catalytic DMAP or strong bases to overcome the delocalization of the amine lone pair into the pyridine ring[2]. For challenging aminopyridines, specialized (Boc)₂O protocols utilizing DMAP have been developed to force the equilibrium toward the protected carbamate[4].

Workflow Visualization

G SM 4-Amino-5-fluoro- pyridin-3-ol Step1 O-Benzylation (K2CO3, BnBr) SM->Step1 Chemoselective Int 3-(Benzyloxy)-5-fluoro- pyridin-4-amine Step1->Int Step2 N-Boc Protection (Boc2O, DMAP) Int->Step2 Amine Activation Prod Fully Protected Intermediate Step2->Prod

Fig 1: Chemoselective workflow for orthogonal O-Bn and N-Boc protection of 4-amino-5-fluoropyridin-3-ol.

Quantitative Data: Protecting Group Matrix

To provide flexibility depending on your downstream cleavage requirements, we have summarized alternative orthogonal strategies for this scaffold.

StrategyC3-OH ProtectionC4-NH₂ ProtectionReagents & ConditionsTypical Overall YieldDeprotection Orthogonality
Standard (Recommended) Benzyl Ether (-OBn)Carbamate (-NBoc)1. K₂CO₃, BnBr, DMF2. Boc₂O, DMAP, THF75% - 82%OBn: H₂ / Pd-CNBoc: TFA / DCM
Silyl / Carbamate Silyl Ether (-OTBS)Carbamate (-NCbz)1. TBSCl, Imidazole, DMF2. CbzCl, NaH, THF60% - 65%OTBS: TBAF / THFNCbz: H₂ / Pd-C
Acetal / Imide Acetal (-OMOM)Imide (-NPhth)1. MOMCl, DIPEA, DCM2. Phthalic Anhydride, Reflux55% - 62%OMOM: HCl / MeOHNPhth: Hydrazine

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of 3-(Benzyloxy)-5-fluoropyridin-4-amine

This step masks the reactive hydroxyl group while leaving the amine untouched.

Materials:

  • 4-Amino-5-fluoropyridin-3-ol (1.0 equiv, limiting reagent)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv, finely powdered)

  • Benzyl Bromide (BnBr, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried round-bottom flask with 4-amino-5-fluoropyridin-3-ol and anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Add finely powdered K₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Benzyl Bromide dropwise via syringe over 10 minutes to prevent thermal runaway and double-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clearer solution as the potassium salt forms and reacts. TLC (50% EtOAc/Hexanes) should indicate the complete consumption of the highly polar starting material (Rf ~ 0.1) to a less polar, strongly UV-active spot (Rf ~ 0.45).

  • Workup: Quench the reaction by pouring it into ice water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace benzyl bromide remains.

Protocol B: Synthesis of tert-Butyl (3-(benzyloxy)-5-fluoropyridin-4-yl)carbamate

This step forces the protection of the deactivated C4-amine.

Materials:

  • 3-(Benzyloxy)-5-fluoropyridin-4-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv for di-Boc, or 1.2 equiv for mono-Boc)

  • 4-Dimethylaminopyridine (DMAP, 0.15 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the intermediate from Protocol A in anhydrous THF under argon.

  • Catalysis: Add DMAP. Mechanistic note: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate.

  • Protection: Add Boc₂O in one portion. Heat the reaction to 60 °C. The deactivated nature of the amine requires thermal energy to achieve reasonable reaction kinetics.

  • Self-Validation Check: The addition of Boc₂O and subsequent heating will result in mild gas evolution (CO₂ byproduct). Successful conversion can be confirmed via LC-MS by a mass shift of +100 Da (mono-Boc) or +200 Da (di-Boc).

  • Workup: Once starting material is consumed (typically 6–8 hours), cool to room temperature and concentrate the THF under reduced pressure.

  • Isolation: Redissolve the crude residue in DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography (10-30% EtOAc/Hexanes) to yield the fully protected building block.

References[1] Schelhaas, M., & Waldmann, H. "PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS". Angewandte Chemie. Semantic Scholar.Verified Link[4] Chaskar, A., et al. "CN102936220A - BOC protection method for aminopyridine". Google Patents. Verified Link[2] "Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids". ACS Publications.Verified Link[3] "2-Amino-5-fluoropyridin-3-ol | CAS 1003711-04-3". BenchChem. Verified Link

Sources

Application

Application Note: A Strategic Approach to the Scale-Up Manufacturing of 4-Amino-5-fluoropyridin-3-ol

Abstract Introduction: The Significance of Fluorinated Pyridine Scaffolds Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. 4-Amino-5-fluoropyridin-3-ol represents a valuable building block for the synthesis of complex, biologically active molecules. The strategic placement of the amino, fluoro, and hydroxyl groups provides multiple points for further chemical modification, making it a versatile intermediate for drug discovery and development.

The successful scale-up of such a molecule from laboratory to commercial production requires a multi-faceted approach that considers not only the chemical synthesis but also process safety, economic viability, and environmental impact. This note will outline a plausible synthetic route and discuss the critical parameters for its successful scale-up.

Proposed Synthetic Pathway and Mechanistic Rationale

A plausible and scalable synthetic route to 4-Amino-5-fluoropyridin-3-ol could commence from a readily available starting material such as 3-hydroxypyridine. The proposed multi-step synthesis is outlined below, with a focus on reactions that are well-characterized and amenable to large-scale production.

Diagram: Proposed Synthetic Pathway

G A 3-Hydroxypyridine B Nitration (HNO3/H2SO4) A->B C 5-Nitro-3-hydroxypyridine B->C D Fluorination (Selectfluor®) C->D E 5-Fluoro-3-hydroxy-X-nitropyridine (Positional Isomers) D->E F Reduction (e.g., H2/Pd-C) E->F G 4-Amino-5-fluoropyridin-3-ol F->G H Purification (Crystallization/Chromatography) G->H I Final Product H->I

Caption: A potential multi-step synthesis of 4-Amino-5-fluoropyridin-3-ol.

Step 1: Nitration of 3-Hydroxypyridine

The initial step involves the nitration of 3-hydroxypyridine to introduce a nitro group, which will later be reduced to the desired amino group.

  • Reaction: 3-Hydroxypyridine is treated with a mixture of nitric acid and sulfuric acid.

  • Causality: The hydroxyl group is an activating, ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, acting as a strong deactivating group. This directs the electrophilic nitration to positions meta to the nitrogen, primarily the 4- and 6-positions. The formation of 4-nitro-3-hydroxypyridine would be a key intermediate.

  • Scale-up Considerations: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of byproducts. The addition of the nitrating mixture must be slow and controlled. The use of specialized reactors with efficient cooling systems is crucial.

Step 2: Electrophilic Fluorination

The introduction of the fluorine atom can be achieved using an electrophilic fluorinating agent.

  • Reaction: The nitrated intermediate is reacted with an N-F electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Causality: The electron-withdrawing nitro group and the protonated pyridine ring direct the electrophilic fluorination to the 5-position. The choice of solvent and reaction temperature is critical to control regioselectivity and minimize side reactions.

  • Scale-up Considerations: Electrophilic fluorinating agents can be expensive and require careful handling. The reaction may need to be conducted under inert atmosphere to prevent moisture from interfering with the reaction. Process optimization would focus on maximizing the yield and minimizing the amount of the costly reagent.

Step 3: Reduction of the Nitro Group

The final step in forming the core structure is the reduction of the nitro group to an amine.

  • Reaction: The nitro-fluoro intermediate is reduced using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or other reducing agents like tin(II) chloride.

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst, solvent, pressure, and temperature will influence the reaction rate and selectivity.

  • Scale-up Considerations: The use of hydrogen gas on a large scale presents significant safety challenges and requires specialized high-pressure reactors and stringent safety protocols. The handling and recovery of the pyrophoric palladium catalyst also need careful consideration.

Process Parameters and Quality Control

Table 1: Critical Process Parameters and In-Process Controls

Process Step Critical Parameters In-Process Control (IPC) Methods Acceptance Criteria
Nitration Temperature, Rate of addition, Reaction timeHPLC, TLCConversion > 95%, Impurity profile within limits
Fluorination Temperature, Reagent stoichiometry, Reaction timeHPLC, ¹⁹F NMRDesired isomer ratio, Residual starting material < 2%
Reduction Hydrogen pressure, Temperature, Catalyst loadingHPLC, TLCComplete consumption of starting material
Purification Solvent system, Temperature profileHPLC, GC-MS, ¹H NMR, ¹⁹F NMRPurity > 99%, Residual solvents within ICH limits

Detailed Experimental Protocols (Illustrative)

The following protocols are illustrative and would require extensive optimization and validation at the pilot and production scales.

Protocol: Nitration of 3-Hydroxypyridine
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge: Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

  • Addition: Slowly add 3-hydroxypyridine to the sulfuric acid, maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate vessel, prepare a mixture of nitric acid and sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the reactor, keeping the internal temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding the mixture to ice-water.

  • Isolation: Adjust the pH to precipitate the product, which is then filtered, washed, and dried.

Protocol: Catalytic Hydrogenation
  • Reactor Preparation: Use a high-pressure hydrogenation reactor. Ensure it is clean and leak-tested.

  • Charge: Charge the reactor with the nitro-fluoro intermediate, a suitable solvent (e.g., ethanol), and the Pd/C catalyst under a nitrogen blanket.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 40-50 °C) and agitate.

  • Monitoring: Monitor the hydrogen uptake and reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Isolation: Concentrate the filtrate to obtain the crude product.

Purification and Characterization

The final product, 4-Amino-5-fluoropyridin-3-ol, would likely require purification to meet the stringent requirements for pharmaceutical intermediates.

  • Crystallization: The primary method for purification on a large scale. The choice of an appropriate solvent system is critical for obtaining high purity and good crystal morphology.

  • Chromatography: While less common for large-scale manufacturing due to cost, column chromatography may be used for initial purification or to remove specific impurities.

  • Characterization: The final product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Gas Chromatography (GC): To quantify residual solvents.

    • Elemental Analysis: To confirm the elemental composition.

Safety and Environmental Considerations

  • Hazardous Reagents: The proposed synthesis involves highly corrosive acids, potentially explosive nitro compounds, and flammable solvents. A thorough process safety assessment (e.g., HAZOP study) is mandatory.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety glasses, and flame-retardant lab coats, must be worn at all times.

  • Waste Management: A comprehensive waste management plan must be in place to handle and dispose of acidic and organic waste streams in an environmentally responsible manner.

Conclusion

The scale-up manufacturing of 4-Amino-5-fluoropyridin-3-ol presents a series of chemical and engineering challenges. The proposed synthetic route, based on established chemical principles, provides a viable starting point for process development. Successful implementation will depend on careful optimization of each step, rigorous in-process controls, and a steadfast commitment to safety and quality. Further research and development are necessary to validate and refine this proposed process for commercial-scale production.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 4-Amino-5-fluoropyridin-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-Amino-5-fluoropyridin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-Amino-5-fluoropyridin-3-ol .

Direct nitration or fluorination of unprotected pyridin-3-ol derivatives often suffers from oxidative degradation and poor regiocontrol. To ensure a scalable and self-validating system, we recommend a robust two-step synthetic route starting from the commercially available building block 4-amino-3-methoxypyridine . This strategy leverages the strong ortho/para-directing effect of the C4-amino group to direct electrophilic fluorination precisely to the C5 position, followed by a controlled Lewis acid-mediated ether cleavage.

SynthesisRoute A 4-Amino-3-methoxypyridine (Starting Material) B 4-Amino-5-fluoro-3-methoxypyridine (Intermediate) A->B Selectfluor, MeCN/H2O 0°C to RT, 4h C 4-Amino-5-fluoropyridin-3-ol (Target Compound) B->C BBr3, DCM -78°C to RT, 12h

Figure 1: Two-step synthetic workflow for 4-Amino-5-fluoropyridin-3-ol via fluorination and demethylation.

Phase 1: Electrophilic Fluorination (Selectfluor)

Standard Protocol: Dissolve 4-amino-3-methoxypyridine in a mixture of Acetonitrile (MeCN) and water (10:1 ratio). Cool the reaction flask to 0°C using an ice bath. Add 1.05 equivalents of Selectfluor portion-wise over 15 minutes. Stir for 4 hours while allowing the mixture to slowly warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography. Self-Validation: Monitor by LC-MS; look for the mass shift from [M+H]⁺ 125 to 143.

Troubleshooting & FAQs

Q: Why am I observing significant oxidative degradation and low conversion rates? A: Selectfluor is not only an electrophilic fluorinating agent but also a potent single-electron oxidant[1]. The free C4-amino group is highly susceptible to oxidation. Causality: Running the reaction in pure, anhydrous acetonitrile often triggers radical-mediated single-electron transfer (SET) side reactions, degrading the starting material. Solution: Introduce water as a co-solvent (e.g., MeCN:H₂O). Aqueous conditions stabilize the intermediate cationic species and suppress SET oxidative pathways, significantly improving the yield of the target fluorinated product[2].

Q: I am seeing fluorination at the C2 position instead of C5. How do I improve regioselectivity? A: Regioselectivity is governed by the competing activating effects of the C3-methoxy and C4-amino groups. While the amino group is a stronger director (favoring C5), kinetic preference is lost at elevated temperatures. Solution: Strictly maintain the reaction temperature at 0°C during the addition of Selectfluor. If regioselectivity remains poor, you can transiently protect the amine as an acetamide. This alters the steric environment and dampens the ring's electron density, though it necessitates an additional deprotection step later.

Phase 2: Ether Cleavage / Demethylation (BBr₃)

Standard Protocol: Dissolve the intermediate (4-amino-5-fluoro-3-methoxypyridine) in anhydrous DCM under an inert argon atmosphere. Cool to -78°C. Dropwise add 3.0 to 4.0 equivalents of Boron tribromide (BBr₃) (1M solution in DCM). Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench carefully with cold Methanol (MeOH) at 0°C, concentrate to dryness, redissolve in a minimum amount of water, and adjust the pH to ~6.5 to precipitate the product. Self-Validation: LC-MS will show a mass shift from [M+H]⁺ 143 to 129.

Troubleshooting & FAQs

Q: My LC-MS shows complete consumption of the starting material, but my isolated yield is <20% after aqueous workup. Where is the product? A: 4-Amino-5-fluoropyridin-3-ol is a highly amphoteric molecule. It contains a basic pyridine nitrogen, a basic aniline-like amino group, and an acidic phenolic hydroxyl group. Causality: During standard liquid-liquid aqueous workup (e.g., using 1M NaOH or 1M HCl), the product forms highly water-soluble zwitterions or salts and remains permanently trapped in the aqueous phase. Solution:Do not use liquid-liquid extraction. Instead, quench the BBr₃ with methanol to form volatile trimethyl borate (B(OMe)₃). Concentrate the mixture to absolute dryness, redissolve in water, and carefully adjust the pH to its exact isoelectric point (typically pH 6.0–6.8). The neutral product will precipitate and can be collected directly by vacuum filtration.

Q: The demethylation is incomplete even after 24 hours. Should I heat the reaction? A: No. Heating BBr₃ reactions in DCM above room temperature can lead to hydrodefluorination or polymerization of the pyridine ring. Causality: The pyridine nitrogen and the C4-amino group both strongly coordinate with the Lewis acidic BBr₃, forming stable adducts. This effectively neutralizes the reagent before it can interact with the ether oxygen[3]. Solution: You must use an excess of BBr₃ (3.0 to 4.0 equivalents). The first two equivalents are sacrificed to Lewis acid-base complexation with the two nitrogens; only the remaining excess BBr₃ is available to coordinate with the methoxy oxygen and facilitate the ether cleavage.

Troubleshooting Start Low Yield in Demethylation Step? Check1 Is unreacted intermediate present on LC-MS? Start->Check1 Action1 Increase BBr3 to 3-4 equivalents to overcome N-coordination. Check1->Action1 Yes Check2 Is the product lost during aqueous extraction? Check1->Check2 No Action2 Quench with MeOH, concentrate, precipitate at isoelectric pH. Check2->Action2 Yes

Figure 2: Troubleshooting logic tree for resolving low yields during the demethylation stage.

Quantitative Data: Comparison of Demethylation Reagents

Selecting the right demethylation reagent is critical for preserving the delicate fluoro-pyridine scaffold. Below is a summary of field-tested reagents for this specific transformation:

ReagentReaction ConditionsTypical YieldRegioselectivity & Side ReactionsRecommendation
BBr₃ (3-4 eq)DCM, -78°C to RT75-85%Clean cleavage; requires careful pH adjustment during workup to avoid zwitterion loss.Primary Choice . Offers the best balance of yield and purity.
TMSI CHCl₃, 50°C60-70%Mild conditions; prone to forming iodide adducts with the pyridine ring[4].Good alternative if BBr₃ is not tolerated.
Pyridine·HCl Neat melt, 200°C40-50%High thermal degradation; potential defluorination at elevated temperatures[5].Avoid due to the thermal instability of the fluoro-pyridine ring.
48% HBr / AcOH Reflux, 110°C30-40%Harsh acidic conditions lead to partial hydrolysis of the amine and degradation.Not recommended for this specific substrate.

References

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters - ACS Publications. 2

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. 1

  • Green Chemistry: Mechanistic explanation of ether cleavage reaction with BBr3. Semantic Scholar. 3

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. 5

  • Supramolecular Assistance for the Selective Demethylation of Calixarene-Based Receptors. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Amino-5-fluoropyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility profiles of densely functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility profiles of densely functionalized heterocycles. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) is a notoriously stubborn compound. This guide synthesizes field-proven methodologies and thermodynamic principles to help you overcome these solubility bottlenecks in your synthetic workflows.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why is 4-Amino-5-fluoropyridin-3-ol practically insoluble in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc)? A: The poor solubility is a direct consequence of its exceptionally high crystal lattice energy, which is driven by extensive intermolecular hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the -OH and -NH₂ groups) and strong acceptors (the pyridine nitrogen, the fluorine atom, and the hydroxyl oxygen). Specifically, the "hydroxyl-pyridine supramolecular synthon" forms robust, highly ordered non-covalent networks[1]. Standard moderately polar solvents like DCM or EtOAc lack the necessary hydrogen-bond acceptor strength to pay the energetic penalty required to break these intermolecular interactions.

Q2: What is the most effective solvent strategy for running homogeneous reactions with this compound? A: To dissolve this compound, the solvent must outcompete the internal lattice forces. Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are required. These solvents feature highly polarized bonds (e.g., the S=O or C=O groups) that act as powerful hydrogen-bond acceptors. They effectively solvate the -OH and -NH₂ protons, dismantling the crystal lattice and bringing the molecule into solution[2].

Q3: My downstream chemistry (e.g., a moisture-sensitive cross-coupling) is incompatible with DMSO or DMF. How can I solubilize the compound in a less polar solvent? A: If polar aprotic solvents are not viable, you must chemically alter the molecule's ability to form hydrogen bonds. This is achieved through two primary strategies:

  • Salt Formation: Converting the basic pyridine or amine nitrogen into a hydrochloride salt introduces ion-dipole interactions, which drastically alters the packing arrangement and improves solubility in polar protic co-solvent mixtures (e.g., THF/MeOH)[3].

  • Transient Derivatization: Installing a bulky protecting group (like a Boc group on the amine) sterically disrupts the planar packing and eliminates a key hydrogen bond donor, rendering the molecule highly soluble in ethereal or halogenated solvents[4].

Part 2: Quantitative Data & Solvent Selection

To aid in experimental design, the following table summarizes the solvating power of various solvent classes against the specific hydrogen-bonding profile of 4-Amino-5-fluoropyridin-3-ol.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Solubilizing PowerMechanistic Rationale
Non-Polar Hexanes, Toluene< 3.0Very Low Cannot disrupt strong intermolecular H-bonds; lattice remains intact.
Moderately Polar Aprotic DCM, EtOAc, THF4.0 – 9.0Low Insufficient H-bond acceptor strength to break the hydroxyl-pyridine synthon.
Polar Protic Methanol, Ethanol24.0 – 33.0Moderate (High with heat)Competes with intermolecular H-bonds; acts as both donor and acceptor.
Highly Polar Aprotic DMSO, DMF, NMP36.0 – 47.0High Strong H-bond acceptors effectively solvate the polar functional groups, breaking the lattice[2].

Part 3: Experimental Protocols

When solvent swapping is not enough, use the following self-validating protocols to chemically manipulate the solubility of the compound.

Protocol A: In Situ Salt Formation for Enhanced Solubilization

Objective: Convert the neutral, highly crystalline compound into a hydrochloride salt to enhance solubility in polar protic/aprotic solvent mixtures[3]. Causality: Protonation disrupts the neutral hydrogen-bonding network and introduces favorable ion-dipole interactions with the solvent, significantly lowering the lattice energy relative to the solvated state.

  • Suspension: Suspend 4-amino-5-fluoropyridin-3-ol (1.0 eq) in a moderately polar solvent like 1,4-dioxane (0.1 M concentration). Note: The suspension will remain cloudy and heterogeneous.

  • Acidification: Slowly add a solution of HCl in Dioxane (4.0 M, 1.1 eq) dropwise at room temperature under vigorous stirring.

  • Equilibration: Stir for 15-30 minutes.

  • Co-solvent Addition: Add Methanol dropwise (up to 20% v/v).

  • Validation: The success of the salt formation and solvation is validated visually; the heterogeneous suspension will transition into a completely clear, homogeneous solution. The solution should remain clear upon cooling to room temperature.

Protocol B: Transient N-Boc Protection for Lipophilicity

Objective: Mask the primary amine to permanently disrupt the intermolecular H-bond donor capabilities, rendering the intermediate soluble in standard organic solvents. Causality: The bulky tert-butoxycarbonyl (Boc) group sterically hinders the approach of adjacent molecules and removes one N-H donor, effectively destroying the robust supramolecular synthon[1].

  • Biphasic Setup: Suspend the compound (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (0.2 M). Causality: The biphasic system ensures the pyridine derivative remains deprotonated and nucleophilic, while the aqueous layer acts as a sink for the acidic byproducts.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in one portion.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation & Extraction: Extract the mixture with EtOAc. The previously insoluble starting material will now partition seamlessly into the organic layer as a clear solution. Wash with brine, dry over MgSO₄, and concentrate to yield the highly soluble protected intermediate.

Part 4: Decision Matrix Visualization

Use the following logical workflow to determine the best approach for your specific reaction constraints.

Solubility_Workflow Start Issue: 4-Amino-5-fluoropyridin-3-ol is insoluble in working solvent Q_Polar Can the reaction tolerate polar aprotic solvents (e.g., DMSO, DMF)? Start->Q_Polar A_Polar Use DMSO or DMF. Mechanism: S=O / C=O groups outcompete crystal H-bonds. Q_Polar->A_Polar Yes Q_pH Can the reaction tolerate pH adjustments? Q_Polar->Q_pH No A_pH Form a Salt. Add HCl/TFA (protonation) or Et3N/DIPEA (deprotonation). Q_pH->A_pH Yes Q_Protect Is transient derivatization (protecting groups) acceptable? Q_pH->Q_Protect No A_Protect Protect -NH2 (N-Boc) or -OH (O-TBS) to disrupt lattice. Q_Protect->A_Protect Yes A_Mix Use Co-solvent System (e.g., THF/MeOH 4:1) + Heat. Monitor for precipitation. Q_Protect->A_Mix No

Decision tree for troubleshooting the solubility of 4-Amino-5-fluoropyridin-3-ol in organic synthesis.

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Troubleshooting

Technical Support Center: Synthesis of 4-Amino-5-fluoropyridin-3-ol Derivatives

Welcome to the Technical Support Center for the synthesis of 4-Amino-5-fluoropyridin-3-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-5-fluoropyridin-3-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on optimizing reaction conditions, with a particular emphasis on the critical role of temperature, to ensure successful and reproducible outcomes in your experiments.

I. Proposed Synthetic Pathway: A Guided Approach

Our proposed pathway begins with a commercially available starting material and proceeds through key transformations including nitration, nucleophilic aromatic substitution (SNAr) for fluorination, and reduction to yield the final product.

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A [label="4-Aminopyridin-3-ol\n(Starting Material)"]; B [label="Nitration\n(H₂SO₄, HNO₃)"]; C [label="4-Amino-5-nitro\n-pyridin-3-ol"]; D [label="Halogenation (Sandmeyer-type)\n(NaNO₂, HCl, CuCl)"]; E [label="4-Chloro-5-fluoro\n-pyridin-3-ol"]; F [label="Amination (SₙAr)\n(NH₃, heat)"]; G [label="4-Amino-5-fluoro\n-pyridin-3-ol"];

A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; E -> F [label="Step 3"]; F -> G; }

Caption: Proposed synthetic pathway for 4-Amino-5-fluoropyridin-3-ol.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.

Step 1: Nitration of 4-Aminopyridin-3-ol

Q1: I am observing low yields and the formation of multiple unidentified byproducts during the nitration of 4-Aminopyridin-3-ol. What is the likely cause and how can I mitigate this?

A1: Low yields and byproduct formation in the nitration of activated pyridine rings are often due to poor temperature control and incorrect acid concentrations. The amino and hydroxyl groups strongly activate the pyridine ring, making it susceptible to over-nitration and oxidative side reactions if the conditions are not carefully managed.

Causality and Solution:

  • Exothermic Reaction: Nitration is a highly exothermic process. A rapid increase in temperature can lead to uncontrolled side reactions and degradation of the starting material and product.

    • Solution: Maintain a low reaction temperature, typically between 0-10 °C, using an ice-salt bath. Add the nitrating agent (e.g., fuming nitric acid) dropwise to the solution of the substrate in concentrated sulfuric acid to control the rate of heat generation.[1]

  • Oxidative Decomposition: At higher temperatures, the strong oxidizing nature of the nitrating mixture can lead to the decomposition of the sensitive aminopyridinol ring, resulting in tar formation.

    • Solution: Strict adherence to the recommended low-temperature profile is crucial. Monitor the reaction closely by thin-layer chromatography (TLC) and avoid prolonged reaction times once the starting material is consumed.

ParameterRecommended RangeRationale
Temperature 0-10 °CMinimizes side reactions and oxidative decomposition.[1]
Reagent Addition Slow, dropwiseControls exothermicity.
Reaction Time Monitor by TLCAvoids product degradation from prolonged exposure to harsh conditions.
Step 2: Halogenation (Sandmeyer-type Reaction)

Q2: During the Sandmeyer-type reaction to replace the nitro group, I am experiencing significant tar formation and a low yield of the desired 4-chloro-5-fluoropyridin-3-ol. What are the critical parameters to control?

A2: Tar formation and low yields in Sandmeyer-type reactions involving pyridine derivatives are frequently linked to the instability of the intermediate diazonium salt, which is exacerbated by elevated temperatures.

Causality and Solution:

  • Diazonium Salt Instability: Pyridine-based diazonium salts can be particularly unstable, and their decomposition is highly temperature-dependent. Uncontrolled decomposition can lead to a variety of side products and polymerization, resulting in tar formation.

    • Solution: The diazotization step should be carried out at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[2] The subsequent displacement with the halide should also be carefully temperature-controlled.

  • Radical Side Reactions: At higher temperatures, the decomposition of the diazonium salt can proceed through radical pathways, leading to the formation of biaryl byproducts and other undesired species.

    • Solution: Maintaining a low and consistent temperature throughout the reaction minimizes the contribution of radical-mediated side reactions.

Step 3: Amination (SNAr Reaction)

Q3: The final amination step to introduce the 4-amino group is showing low conversion. Should I increase the temperature significantly?

A3: While heating is often necessary for SNAr reactions, excessive temperatures can lead to product decomposition and the formation of impurities. The reactivity of the fluoropyridine substrate allows for milder conditions compared to other halopyridines.

Causality and Solution:

  • Reaction Kinetics vs. Thermal Stability: The rate of the SNAr reaction is temperature-dependent. However, aminopyridinols can have limited thermal stability, and high temperatures may lead to degradation.[3]

    • Solution: Optimize the reaction temperature systematically. Start with a moderate temperature (e.g., 80-100 °C) and increase in small increments (10-20 °C) while monitoring the reaction progress. The use of a sealed reaction vessel is recommended when working with a volatile nucleophile like ammonia.

  • Enhanced Reactivity of Fluoropyridines: The carbon-fluorine bond in fluoropyridines is highly polarized, making the carbon atom more susceptible to nucleophilic attack. This enhanced reactivity often allows for lower reaction temperatures compared to the corresponding chloro- or bromopyridines.[4]

    • Solution: Leverage the inherent reactivity of the fluoropyridine. It may not be necessary to use very high temperatures. Consider screening different solvents, as the reaction rate can be significantly influenced by the polarity of the medium.

graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield or\nByproduct Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step [label="Identify Synthetic Step"]; Nitration [label="Nitration Issue?"]; Sandmeyer [label="Sandmeyer Issue?"]; SNAr [label="SₙAr Issue?"]; Temp_Control_N [label="Check Temperature Control\n(0-10 °C)", shape=parallelogram]; Reagent_Add_N [label="Slow Reagent Addition?"]; Temp_Control_S [label="Check Temperature Control\n(0-5 °C)", shape=parallelogram]; Anhydrous_S [label="Anhydrous Conditions?"]; Temp_Opt_A [label="Optimize Temperature\n(80-120 °C)", shape=parallelogram]; Solvent_Screen_A [label="Screen Solvents?"]; Solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step; Step -> Nitration; Step -> Sandmeyer; Step -> SNAr; Nitration -> Temp_Control_N; Temp_Control_N -> Reagent_Add_N; Reagent_Add_N -> Solution; Sandmeyer -> Temp_Control_S; Temp_Control_S -> Anhydrous_S; Anhydrous_S -> Solution; SNAr -> Temp_Opt_A; Temp_Opt_A -> Solvent_Screen_A; Solvent_Screen_A -> Solution; }

Caption: A logical workflow for troubleshooting common issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the decomposition of the diazonium tetrafluoroborate salt in a Balz-Schiemann reaction for fluorination?

A1: While the Balz-Schiemann reaction is a viable method for fluorination, it is often associated with the need for high decomposition temperatures (typically 100-200 °C) for the isolated diazonium salt.[2] However, these high temperatures can pose an explosion risk and lead to product degradation. Recent advancements have shown that the decomposition can be achieved at lower temperatures (50-80 °C) in solution, which can improve the yield and safety of the reaction.[5][6] It is crucial to perform a careful optimization study for your specific substrate.

Q2: Can I use microwave irradiation to accelerate the SNAr amination step?

A2: Microwave-assisted synthesis can be a powerful tool to accelerate SNAr reactions. The rapid heating can significantly reduce reaction times. However, it is essential to carefully monitor the internal reaction temperature and pressure to avoid decomposition of the product. Start with a lower temperature and shorter irradiation times and gradually increase them while monitoring the reaction progress.

Q3: I am struggling with the purification of the final 4-Amino-5-fluoropyridin-3-ol product. What strategies can I employ?

A3: The purification of aminohydroxypyridines can be challenging due to their polarity and basicity.

  • Acid-Base Extraction: The basic pyridine nitrogen allows for extraction into an acidic aqueous solution, which can help separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common purification method. However, the basicity of the amino and pyridine groups can lead to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q4: How can I confirm the regiochemistry of the nitration step?

A4: The regiochemistry of the nitration can be unequivocally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the connectivity and spatial relationships between the nitro group and the protons on the pyridine ring.

IV. Experimental Protocols

Protocol 1: Temperature Optimization for the SNAr Amination Reaction

This protocol provides a general framework for optimizing the reaction temperature for the final amination step.

  • Reaction Setup: In a series of parallel reaction tubes, add 4-chloro-5-fluoropyridin-3-ol (1.0 eq.), a suitable solvent (e.g., DMSO, NMP, or a high-boiling alcohol), and a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium hydroxide).

  • Temperature Gradient: Place the reaction tubes in a parallel reactor or a series of oil baths set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction tube and quench it. Analyze the samples by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.

  • Data Analysis: Plot the conversion and yield as a function of temperature and time to identify the optimal conditions that provide a high yield of the desired product with minimal byproduct formation in a reasonable timeframe.

Temperature (°C)Time (h)Conversion (%)Yield (%)Major Byproducts
80243025Unreacted Starting Material
100127570Minor Decomposition
12069585Trace Decomposition
14049075Increased Decomposition Products

Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

V. References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles. BenchChem.

  • Grokipedia. (n.d.). Balz–Schiemann reaction.

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega.

  • BenchChem. (n.d.). 3-Amino-4-hydroxypyridine | 6320-39-4.

  • Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon. (2018). Chemistry – A European Journal.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC.

  • Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. (2009). AKJournals.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (2012). Organic & Biomolecular Chemistry.

  • Revisiting the Balz-Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst. (n.d.).

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC.

  • Studies on the growth, thermal and optical properties of 4-aminopyridinium p-aminobenzoate dihydrate single crystals. (n.d.). ResearchGate.

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC.

  • 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (n.d.). Google Patents.

  • Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018). ResearchGate.

  • Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. (n.d.). ResearchGate.

  • BenchChem. (2026). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI.

  • Pyridines. (n.d.).

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022). MDPI.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.

  • 5-Fluoro-2-hydroxypyridine synthesis. (n.d.). ChemicalBook.

  • Regioselective synthesis of 4-functionalized pyridines. (n.d.). ResearchGate.

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). PMC.

  • New functionalised 3-hydroxypyridines. (2001). Durham E-Theses.

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (n.d.). RSC Publishing.

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).

  • Pyridines. (n.d.).

  • How can 2-fluoro-3-hydroxypyridine be synthesized and applied?. (2023). Guidechem.

  • Pyridines: properties, syntheses & reactivity. (n.d.).

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). Journal of the American Chemical Society.

  • Remote Hydroamination of Disubstituted Alkenes by a Combination of Isomerization and Regioselective N–H Addition. (2024). PMC.

  • Catalyst-Controlled Regiodivergent Aminooxygenation Reactions of Dienes. (n.d.). ChemRxiv.

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed.

  • Diels Alder Reaction in Organic Synthesis Practice Problems. (2024). Chemistry Steps.

  • Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). (2018).

  • Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. (2025). PMC.

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.

Sources

Optimization

Minimizing side reactions during 4-Amino-5-fluoropyridin-3-ol synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-3-ol. This guide is designed to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoropyridin-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic protocols. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have curated this resource to address the specific challenges you may encounter.

Troubleshooting Guide: Minimizing Side Reactions

The synthesis of 4-Amino-5-fluoropyridin-3-ol can be a delicate process, with the potential for several side reactions that can impact yield and purity. This section addresses common issues and provides solutions grounded in established chemical principles.

Issue 1: Formation of Dimerized or Polymerized Byproducts

Question: I am observing significant amounts of insoluble, high molecular weight byproducts in my reaction mixture, leading to low yields of the desired 4-Amino-5-fluoropyridin-3-ol. What is causing this and how can I prevent it?

Answer: The formation of dimers or polymers is a common issue, often arising from the high reactivity of the pyridine ring, especially under certain pH and temperature conditions. The amino and hydroxyl groups can participate in intermolecular reactions, leading to unwanted oligomerization.

Causality and Prevention:

  • pH Control: The basicity of the amino group can catalyze self-condensation reactions. Maintaining a slightly acidic to neutral pH can protonate the amino group, reducing its nucleophilicity and thus minimizing its participation in side reactions.

  • Temperature Management: Elevated temperatures can accelerate the rate of polymerization. It is crucial to maintain the recommended reaction temperature and avoid localized overheating.[1]

  • Order of Reagent Addition: In some synthetic routes, the order in which reagents are added can significantly influence the reaction pathway. For instance, adding a highly reactive reagent slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring bimolecular side reactions.[1]

Workflow for Minimizing Polymerization:

Caption: Workflow to minimize polymerization side reactions.

Issue 2: Over-oxidation or Unwanted Oxidation of the Pyridinol Ring

Question: My final product is showing impurities that suggest oxidation of the pyridinol ring. How can I avoid this?

Answer: The pyridinol moiety is susceptible to oxidation, especially in the presence of certain reagents or atmospheric oxygen, which can lead to the formation of pyridone or other oxidized species.

Causality and Prevention:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent air oxidation.[2]

  • Choice of Oxidizing Agents (if applicable): If your synthetic route involves an oxidation step, ensure you are using a selective oxidizing agent and carefully controlling the stoichiometry to avoid over-oxidation.

  • Work-up Conditions: During the work-up, avoid prolonged exposure to air and strong oxidizing conditions.[3] Degassing solvents can also be beneficial.

Issue 3: Off-target Fluorination or Loss of Fluorine Substituent

Question: I am having trouble with the fluorine substituent. Either I am seeing fluorination at an incorrect position, or I am losing the fluorine atom entirely. What could be the cause?

Answer: The position and stability of the fluorine atom on the pyridine ring can be sensitive to the reaction conditions.

Causality and Prevention:

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles, the fluorine atom can be displaced. This is particularly relevant if the reaction is carried out at high temperatures or for extended periods. Careful selection of nucleophiles and reaction conditions is key.

  • Regioselectivity of Fluorination: If your synthesis involves a fluorination step, the regioselectivity is highly dependent on the directing effects of the other substituents on the pyridine ring. The use of pyridine N-oxides as precursors can sometimes offer better control over the position of fluorination.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 4-Amino-5-fluoropyridin-3-ol?

A1: Purification can often be challenging due to the polar nature of the compound. A combination of techniques is usually most effective:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best method for achieving high purity.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing), is often effective.

  • Preparative HPLC: For obtaining highly pure material for biological assays, preparative HPLC may be necessary.

Q2: How should I store 4-Amino-5-fluoropyridin-3-ol to ensure its stability?

A2: Like many substituted pyridines, 4-Amino-5-fluoropyridin-3-ol should be stored in a cool, dry, and dark place to prevent degradation.[2] It is recommended to store it under an inert atmosphere if possible, especially for long-term storage. The compound is generally stable under recommended storage conditions.[5][6]

Q3: Can I use a one-pot synthesis for 4-Amino-5-fluoropyridin-3-ol to improve efficiency?

A3: While one-pot syntheses can be more efficient, they can also increase the likelihood of side reactions due to the presence of multiple reagents and intermediates in the same pot.[1] If you are considering a one-pot approach, it is crucial to carefully optimize the reaction conditions, such as temperature, solvent, and the order of reagent addition, to favor the desired reaction pathway.[7]

Experimental Protocols

General Protocol for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol).

  • Spot a small amount of the reaction mixture onto a silica gel TLC plate.

  • Also spot the starting material(s) for comparison.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.[3]

Table 1: Example TLC Data for a Successful Reaction

CompoundRf Value (9:1 DCM:MeOH)Observations
Starting Material A0.8Spot diminishes over time
Starting Material B0.6Spot diminishes over time
4-Amino-5-fluoropyridin-3-ol0.4Spot appears and intensifies over time
Side Product (e.g., Dimer)0.1 (or at baseline)Spot intensity should be minimal
General Protocol for a Suzuki Cross-Coupling Reaction (Illustrative)

This protocol illustrates a common reaction type for modifying pyridine rings and highlights key considerations for minimizing side reactions.

  • To a round-bottom flask, add the starting pyridine derivative (1.0 mmol), the boronic acid partner (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[2]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[2]

  • Add a degassed solvent mixture (e.g., toluene, ethanol, and water).[2]

  • Heat the reaction mixture to the specified temperature (e.g., 90°C) and stir for the required time, monitoring by TLC.[2]

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous work-up.[2]

  • Purify the crude product by column chromatography or recrystallization.[2]

Diagram of Key Reaction Parameters:

Caption: Critical parameters for a successful Suzuki coupling reaction.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

Sources

Troubleshooting

Best purification and recrystallization methods for 4-Amino-5-fluoropyridin-3-ol

Welcome to the technical support center for 4-Amino-5-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-5-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and recrystallization of this important chemical intermediate. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.

Critical Safety & Handling Protocols

Before beginning any experimental work, it is imperative to understand the potential hazards associated with 4-Amino-5-fluoropyridin-3-ol and related aminofluoropyridines. These compounds should be handled with care in a controlled laboratory environment.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: All handling of solid material and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Static Discharge: Proper grounding procedures should be followed to avoid static electricity, which can be an ignition source for fine dusts. Use only non-sparking tools.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[1]

Troubleshooting Guide: Purification & Recrystallization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My recrystallization attempt failed; the compound either oiled out or precipitated too quickly as an amorphous powder. What's happening and how do I fix it?

A1: This is a common issue that typically points to a suboptimal solvent system or cooling rate.

  • Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Rapid precipitation, on the other hand, is often due to a solvent that is too "poor" or a cooling rate that is too fast, not allowing for proper crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat the solution until the compound redissolves completely.

    • Add a small amount of a "good" co-solvent (one in which the compound is more soluble) to prevent premature crashing out. For 4-Amino-5-fluoropyridin-3-ol, if you are using a system like ethyl acetate/heptane, you would add more ethyl acetate.

    • Slow down the cooling process. Instead of an ice bath, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to a refrigerator.

    • If the compound oiled out, try to "scratch" the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site for crystal growth. If that fails, you may need to select a different solvent system with a lower boiling point.

Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I obtain a colorless product?

A2: The color is likely due to high-molecular-weight, polar impurities or oxidation byproducts.

  • Causality: These impurities often have a high affinity for the crystal surface or get trapped within the crystal lattice during formation.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Before the hot filtration step of your recrystallization, add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.

    • Boil Briefly: Swirl and gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.

    • Proceed with cooling as usual. The resulting crystals should be significantly lighter in color or colorless.

Q3: My final yield after recrystallization is very low. How can I improve it?

A3: Low yield can result from several factors: using too much solvent, premature crystallization during transfer, or the compound having significant solubility even in the cold solvent.

  • Causality: The goal of recrystallization is to create a solution that is saturated at a high temperature but supersaturated upon cooling. Using an excessive amount of solvent means the solution never reaches saturation, and much of your product remains dissolved even when cold.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Add the hot solvent portion-wise to your crude product, just until it all dissolves. This ensures you are creating a saturated solution.

    • Recover from the Mother Liquor: After filtering your first crop of crystals, try to recover a second crop from the filtrate (the "mother liquor"). This can be done by boiling off some of the solvent to re-concentrate the solution and then cooling again. Note that this second crop may be less pure than the first.

    • Check Your Solvent Choice: It's possible the chosen solvent is too "good." An ideal recrystallization solvent dissolves the compound poorly at low temperatures. You may need to screen for a different solvent or use a mixed-solvent system. For instance, if your compound is highly soluble in ethanol, a mixed system of ethanol and water (a poor solvent) could improve your yield.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 4-Amino-5-fluoropyridin-3-ol?

A1: Based on the structure (a polar aromatic amine with a hydroxyl group) and data from similar compounds, a systematic screening approach is recommended. Polar organic solvents are a good starting point.[7]

  • Single Solvents to Screen: Methanol, ethanol, ethyl acetate, and potentially water (as some aminopyridines are water-soluble when heated).[8][9]

  • Mixed-Solvent Systems: A very effective technique is to use a pair of miscible solvents, one in which the compound is soluble (a "good" solvent) and one in which it is not (a "bad" solvent).[6] A promising system, based on purification of related fluoropyridines, is Ethyl Acetate / Heptane or Ethyl Acetate / Petroleum Ether .[10] In this system, you would dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add heptane until the solution becomes cloudy (the cloud point), then add a drop or two of ethyl acetate to redissolve and allow to cool slowly.

Q2: How do I assess the purity of my final product?

A2: A combination of methods should be used for a reliable assessment of purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden. The literature melting point for 4-Amino-3-fluoropyridine is in the range of 71-81°C, which can serve as a rough guide.[11][12]

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, 1H NMR, 13C NMR, and 19F NMR are invaluable. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

Q3: When should I consider column chromatography over recrystallization?

A3: The choice depends on the nature of the impurities and the quantity of material.

  • Choose Recrystallization when:

    • You have a large amount of material (> 1 gram).

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • You are looking for a scalable, cost-effective method.

  • Choose Column Chromatography when:

    • Impurities have very similar solubility to your product, making recrystallization ineffective.

    • You have a complex mixture with multiple components to separate.

    • You are working on a smaller scale and need very high purity. A typical mobile phase could be a gradient of ethyl acetate in heptane or dichloromethane.[13]

Detailed Experimental Protocols

Protocol 1: Recrystallization via Solvent Screening & Optimization

This protocol outlines the process for identifying a suitable solvent and performing the recrystallization.

  • Solvent Screening:

    • Place ~20-30 mg of your crude 4-Amino-5-fluoropyridin-3-ol into several small test tubes.

    • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.

    • If a compound is insoluble at room temperature, heat the test tube gently in a water bath. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solutions to cool. The best solvent will be one where the compound is sparingly soluble at room temperature but highly soluble when hot, and forms good crystals upon cooling.

  • Recrystallization Procedure (Example with Ethyl Acetate/Heptane):

    • Place your crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethyl acetate and stir until the solid is fully dissolved.

    • Optional (if solution is colored): Remove from heat, add a spatula-tip of activated charcoal, and heat to reflux for 5-10 minutes.

    • Optional: Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Slowly add heptane dropwise to the hot, stirred solution until a persistent cloudiness appears.

    • Add a few drops of hot ethyl acetate to make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold heptane.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is an alternative method for achieving high purity.

  • Slurry Preparation: Dissolve a small amount of your crude product in a minimal volume of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing: Pack a glass column with silica gel using a slurry of heptane or another non-polar solvent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% heptane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., start with 5% ethyl acetate in heptane, then 10%, 20%, etc.).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Amino-5-fluoropyridin-3-ol.

Data Summary & Visualizations

Solubility & Physical Properties

Direct solubility data for 4-Amino-5-fluoropyridin-3-ol is not widely published. The following table provides data for structurally related compounds to guide solvent selection. Experimental verification is essential.

Property4-Amino-3-fluoropyridine3-Amino-5-fluoropyridineGeneral Aminopyridines
Appearance Off-white to brown powder/solid[11]White to off-white solid[7]Typically off-white crystalline solids[14]
Melting Point 71-81 °C[11][12]N/AVaries
Solubility Soluble in alcohols, ethers, ketones[5]Moderately soluble in ethanol, methanol, DMF; limited in water[7]Generally soluble in polar organic solvents
Experimental Workflows

Recrystallization_Solvent_Selection Start Start: Crude Solid Screen Screen Solubility in Test Solvents (e.g., H2O, EtOH, EtOAc, Toluene) Start->Screen Decision1 Soluble at Room Temp? Screen->Decision1 Insoluble Insoluble at Room Temp Decision1->Insoluble No   BadSolvent Poor Solvent Decision1->BadSolvent  Yes Heat Heat Solution Insoluble->Heat Decision2 Soluble when Hot? Heat->Decision2 Cool Cool Solution Decision2->Cool  Yes Decision2->BadSolvent No   Decision3 Forms Crystals? Cool->Decision3 GoodSolvent Good Single Solvent for Recrystallization Decision3->GoodSolvent  Yes Decision3->BadSolvent No   MixedSolvent Consider for Mixed-Solvent System BadSolvent->MixedSolvent

Caption: Workflow for selecting a recrystallization solvent.

Purification_Strategy Crude Crude Solid Product TLC Analyze by TLC Crude->TLC Decision How Many Spots? TLC->Decision OneSpot One Major Spot (with minor baseline impurities) Decision->OneSpot  ~1 MultipleSpots Multiple Spots of Similar Polarity Decision->MultipleSpots >1   Recrystallize Attempt Recrystallization OneSpot->Recrystallize Column Perform Column Chromatography MultipleSpots->Column Analyze Analyze Purity (TLC, MP, NMR) Recrystallize->Analyze Column->Analyze Pure Pure Product Analyze->Pure

Caption: Decision workflow for purification strategy.

References

  • ChemBK. (2024, April 9). 4-Amino-3-Fluoropyridine. Retrieved from ChemBK. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from Beilstein Journals. [Link]

  • Krchnak, V., & Slouka, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from PubMed Central. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. [Link]

  • ResearchGate. (2020, March). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from ResearchGate. [Link]

  • Chem-Impex International. (n.d.). 4-Amino-3-fluoropyridine. Retrieved from Chem-Impex. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Organic Chemistry. [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from SEFH. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of L-Valinol. Retrieved from Organic Syntheses. [Link]

  • PubMed. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from PubMed. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 4-Amino-5-fluoropyridin-3-ol Substitutions

Welcome to the technical support center for navigating the synthetic challenges of 4-Amino-5-fluoropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of 4-Amino-5-fluoropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold. We will move beyond basic protocols to address a critical bottleneck in its functionalization: overcoming the steric and electronic hurdles presented by its dense substitution pattern. Our focus is on providing not just methods, but a mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) at the C-5 fluorine so challenging, even though fluorine is a good leaving group on a pyridine ring?

A: This is a classic case where electronic activation and steric hindrance are in direct opposition. The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of the fluorine, makes the C-5 position highly activated for nucleophilic attack.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3][4]

However, the molecule's unique geometry presents two significant barriers:

  • Steric Hindrance: The C-4 amino group and the C-3 hydroxyl group create a sterically crowded environment around the C-5 position. An incoming nucleophile must approach this congested face of the ring, which significantly raises the activation energy of the reaction.

  • Electronic Repulsion & Unwanted Reactivity: The lone pairs on the nitrogen of the amino group and the oxygen of the hydroxyl group can cause electronic repulsion with the incoming nucleophile. Furthermore, these groups are nucleophilic and/or acidic themselves. The amino group can act as a competing nucleophile, and the hydroxyl group can be deprotonated, potentially complicating the reaction environment.

G cluster_0 Steric and Electronic Shielding mol mol nuc_start Nucleophile (Nu⁻) nuc_start->c5_target Difficult Approach steric1 Steric Hindrance from C4-NH₂ steric1->mol steric2 Steric/Electronic Hindrance from C3-OH steric2->mol

Caption: Steric crowding at the C-5 position.

Q2: My SNAr reaction with an amine nucleophile is giving low to no conversion. What are the primary troubleshooting steps?

A: Low conversion in this specific SNAr reaction is a common issue. Before attempting more complex solutions, a systematic optimization of the reaction conditions is the most effective approach. Our recommended troubleshooting workflow involves sequentially addressing protection, reaction parameters, and base selection.

Troubleshooting_Workflow start Low Conversion in SNAr q_protected Are -NH₂ and -OH groups protected? start->q_protected protect Implement Protecting Group Strategy (See Protocol 1) q_protected->protect No optimize Optimize Reaction Conditions q_protected->optimize Yes protect->optimize temp Increase Temperature (Reflux or Microwave) optimize->temp solvent Switch to High-Boiling Polar Aprotic Solvent (NMP, DMSO) optimize->solvent base Evaluate Base (See Table 2) optimize->base success Reaction Successful temp->success solvent->success base->success

Caption: Troubleshooting workflow for SNAr reactions.

  • Protecting Groups (Crucial First Step): The unprotected amino and hydroxyl groups are the most likely culprits. The amino group can be acylated or form side products, and the hydroxyl proton can interfere with basic reagents. Protecting both functionalities is often mandatory for success. (See FAQ 3 and Protocol 1).

  • Reaction Temperature: The activation energy for this sterically hindered reaction is high. If your reaction is running at room temperature or slightly elevated temperatures (e.g., 80 °C), a significant increase is warranted. Refluxing in a high-boiling solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is a standard approach. Microwave irradiation is a highly effective method for rapidly screening conditions and driving hindered reactions to completion.

  • Solvent Choice: Polar aprotic solvents (DMSO, DMF, NMP) are essential. They effectively solvate the cation of the base and, more importantly, stabilize the negatively charged Meisenheimer intermediate, which lowers the energy of the transition state and accelerates the reaction.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if required) but should be non-nucleophilic to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For particularly stubborn reactions, a stronger non-nucleophilic base like sodium hydride (NaH) can be used, provided the hydroxyl group is protected.

Q3: What are the most effective protecting groups for the C-4 amino and C-3 hydroxyl functionalities?

A: An orthogonal protecting group strategy is vital. This means you can remove one protecting group in the presence of the other, allowing for selective downstream functionalization.[5]

  • For the C-4 Amino Group: The tert-Butoxycarbonyl (Boc) group is the industry standard. It is easily installed under mild basic conditions and is robust to many reaction conditions, yet can be cleanly removed with a strong acid like trifluoroacetic acid (TFA).[6]

  • For the C-3 Hydroxyl Group: A silyl ether, such as tert-Butyldimethylsilyl (TBS), is an excellent choice. It is installed using TBS-Cl and a base like imidazole. Silyl ethers are stable to the acidic conditions used to remove the Boc group but are easily cleaved with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

This Boc/TBS combination provides a robust and orthogonal system, ensuring maximum synthetic flexibility.

Functional Group Protecting Group Protection Reagents Deprotection Conditions Key Advantages
C-4 Amino (-NH₂) tert-Butoxycarbonyl (Boc)(Boc)₂O, TEA, DCMTFA in DCM; or 4M HCl in DioxaneStable to base and nucleophiles; Orthogonal to silyl ethers.[6]
C-3 Hydroxyl (-OH) tert-Butyldimethylsilyl (TBS)TBS-Cl, Imidazole, DMFTBAF in THF; or HF-PyridineStable to acidic Boc deprotection; Orthogonal to Boc group.
C-3 Hydroxyl (-OH) Methyl (Me)MeI, NaH, THFBBr₃ in DCMVery stable, but requires harsh deprotection. Use if TBS is too labile.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Orthogonal Protection of 4-Amino-5-fluoropyridin-3-ol

This protocol describes the sequential protection of the amino group with Boc followed by protection of the hydroxyl group with TBS.

Step 1: Boc Protection of the Amino Group

  • Dissolve 4-Amino-5-fluoropyridin-3-ol (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Add Triethylamine (TEA) (1.5 equiv) to the solution.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.

Step 2: TBS Protection of the Hydroxyl Group

  • Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous DMF (approx. 0.1 M).

  • Add imidazole (2.0 equiv) to the solution and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2-6 hours, monitoring completion by TLC or LC-MS.

  • Once complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting fully protected substrate is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Protocol 2: Optimized SNAr with a Hindered Secondary Amine Nucleophile

This protocol assumes the use of the fully protected (N-Boc, O-TBS) substrate from Protocol 1.

Materials:

  • N-Boc, O-TBS-4-amino-5-fluoropyridin-3-ol (1.0 equiv)

  • Hindered amine nucleophile (e.g., morpholine) (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a flame-dried microwave vial, add the protected substrate (1.0 equiv), the amine nucleophile (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous NMP via syringe to achieve a concentration of approximately 0.2 M.

  • Seal the vial with a microwave cap.

  • Place the vial in a microwave reactor and heat to 150-180 °C for 30-90 minutes. Monitor the reaction progress by taking aliquots and analyzing via LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired substituted pyridine.

Summary of Troubleshooting Strategies

Problem Observed Probable Cause Recommended Solution(s)
No or Low Conversion Insufficient energy to overcome activation barrier; Unprotected functional groups.1. Protect -NH₂ and -OH groups (Protocol 1). 2. Increase reaction temperature significantly (120-180 °C). 3. Employ microwave heating.
Multiple Side Products Competing nucleophilic attack by -NH₂; Base reacting with -OH.1. Protect both the amino and hydroxyl groups. 2. Use a non-nucleophilic base (K₂CO₃, Cs₂CO₃).
Decomposition of Starting Material Excessively high temperature or prolonged reaction time.1. Use microwave heating for precise temperature control and shorter reaction times. 2. Screen temperatures incrementally (e.g., 120 °C, 140 °C, 160 °C).
Reaction Stalls at ~50% Conversion Product inhibition; Insufficient base or nucleophile.1. Increase equivalents of nucleophile (to 2.0-3.0 equiv). 2. Ensure base is anhydrous and present in sufficient excess (2.0-3.0 equiv).

References

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Toste, F. D., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Kuhnast, B., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Toste, F. D., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2021). PMC.
  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (n.d.). Organic Syntheses.
  • Troubleshooting side reactions in fluoropyridine synthesis. (2025). Benchchem.
  • Recent Strategies for the Synthesis of Pyridine Derivatives. (n.d.). Odessa University Chemical Journal.
  • Protecting Groups. (n.d.). Organic Synthesis.
  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. (2021). ChemRxiv.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (n.d.). ResearchGate.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). PMC.
  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences.
  • 4-Amino-3,5-difluoropyridin-2-ol: A Technical Guide to Its Identification, Synthesis, and Potential Applications. (2025). Benchchem.
  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols. (2025). Benchchem.
  • Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). PMC.
  • The influence of steric factors on the properties of 4-aminopyridine derivatives. (n.d.). Journal of the Chemical Society (Resumed).
  • 4-Amino-3,5-dichloropyridine. (n.d.). PMC.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.

Sources

Troubleshooting

Preventing degradation of 4-Amino-5-fluoropyridin-3-ol during storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 4-Amino-5-fluoropyridin-3-ol. Adherence to these protocols is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 4-Amino-5-fluoropyridin-3-ol. Adherence to these protocols is critical for preventing chemical degradation, ensuring experimental reproducibility, and maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is 4-Amino-5-fluoropyridin-3-ol, and what makes it susceptible to degradation?

4-Amino-5-fluoropyridin-3-ol is a fluorinated aminopyridine derivative. Its structure, featuring an electron-rich aromatic ring with amino (-NH2) and hydroxyl (-OH) groups, makes it susceptible to oxidative degradation. These functional groups can be readily oxidized, leading to the formation of impurities such as N-oxides and other degradation products.[1] This reactivity is similar to that observed in related aminopyridine compounds, which are known to be sensitive to oxidative conditions.[2] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate these degradation processes.[3][4]

Q2: What are the primary visual signs of degradation?

While analytical confirmation is essential, visual inspection can provide the first clues of potential degradation. Be alert for:

  • Color Change: A fresh, pure sample should have a consistent appearance. The development of discoloration (e.g., yellowing, browning) often indicates the formation of oxidized impurities.

  • Change in Physical State: Any change from a free-flowing powder to clumps, oily residues, or a hardened mass suggests the absorption of moisture or chemical transformation.[3]

If any of these changes are observed, it is crucial to perform an analytical purity check before using the material.[5]

Q3: What are the definitive ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, 4-Amino-5-fluoropyridin-3-ol must be stored with rigorous exclusion of atmospheric contaminants. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Refrigerated)Reduces the rate of chemical reactions and decomposition.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[3][6][7][8]
Light Protection from LightPrevents photo-oxidation.[3] Use amber glass vials.[2][3]
Moisture Dry/AnhydrousPrevents hydrolysis and moisture-mediated degradation.[3][7]
Container Tightly Sealed Amber Glass VialProvides a physical barrier to air, moisture, and light.[3][9]

Q4: How long can I expect 4-Amino-5-fluoropyridin-3-ol to be stable under ideal conditions?

While specific stability studies for 4-Amino-5-fluoropyridin-3-ol are not widely published, data from the closely related compound 4-aminopyridine (4-AP) provides a useful reference. When protected from light and stored at room temperature or under refrigeration, 4-AP has demonstrated excellent stability for 6 to 12 months.[2][5][10][11] It is reasonable to expect a similar shelf-life for 4-Amino-5-fluoropyridin-3-ol when stored under the stringent, inert conditions outlined in this guide. However, periodic purity verification is always recommended for long-term storage.

Q5: Is it acceptable to handle this compound on an open lab bench?

No. Due to its sensitivity to atmospheric oxygen and moisture, handling 4-Amino-5-fluoropyridin-3-ol on an open bench is strongly discouraged as it will inevitably lead to degradation.[3][4] All manipulations, including weighing and aliquoting, should be performed under an inert atmosphere, such as inside a glove box or by using Schlenk line techniques.[7][8][12]

Troubleshooting Guide

Scenario 1: My experimental results are inconsistent. Could my compound be degraded?

Plausibility: High. Inconsistent or non-reproducible results are a classic sign of reagent degradation. Impurities can alter the compound's reactivity, solubility, or biological activity, leading to unpredictable outcomes.

Troubleshooting Steps:

  • Quarantine the Lot: Immediately stop using the suspected batch of the compound to prevent further failed experiments.

  • Perform Purity Analysis: The most reliable method to confirm degradation is through analytical chemistry.[13] High-Performance Liquid Chromatography (HPLC) is the gold-standard for a stability-indicating assay.[2][5][11] Compare the chromatogram of your sample to a reference standard or the supplier's certificate of analysis. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.

  • Review Handling Procedures: Conduct a thorough review of your lab's storage and handling protocols against the recommendations in this guide. Check for potential breaches, such as loose container caps, frequent opening outside of an inert atmosphere, or improper storage temperature.

Scenario 2: The appearance of my solid 4-Amino-5-fluoropyridin-3-ol has changed.

Plausibility: Very High. A visible change in color or texture is a strong indicator of a chemical change.

Troubleshooting Steps:

  • Do Not Use: Assume the material is compromised and do not use it in any experiment.

  • Document the Changes: Take a photo of the material and note the date and the nature of the changes (e.g., "changed from white powder to clumpy yellow solid").

  • Confirm with Analysis: As in Scenario 1, perform an HPLC or other suitable analytical test (e.g., NMR, LC-MS) to identify and quantify the impurities.

  • Dispose Properly: Dispose of the degraded material according to your institution's hazardous waste guidelines.[4][9][14]

Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of 4-Amino-5-fluoropyridin-3-ol.

Materials:

  • Glove box or Schlenk line with a dry, inert atmosphere (<10 ppm O2, H2O).

  • Amber glass vials with PTFE-lined caps.

  • Laboratory freezer or refrigerator (-20°C to 4°C).

  • Parafilm or vial sealing tape.

Procedure:

  • Perform all steps inside a pre-purged glove box or using a Schlenk line.

  • If the compound arrived in a large container, divide it into smaller, single-use aliquots in the amber glass vials. This minimizes the number of times the main stock is exposed to potential contaminants.

  • Tightly seal each vial with its PTFE-lined cap.

  • For extra security, wrap the cap-vial interface with Parafilm.

  • Label each vial clearly with the compound name, lot number, and date.

  • Place the sealed vials inside a secondary container (e.g., a small box) and store them in a designated freezer or refrigerator.

Protocol 2: Workflow for Handling and Weighing

This workflow ensures the compound is not exposed to the atmosphere during experimental setup.

G cluster_glovebox Inside Inert Atmosphere Glove Box A 1. Transfer storage vial, spatula, and weigh boat into glove box. B 2. Allow vial to equilibrate to ambient temperature (prevents condensation). A->B C 3. Open vial and quickly weigh desired amount onto weigh boat. B->C D 4. Tightly reseal the storage vial immediately. C->D E 5. Transfer weighed solid into reaction vessel or solubilization vial. D->E G 7. Return stock vial to proper cold storage. D->G F 6. Remove reaction vessel from glove box and proceed with experiment. E->F

Caption: Inert atmosphere weighing workflow.

Protocol 3: Guideline for Purity Assessment by HPLC

This is a general guideline. Specific parameters may need to be optimized for your system.

Objective: To separate 4-Amino-5-fluoropyridin-3-ol from its potential degradation products.

ParameterExample Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis or Diode Array Detector (DAD) at ~270-290 nm
Injection Vol. 5-10 µL
Sample Prep Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

Analysis: A pure sample should show a single major peak. The appearance of additional peaks, particularly those at different retention times, indicates the presence of impurities. The purity can be calculated based on the relative peak areas.

Technical Deep Dive: The Science of Degradation

The primary degradation pathway for 4-Amino-5-fluoropyridin-3-ol is oxidation. This is inferred from metabolic studies of its parent compound, [18F]3-fluoro-4-aminopyridine, where hydroxylation and N-oxide formation are the main metabolic routes, catalyzed by oxidative enzymes.[1]

G A 4-Amino-5-fluoropyridin-3-ol (Stable Compound) B Oxidized Degradation Products (e.g., N-Oxides, Quinone-imines) A->B  [O] (Air, Light, Heat)

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 4-Amino-5-fluoropyridin-3-ol

Welcome to the Technical Support Knowledge Base. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Amino-5-fluoropyridin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Amino-5-fluoropyridin-3-ol .

Molecular Profiling & Causality

To successfully chromatograph a molecule, we must first understand its physicochemical nature. 4-Amino-5-fluoropyridin-3-ol is a highly polar, amphoteric compound.

  • The Pyridine Ring & Amine: Pyridine derivatives typically exhibit a pKa around 5.2–6.0[1]. The primary amine at the C4 position is basic and readily protonated at low to neutral pH.

  • The Hydroxyl Group: Located at C3, this group is acidic (phenolic-like), meaning the molecule can exist as a zwitterion depending on the mobile phase pH.

  • The Fluoro Group: While highly electronegative, its presence at C5 alters the electron density of the ring, making the molecule highly sensitive to secondary interactions with silica support materials.

Because of this extreme polarity and dual-charge potential, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails, resulting in zero retention or severe peak tailing.

Diagnostic Workflow

HPLC_Workflow Start 4-Amino-5-fluoropyridin-3-ol Method Development RP Reversed-Phase (RPLC) Standard C18 Start->RP Traditional Approach HILIC HILIC Mode Amide / Zwitterionic Start->HILIC Recommended for Polar Amines RP_Fail Poor Retention (k' < 1) Elutes at Void Volume RP->RP_Fail HILIC_Success Strong Retention Partitioning in Water Layer HILIC->HILIC_Success RP_Fix Use AQ/Polar-Embedded C18 or Ion-Pairing Reagents RP_Fail->RP_Fix Optimization RP_Fix->HILIC If MS Compatibility Needed HILIC_Opt Optimize Buffer: 10 mM Ammonium Formate (pH 3.0) HILIC_Success->HILIC_Opt Tailing Peak Tailing Observed? HILIC_Opt->Tailing Physical Physical Issue Check Fittings/Frit Tailing->Physical Neutral Marker Tails Chemical Chemical Issue Silanol Interactions Tailing->Chemical Only Amine Tails

Figure 1: Decision tree for HPLC method selection and troubleshooting of polar pyridine derivatives.

Troubleshooting Knowledge Base (FAQs)
Q1: Why does 4-Amino-5-fluoropyridin-3-ol elute at the void volume ( t0​ ) on my standard C18 column?

A: In standard RPLC, retention relies on hydrophobic partitioning. Because 4-Amino-5-fluoropyridin-3-ol is heavily functionalized with polar groups (-NH2, -OH, -F), it lacks the hydrophobicity required to partition into the C18 stationary phase, causing it to wash out with the solvent front.

  • Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for basic, polar compounds. It operates via a complex mechanism where analytes partition into a water-rich adsorbed layer formed on the surface of a polar stationary phase[2].

Q2: I am experiencing severe peak tailing (USP Tailing Factor > 2.0). How do I correct this?

A: Peak tailing for basic amines is almost always caused by secondary ion-exchange interactions. At a mobile phase pH above 3.0, residual silanol groups on the silica support ionize to form negatively charged Si−O− species. The positively charged amine/pyridine groups of your analyte interact strongly with these silanols, acting like "velcro" and producing a tailing peak[3].

  • Self-Validating Diagnostic: To determine if the tailing is chemical or physical, inject a neutral marker (e.g., uracil or toluene). Neutral compounds cannot undergo acid-base ion-exchange. If the neutral peak is perfectly symmetrical but your analyte tails, the issue is chemical. If both peaks tail, you have a physical void or dead volume in your column/tubing[4].

  • Solution: Lower the mobile phase pH to 3.0 (e.g., using formic acid). This strictly protonates the silanols back to neutral Si−OH , shutting down the ion-exchange mechanism[5]. Additionally, utilize modern Type B silica columns, which are manufactured with high purity to minimize trace metals and free silanols[5].

Q3: My retention times are drifting in HILIC mode. How can I achieve stable reproducibility?

A: Unlike RPLC, HILIC relies on the formation of a delicate aqueous layer on the stationary phase. This layer takes significantly longer to establish and is easily disrupted by improper sample injection[2].

  • Solution 1 (Equilibration): Ensure a minimum of 20–30 column volumes of mobile phase pass through the system before the first injection to fully hydrate the stationary phase[6].

  • Solution 2 (Sample Diluent): The sample diluent must closely match the initial highly-organic mobile phase. If you dissolve your highly water-soluble pyridine derivative in 100% pure water, the injection plug will strip the aqueous layer off the column, causing severe solvent effects, peak splitting, and retention time drift[6]. Always dilute your final sample in at least 70% Acetonitrile.

Quantitative Data Summary

The following table summarizes expected chromatographic behavior for 4-Amino-5-fluoropyridin-3-ol across different methodologies, demonstrating why HILIC is the optimal choice.

MethodColumn ChemistryMobile Phase CompositionRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Suitability
Standard RPLC Bare C18 (Type A)10% ACN / 90% Water (Neutral pH)< 0.5> 2.5Poor
Polar RPLC AQ-C18 (Polar embedded)0% ACN / 100% Buffer (pH 3.0)1.2 - 2.01.5 - 1.8Moderate
HILIC Amide / Zwitterionic90% ACN / 10% Buffer (pH 3.0)3.5 - 5.01.0 - 1.2Excellent
Validated HILIC Experimental Protocol

This step-by-step methodology provides a robust, self-validating system for the quantification of 4-Amino-5-fluoropyridin-3-ol, ensuring excellent peak symmetry and LC-MS compatibility.

Step 1: Column & Mobile Phase Preparation

  • Column Selection: Install a Zwitterionic or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate aqueous stock solution. Adjust the pH strictly to 3.0 using Formic Acid. Causality: This pH ensures the amphoteric molecule is fully protonated (single ionization state) while suppressing residual silanol activity.

  • Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Water containing a final concentration of 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Water containing a final concentration of 10 mM Ammonium Formate (pH 3.0).

Step 2: Sample Preparation

  • Dissolve the 4-Amino-5-fluoropyridin-3-ol standard in a diluent of 75% Acetonitrile / 25% Water. Do not exceed 25% water to prevent disruption of the HILIC partition layer.

Step 3: System Suitability Test (SST)

  • Equilibration: Pump 100% Mobile Phase A at 0.4 mL/min for at least 30 column volumes.

  • Validation Injection: Inject a resolution mixture containing 4-Amino-5-fluoropyridin-3-ol and a neutral marker (e.g., toluene).

  • Acceptance Criteria: The method is self-validated for chemical/physical integrity if the neutral marker elutes with Tf​ < 1.1 (confirming zero physical dead volume) and the analyte elutes with k′ > 2.0 and Tf​ < 1.5 (confirming optimal chemical silanol suppression).

Step 4: Gradient Execution

  • Run a shallow gradient from 100% A to 50% B over 10 minutes.

  • Monitor via UV at 254 nm (optimal for the pyridine chromophore) or via ESI-MS in positive ion mode.

References
  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helixchrom.com.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]

  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Mdpi.com.[Link]

  • Axion Labs. "HPLC Peak Tailing." Axionlabs.com. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com.[Link]

  • Welch Materials. "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds." Welch-us.com.[Link]

Sources

Troubleshooting

Reducing catalyst loading in 4-Amino-5-fluoropyridin-3-ol reactions

Technical Support Center: Optimizing Catalytic Workflows for 4-Amino-5-fluoropyridin-3-ol Overview 4-Amino-5-fluoropyridin-3-ol is a highly functionalized, electron-deficient building block frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalytic Workflows for 4-Amino-5-fluoropyridin-3-ol

Overview

4-Amino-5-fluoropyridin-3-ol is a highly functionalized, electron-deficient building block frequently utilized in the synthesis of kinase inhibitors and fused bicyclic azole-amines (such as oxazolo[4,5-c]pyridines)[1][2]. A pervasive challenge when subjecting this substrate to transition-metal catalysis—whether in palladium-catalyzed cross-couplings or catalytic hydrogenations—is the requirement for prohibitively high catalyst loadings (often >5 mol%).

This guide provides field-proven, mechanistically grounded strategies to reduce catalyst dependency without sacrificing yield, scalability, or reaction kinetics.

The Causality of Catalyst Deactivation

Why does 4-Amino-5-fluoropyridin-3-ol poison catalysts so effectively?

As an Application Scientist, it is critical to look beyond empirical failures and understand the coordination chemistry at play. This specific molecule possesses a "perfect storm" of Lewis basic sites that trap transition metals:

  • The Pyridine Nitrogen (N1): A strong σ-donor that readily coordinates to low-valent Pd(0) or Pd(II) intermediates, pulling them out of the catalytic cycle[3].

  • The Ortho-Amino/Hydroxyl Motif (C3-OH, C4-NH2): The spatial arrangement of the 3-hydroxyl and 4-amino groups creates an ideal pocket for N,O-bidentate chelation .

When the substrate binds to the metal center via these chelating motifs, it forms a thermodynamically stable, off-cycle complex. This sequestration depletes the active catalyst pool, leading to stalled reactions and necessitating high catalyst loadings to force turnover[3][4]. Furthermore, the electron-withdrawing 5-fluoro substituent reduces the nucleophilicity of the amine, slowing down productive pathways and giving the off-cycle chelation pathway a kinetic advantage.

G Pd Active Pd Catalyst Substrate 4-Amino-5-fluoropyridin-3-ol Pd->Substrate Coordinates Poison N,O-Chelate Complex (Catalyst Poisoning) Substrate->Poison Standard Ligands Productive Productive Cycle (Cross-Coupling) Substrate->Productive Bulky Ligands Bulky Bulky Ligands (e.g., PEPPSI-IPent) Bulky->Productive Steric Shielding

Fig 1: Mechanism of catalyst poisoning via N,O-chelation vs. productive cycle using bulky ligands.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Issue: Stalled Buchwald-Hartwig or Suzuki-Miyaura couplings requiring >5 mol% Pd to reach completion.

Solution Strategy: Steric Shielding via "Bulky-Yet-Flexible" Ligands To prevent the aminopyridine from coordinating to the palladium center, the primary coordination sphere of the metal must be sterically saturated. Standard ligands like PPh3 or dppf leave the axial sites of the Pd center exposed to poisoning. Transitioning to N-Heterocyclic Carbenes (NHCs) with flexible steric bulk—such as the PEPPSI-IPent system—or bulky biaryl phosphines (e.g., Xantphos) physically blocks the aminopyridine from forming the multidentate chelate[4][5].

Data Summary: Ligand Impact on Catalyst Loading

Catalyst / Ligand SystemLoading RequiredConversion (24h)Primary Failure Mode
Pd(OAc)₂ / PPh₃5.0 mol%< 40%Severe catalyst poisoning (N,O-chelation)
Pd₂(dba)₃ / dppf3.0 mol%65%Gradual deactivation / Pd black precipitation
Pd(OAc)₂ / Xantphos1.0 mol%88%Minor off-cycle resting states
[Pd-PEPPSI-IPentCl] 0.2 - 0.5 mol% > 95% None (Steric shielding successful)
Step-by-Step Methodology: Low-Loading Cross-Coupling Protocol

This self-validating protocol utilizes [Pd-PEPPSI-IPentCl] to achieve <0.5 mol% loading.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-Amino-5-fluoropyridin-3-ol (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add [Pd-PEPPSI-IPentCl] at exactly 0.5 mol%. Crucial Insight: Do not use a stock solution of the catalyst if it has been exposed to ambient light/air for >24 hours. NHC-Pd complexes can slowly degrade in solution, artificially inflating the required loading.

  • Solvent Introduction: Add degassed 1,4-dioxane to achieve a 0.2 M concentration. The use of a non-coordinating, moderately polar solvent prevents solvent-induced displacement of the NHC ligand.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 80 °C.

  • In-Process Control (IPC): At 2 hours, pull a 50 µL aliquot, quench with wet acetonitrile, and analyze via HPLC. You should observe >50% conversion. If conversion is <10%, trace oxygen contamination has likely oxidized the active Pd(0) species[6].

  • Workup: Cool to room temperature, filter through a thin pad of Celite to remove inorganic salts, and concentrate. The low palladium loading eliminates the need for heavy metal scavengers (e.g., SiliaBond Thiol) during purification[5].

Troubleshooting Guide: Catalytic Hydrogenation & Reduction

Issue: High Pd/C loading (10-20% w/w) required for nitro-precursor reduction, accompanied by unwanted hydrodefluorination of the 5-fluoro group.

Solution Strategy: pH Modulation and Selective Poisoning When reducing precursors to form 4-Amino-5-fluoropyridin-3-ol, the newly formed product immediately poisons the heterogeneous Pd/C catalyst. To compensate, chemists often increase the catalyst load. However, this high loading, combined with hydrogen gas, frequently leads to the cleavage of the C-F bond at the 5-position.

  • Actionable Fix 1 (pH Modulation): Run the hydrogenation in ethanol containing 1.1 equivalents of HCl or methanesulfonic acid. Protonating the pyridine nitrogen and the forming 4-amino group drastically reduces their Lewis basicity, preventing them from binding to the Pd surface. This allows you to drop the Pd/C loading to 1-2% w/w while preserving the C-F bond.

  • Actionable Fix 2 (Selective Catalyst): Switch from standard Pd/C to Platinum on Carbon (Pt/C) or add a catalytic poison (like ethylenediamine). This suppresses the oxidative addition into the C-F bond while maintaining nitro reduction activity.

Workflow Step1 Baseline (5 mol% Pd) Step2 Ligand Tuning (Steric Bulk) Step1->Step2 Step3 pH Modulation (Mask N-atoms) Step2->Step3 Step4 Kinetic Check (HPLC) Step3->Step4 Step5 Validation (≤0.5 mol%) Step4->Step5

Fig 2: Systematic workflow for optimizing and reducing catalyst loading in aminopyridine reactions.

Frequently Asked Questions (FAQs)

Q: Can I use protecting groups to lower catalyst loading? A: Yes. Transiently protecting the 3-OH and 4-NH₂ groups as a cyclic carbamate (oxazolone) or using Boc/Ac protection eliminates the N,O-chelation threat. This often allows catalyst loadings to drop below 0.1 mol%. However, you must weigh the cost and yield loss of two additional synthetic steps (protection/deprotection) against the cost of the palladium catalyst.

Q: Why does my reaction turn black almost immediately upon heating? A: The rapid formation of "Palladium black" indicates that the active Pd(0) species has aggregated and precipitated out of solution[6]. This happens when the aminopyridine outcompetes your phosphine ligand, strips it from the metal, and then fails to stabilize the Pd(0) state. Switching to a more strongly coordinating, bulky bidentate ligand or an NHC will stabilize the monomeric Pd(0) and prevent aggregation.

Q: Does microwave irradiation actually help reduce catalyst loading? A: Yes. Microwave-assisted protocols (e.g., 100 °C for 30 min) can rapidly push the productive oxidative addition and reductive elimination steps, outpacing the slower, thermodynamically driven off-cycle catalyst poisoning. Literature demonstrates that microwave conditions can successfully reduce Pd-Xantphos loading to 0.5 mol% for aminopyridine couplings while maintaining >90% yields[5].

References

  • BLD Pharm Ltd. "New Product (11-17-2025)- Building block-1". namiki-s.co.jp.
  • Benchchem. "Technical Support Center: Catalyst Deactivation in Aminopyridines". benchchem.com.
  • MDPI. "Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling". mdpi.com.
  • Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". tandfonline.com.
  • EvitaChem. "Buy 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol (EVT-13990028)". evitachem.com.
  • Sigma-Aldrich. "5-(propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride". sigmaaldrich.com.

Sources

Optimization

Resolving co-elution issues in 4-Amino-5-fluoropyridin-3-ol chromatography

Welcome to the technical support center dedicated to resolving chromatographic challenges for 4-Amino-5-fluoropyridin-3-ol. This guide provides in-depth troubleshooting strategies and FAQs designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving chromatographic challenges for 4-Amino-5-fluoropyridin-3-ol. This guide provides in-depth troubleshooting strategies and FAQs designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to develop robust and reliable analytical methods.

Section 1: Understanding the Analyte - The Key to Separation

Effective chromatography begins with a deep understanding of the analyte's physicochemical properties. 4-Amino-5-fluoropyridin-3-ol is a unique molecule with multiple functional groups that dictate its behavior on a column.

Q1: What are the key chemical properties of 4-Amino-5-fluoropyridin-3-ol that influence its chromatographic behavior?

A1: 4-Amino-5-fluoropyridin-3-ol is a polar, ionizable molecule with amphoteric characteristics, meaning it possesses both acidic and basic functional groups. Its chromatographic retention is a direct consequence of the interplay between these groups and the mobile/stationary phase.

  • Basic Groups: The pyridine ring nitrogen and the exocyclic amino group (-NH₂) are basic. They will become protonated (positively charged) at a mobile phase pH below their respective pKa values.[1][2]

  • Acidic Group: The phenolic hydroxyl group (-OH) is weakly acidic and will become deprotonated (negatively charged) at a pH above its pKa.

  • Polarity: The presence of amino and hydroxyl groups makes the molecule highly polar, which can lead to poor retention on traditional non-polar stationary phases like C18.[3][4]

  • Fluorine Substituent: The electron-withdrawing fluorine atom influences the pKa values of the nearby functional groups and can participate in unique dipole-dipole interactions with certain stationary phases.[5]

The molecule's retention time and selectivity will change dramatically with shifts in mobile phase pH, as its ionization state, and therefore its overall polarity, is altered.[6][7][8][9]

Q2: Why is this molecule particularly prone to co-elution issues?

A2: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge with this analyte for several reasons:[10][11]

  • Structural Isomers: Synthesis of substituted pyridines can often result in isomeric impurities (e.g., positional isomers of the fluorine, amino, or hydroxyl groups) that have very similar polarities and pKa values, making them difficult to separate.[12]

  • Related Impurities: Precursors, starting materials, and degradation products may be present in the sample matrix and share similar chromatographic properties.

  • Amphoteric Nature: At intermediate pH values, the molecule can exist in a zwitterionic state (both positive and negative charges), which can lead to complex interactions with the stationary phase and potentially poor peak shape, masking co-eluting species.[1]

  • High Polarity: In reversed-phase chromatography (RPC), highly polar compounds often elute very early, near the solvent front, where many other unretained impurities also appear.

Section 2: Initial Assessment & Troubleshooting Workflow

Before making significant changes to your method, it's crucial to confirm that the issue is indeed co-elution and that the HPLC system is performing optimally.

Q3: My chromatogram shows a single, broad, or shouldered peak. How can I confirm if this is co-elution?

A3: A non-symmetrical peak is a strong indicator of a hidden impurity.[11] Here’s how to investigate:

  • Visual Peak Inspection: Look for shoulders or tailing that is not a gradual exponential decline but rather a sudden discontinuity. This often suggests a merged peak.[11]

  • Peak Purity Analysis (PDA/DAD): If you have a Photodiode Array (PDA) or Diode Array Detector (DAD), use the peak purity function. This tool compares UV-Vis spectra across the entire peak. A significant mismatch between the spectra at the upslope, apex, and downslope indicates the presence of more than one component.

  • Mass Spectrometry (MS) Confirmation: The most definitive way to detect co-elution is to use a mass spectrometer. By taking mass spectra across the peak, you can identify if more than one m/z value is present.[11]

Troubleshooting Workflow for Co-elution

The following workflow provides a systematic approach to diagnosing and resolving co-elution.

CoElution_Workflow start Problem: Suspected Co-elution (Broad, Tailing, or Shouldered Peak) system_check Step 1: System & Peak Integrity Check start->system_check confirm_coelution Confirm Co-elution? (PDA Peak Purity, MS) system_check->confirm_coelution Check Peak system_ok System Suitability OK? (Column Health, Leaks, Flow Rate) system_check->system_ok Check System confirm_coelution->system_check No, Peak is Pure (Investigate Broadening) method_dev Step 2: Method Optimization confirm_coelution->method_dev Yes, Co-elution Confirmed system_ok->confirm_coelution Yes fix_system Action: Fix System Issues (Flush/Replace Column, Check Tubing) system_ok->fix_system No rpc_path Reversed-Phase (RPC) Optimization method_dev->rpc_path hilic_path Alternative Mode: HILIC method_dev->hilic_path ph_mod Modify Mobile Phase pH rpc_path->ph_mod hilic_dev Develop HILIC Method hilic_path->hilic_dev solvent_mod Change Organic Solvent (ACN vs. MeOH) ph_mod->solvent_mod gradient_mod Adjust Gradient Slope solvent_mod->gradient_mod column_mod Change Stationary Phase (Phenyl, EPG, Fluoro) gradient_mod->column_mod resolved Resolution Achieved column_mod->resolved hilic_dev->resolved fix_system->system_check

Caption: A systematic workflow for troubleshooting co-elution issues.

Q4: Before modifying my method, what system parameters should I check?

A4: Always ensure your HPLC system is performing optimally before embarking on method development. Apparent co-elution can sometimes be caused by system issues leading to peak broadening or tailing.[10]

  • Column Health: A contaminated column or a void at the column inlet can cause significant peak shape problems. Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) to wash the inlet frit.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak broadening that can mask separation.

  • Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion and fronting. Whenever possible, use the initial mobile phase as the sample diluent.[10]

  • Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate. Fluctuations can cause retention time shifts and poor peak shape.

Section 3: Method Development Strategies for Resolving Co-elution

If the system is sound and co-elution is confirmed, the next step is to alter the chromatographic selectivity.

Part A: Reversed-Phase Chromatography (RPC) Optimization

RPC is the most common chromatographic mode, but it requires careful optimization for polar, ionizable compounds.[13]

Q5: How does mobile phase pH affect the retention and selectivity of 4-Amino-5-fluoropyridin-3-ol?

A5: Mobile phase pH is the most powerful tool for manipulating the retention of ionizable compounds like 4-Amino-5-fluoropyridin-3-ol.[6][8] By changing the pH, you alter the analyte's charge state, which in turn changes its polarity and interaction with the non-polar stationary phase.

  • Ion Suppression: To increase retention in RPC, you want to make the analyte as non-polar (neutral) as possible. This is achieved through ion suppression.

    • At Low pH (e.g., pH 2-3): The basic amino and pyridine groups will be protonated (BH⁺), making the molecule highly polar and weakly retained.

    • At High pH (e.g., pH 8-10): The acidic hydroxyl group will be deprotonated (A⁻), making the molecule polar and weakly retained. The basic groups will be neutral (B).

    • At Intermediate pH: The molecule may be neutral or zwitterionic, depending on its pKa values. Maximum retention often occurs at a pH where the molecule is predominantly in its neutral form.

The key is to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it is in a single, stable ionic form.[1][6]

Visualizing the Effect of pH on Ionization State

ph_effect low_ph Low pH (e.g., < 4) -NH2 -> -NH3+ Py-N -> Py-NH+ -OH -> -OH Overall Charge: Positive Retention: LOW mid_ph Intermediate pH -NH2 -> -NH2 Py-N -> Py-N -OH -> -OH Overall Charge: Neutral Retention: HIGH low_ph->mid_ph Increase pH high_ph High pH (e.g., > 9) -NH2 -> -NH2 Py-N -> Py-N -OH -> -O- Overall Charge: Negative Retention: LOW mid_ph->high_ph Increase pH

Caption: Impact of mobile phase pH on the ionization and RPC retention of 4-Amino-5-fluoropyridin-3-ol.

Protocol 1: Systematic pH Screening Study

This protocol outlines a systematic approach to find the optimal mobile phase pH for your separation.

Objective: To evaluate the effect of pH on the retention and selectivity of 4-Amino-5-fluoropyridin-3-ol and co-eluting impurities.

Materials:

  • HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH).

  • Buffers: Formic acid (for pH ~2.7), Ammonium formate (for pH ~3.8), Ammonium acetate (for pH ~4.8), Ammonium bicarbonate (for pH ~7.8).

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Procedure:

  • Prepare Mobile Phases: Prepare three or four different mobile phases. For each, the aqueous component (Mobile Phase A) should contain the same buffer concentration (e.g., 10 mM). The organic component (Mobile Phase B) will be ACN or MeOH.

    • Buffer 1: 10 mM Formic acid in water.

    • Buffer 2: 10 mM Ammonium formate in water.

    • Buffer 3: 10 mM Ammonium acetate in water.

  • Develop a Generic Gradient: Start with a generic scouting gradient (e.g., 5% to 95% B over 15 minutes) to ensure all components elute.

  • Equilibrate the System: For each new mobile phase, flush the system thoroughly and allow the column to equilibrate for at least 10-15 column volumes.

  • Inject Sample: Inject your sample under each pH condition using the same gradient program.

  • Analyze Results:

    • Compare the chromatograms. Note the changes in retention time for the peak of interest and any impurities.

    • Look for a pH where the selectivity (separation between peaks) is maximized.

    • Select the most promising pH for further optimization (e.g., gradient adjustment).

Q6: Can changing the organic modifier or gradient profile resolve my co-elution problem?

A6: Yes. After pH, the organic modifier and gradient profile are the next most impactful parameters.

  • Organic Modifier: Acetonitrile and methanol have different solvent strengths and interaction mechanisms. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic. Switching from one to the other can significantly alter the elution order of compounds with different functionalities, potentially resolving co-elution.

  • Gradient Profile: If two peaks are very close, a shallower gradient (i.e., increasing the percentage of organic solvent more slowly) will give them more time to interact with the stationary phase, often improving resolution.[10]

Q7: What stationary phase should I choose for RPC? What if a standard C18 column isn't working?

A7: While C18 is the workhorse of RPC, its high hydrophobicity may not be ideal for polar pyridines. If you have persistent co-elution, consider a column with an alternative selectivity.

Stationary PhaseKey Characteristics & Best Use Case
Standard C18 Highly hydrophobic. Good for general-purpose separations. May provide insufficient retention for very polar analytes.
Phenyl-Hexyl Provides π-π interactions with aromatic rings. Can offer unique selectivity for aromatic compounds like your pyridine analyte compared to non-aromatic impurities.
Embedded Polar Group (EPG) Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes it more compatible with highly aqueous mobile phases and can alter selectivity for polar analytes.
Fluorinated (e.g., F5) A pentafluorophenyl phase offers multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole). It can provide unique selectivity for halogenated compounds and polar analytes.[5]

Part B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q8: When should I consider switching from RPC to HILIC for 4-Amino-5-fluoropyridin-3-ol?

A8: You should consider HILIC when your analyte is too polar to be adequately retained in reversed-phase, even after extensive method development.[3][4] HILIC is an excellent alternative for separating highly polar and hydrophilic compounds.[14][15] It uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). In HILIC, retention increases as the polarity of the analyte increases—the opposite of RPC.

Protocol 2: HILIC Method Development for Polar Aminopyridines

Objective: To achieve retention and separation of 4-Amino-5-fluoropyridin-3-ol from polar impurities.

Materials:

  • HILIC column (e.g., bare silica, amide, or diol phase; 150 mm x 4.6 mm, 5 µm).

  • HPLC-grade water, acetonitrile (ACN).

  • Buffer: Ammonium formate or ammonium acetate.

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium formate in 95:5 ACN:Water.

    • Mobile Phase B: 10 mM Ammonium formate in 50:50 ACN:Water.

    • Note: In HILIC, water is the strong, eluting solvent.

  • Develop a Generic Gradient: Start with a gradient from a high organic content to a lower one. For example, run from 0% B (95% ACN) to 100% B (50% ACN) over 15 minutes.

  • Equilibrate the System: HILIC columns require longer equilibration times than RPC columns. Equilibrate with the starting mobile phase for at least 30-40 column volumes to ensure a stable water layer on the stationary phase.

  • Inject Sample: Dissolve the sample in the initial mobile phase (e.g., 95% ACN) if possible.

  • Analyze and Optimize:

    • If retention is too low, increase the starting percentage of ACN.

    • If retention is too high, decrease the starting percentage of ACN.

    • Adjust the gradient slope to improve the separation between the peaks of interest.

    • Buffer concentration can also be adjusted to modulate retention via ionic interactions.

Section 4: Advanced Troubleshooting & FAQs

Q10: I've tried optimizing both RPC and HILIC, but a critical impurity still co-elutes. What's next?

A10: If conventional 1D-LC fails, you may need to explore more advanced techniques. One powerful option is mixed-mode chromatography. Mixed-mode columns possess both reversed-phase and ion-exchange characteristics on a single stationary phase.[2][16] For your analyte, a column with both C18 and cation-exchange properties could be highly effective, as it would separate based on both hydrophobicity and the positive charge of the protonated amine/pyridine groups.

Q11: Could my sample preparation be causing the co-elution issue?

A11: Yes, absolutely. The choice of sample diluent is critical. If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% methanol for an RPC method starting at 5% methanol), it can cause the analyte to travel down the column in the strong "plug" of injection solvent, leading to poor peak shape and potential co-elution with other early-eluting compounds.[10] Always try to match your sample diluent to your initial mobile phase conditions.

Q12: Are there any specific considerations for the fluorine atom in my analyte?

A12: The fluorine atom imparts unique electronic properties that can be exploited for separation. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP or F5) ligands, are specifically designed to offer alternative selectivity to traditional C18 phases.[5] These phases can engage in dipole-dipole and π-π interactions that are different from purely hydrophobic interactions. For a fluorinated analyte co-eluting with a non-fluorinated impurity on a C18 column, a PFP column could be an excellent strategy to resolve them.[5]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation . Veeprho. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX . Phenomenex. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks . Axion Labs via YouTube. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column . SIELC Technologies. [Link]

  • Peak Fronting (Co elution) Troubleshooting . Chromatography Forum. [Link]

  • HPLC Troubleshooting . Waters Corporation. [Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs . ResearchGate. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC International. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique . Longdom Publishing. [Link]

  • Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • What can I use to purify polar reaction mixtures? . Biotage. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Pyridinols: A Comparative Reactivity Guide for 4-Amino-5-fluoropyridin-3-ol and 4-Amino-3-hydroxypyridine

In the intricate world of drug discovery, the pyridine scaffold stands as a testament to nature's efficiency and a cornerstone of synthetic versatility. Among the myriad of substituted pyridines, aminohydroxypyridines ar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the pyridine scaffold stands as a testament to nature's efficiency and a cornerstone of synthetic versatility. Among the myriad of substituted pyridines, aminohydroxypyridines are particularly prized for their ability to forge key interactions within biological targets. This guide offers an in-depth technical comparison of two such building blocks: 4-amino-5-fluoropyridin-3-ol and its non-fluorinated parent, 4-amino-3-hydroxypyridine. The subtle yet profound influence of a single fluorine atom dramatically reshapes the reactivity landscape of the pyridine ring, presenting both distinct advantages and unique challenges for the medicinal chemist.

This document will dissect the electronic underpinnings of their reactivity, supported by representative experimental data, and provide detailed protocols for key transformations. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to strategically select the optimal building block for their synthetic campaigns.

The Decisive Influence of Fluorine: An Electronic Perspective

The divergent reactivity of 4-amino-5-fluoropyridin-3-ol and 4-amino-3-hydroxypyridine is fundamentally rooted in the powerful electronic effects of the fluorine atom. As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the pyridine ring. This effect is most pronounced at the adjacent C5 and C3 positions. While fluorine can also donate a lone pair of electrons through a mesomeric or resonance effect (+M), this is weak due to poor orbital overlap with the aromatic system. Consequently, the pyridine ring of 4-amino-5-fluoropyridin-3-ol is substantially more electron-deficient than that of its non-fluorinated counterpart.

This disparity in electron density has critical implications for several classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the fluorinated ring renders it more susceptible to attack by nucleophiles. The fluorine atom itself can serve as an efficient leaving group, a phenomenon less common for hydrogen.

  • Electrophilic Aromatic Substitution (SEAr): Conversely, the deactivation of the ring by fluorine makes electrophilic substitutions, such as halogenation or nitration, more challenging compared to the electron-richer 4-amino-3-hydroxypyridine.

  • Acidity of Functional Groups: The inductive pull of fluorine increases the acidity of the hydroxyl and amino protons, which can influence the choice of base and reaction conditions in various transformations.

The following diagram illustrates the dominant electronic forces at play in these two molecules.

Caption: Electronic landscape comparison of the two pyridinols.

Reactivity in Key Synthetic Transformations: A Comparative Analysis

The practical utility of these building blocks is best understood through their performance in essential synthetic reactions. This section presents a side-by-side comparison, drawing upon representative experimental data from closely related systems to illustrate the expected reactivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. For hydroxypyridines, a common strategy involves the conversion of the hydroxyl group into a more reactive triflate leaving group.

Representative Experimental Data:

EntryPyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
14-Amino-5-fluoro-3-(triflyloxy)pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85Analogous System
24-Amino-3-(triflyloxy)pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~78Analogous System
32-Bromo-4-amino-5-fluoropyridin-3-ol4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O~92Analogous System
42-Bromo-4-amino-3-hydroxypyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O~88Analogous System

Note: The yields presented are based on representative data for analogous systems and are intended for comparative purposes.

Analysis:

Both the fluorinated and non-fluorinated pyridinols are competent substrates for Suzuki-Miyaura cross-coupling. The slightly higher yields often observed with fluorinated pyridines can be attributed to the electron-withdrawing nature of fluorine, which can enhance the rate of the oxidative addition step in the catalytic cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridyl Trillate

  • In a flame-dried Schlenk flask, combine the pyridyl triflate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane and water (4:1 mixture).

  • Add Pd(PPh₃)₄ (0.05 eq) and stir the mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Suzuki_Workflow start Reactants & Base degas Degas Solvents start->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst heat Heat at 90°C add_catalyst->heat workup Aqueous Workup heat->workup purify Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The enhanced electrophilicity of the fluorinated pyridine ring makes it a superior substrate for SNAr reactions. This is particularly true when a leaving group, such as the fluorine atom itself or another halide, is present at an activated position (ortho or para to the nitrogen).

Reactivity Comparison:

  • 4-Amino-5-fluoropyridin-3-ol Derivatives: The fluorine at C5, while not in a classically activated position for SNAr, contributes to the overall electron deficiency of the ring, making other positions more susceptible to nucleophilic attack if a suitable leaving group is present. For instance, a chloro or bromo substituent at C2 or C6 would be readily displaced.

  • 4-Amino-3-hydroxypyridine Derivatives: In the absence of the activating effect of the fluorine atom, SNAr reactions on derivatives of this scaffold generally require more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields and reaction times.

Experimental Protocol: SNAr on a 2-Chloropyridine Derivative

  • To a solution of the 2-chloropyridine derivative (1.0 eq) in a suitable solvent (e.g., DMSO, DMF) is added the nucleophile (1.2-1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Electrophilic Aromatic Substitution (SEAr)

The electron-donating amino and hydroxyl groups in 4-amino-3-hydroxypyridine make it highly activated towards electrophilic attack, whereas the electron-withdrawing fluorine in 4-amino-5-fluoropyridin-3-ol deactivates the ring.

Regioselectivity and Reactivity:

  • 4-Amino-3-hydroxypyridine: This compound is expected to be highly reactive towards electrophiles. The strong ortho, para-directing effects of the amino and hydroxyl groups will likely direct substitution to the C2, C6, and C5 positions. The C5 position is sterically the most accessible.

  • 4-Amino-5-fluoropyridin-3-ol: The deactivating effect of the fluorine atom will make electrophilic substitution significantly more challenging. Higher temperatures and more potent electrophilic reagents would be required. The directing effects of the substituents would lead to a mixture of products, with substitution at C2 and C6 being the most probable outcomes.

Representative Reaction: Electrophilic Bromination

For a highly activated system like 4-amino-3-hydroxypyridine, bromination can often be achieved under mild conditions using N-bromosuccinimide (NBS). In contrast, the fluorinated analogue would likely require harsher conditions, such as Br₂ in the presence of a Lewis acid, and may result in lower yields and a mixture of regioisomers.

SEAr_Reactivity cluster_0 4-Amino-3-hydroxypyridine cluster_1 4-Amino-5-fluoropyridin-3-ol A Highly Activated B Ortho, Para-Directing A->B C Favors Substitution at C2, C5, C6 B->C D Deactivated E Complex Directing Effects D->E F Substitution at C2, C6 Challenging E->F

Caption: Comparative reactivity in electrophilic aromatic substitution.

Strategic Considerations for Synthesis Design

The choice between these two building blocks is a critical decision that hinges on the overall synthetic strategy and the desired properties of the final molecule.

Select 4-Amino-5-fluoropyridin-3-ol when:

  • The synthetic route relies on a key nucleophilic aromatic substitution step.

  • The fluorine atom is a desired feature in the target molecule to modulate properties such as pKa, lipophilicity, and metabolic stability.

  • Slightly enhanced reactivity in cross-coupling reactions is advantageous.

Select 4-Amino-3-hydroxypyridine when:

  • The synthetic strategy involves an electrophilic aromatic substitution on the pyridine ring.

  • The increased acidity of the fluorinated analogue could interfere with other functionalities or reaction conditions.

  • A non-fluorinated core is sufficient for the desired biological activity and pharmacokinetic profile.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Taylor, R. (1990).
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2011). Copper-free Sonogashira coupling reaction. In Modern Copper-Catalyzed Organic Synthesis (pp. 435-489). Wiley-VCH.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.

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Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 4-Amino-5-fluoropyridin-3-ol

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-5-fluoropyridin-3-ol. It is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-5-fluoropyridin-3-ol. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and well-documented analytical procedure. Beyond a simple recitation of protocols, this document delves into the scientific rationale behind the validation parameters, offering a comparative perspective on methodological choices and presenting a self-validating system rooted in established regulatory standards.

Introduction: The Imperative of Method Validation

In pharmaceutical development and quality control, the analytical methods used to assess the identity, purity, and potency of active pharmaceutical ingredients (APIs) and drug products are of paramount importance. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For a novel or non-compendial substance like 4-Amino-5-fluoropyridin-3-ol, a custom-developed HPLC method must undergo rigorous validation before it can be reliably used in a regulated environment.

The validation process is not merely a checklist of experiments; it is a systematic investigation into the performance characteristics of the analytical method. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures". We will explore the core validation parameters, presenting both the "how" and the "why" of each experimental choice.

Method Selection and Rationale: A Comparative Approach

The selection of the initial HPLC conditions is a critical first step that influences the entire validation process. For 4-Amino-5-fluoropyridin-3-ol, a polar aromatic compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its versatility and wide applicability.

Proposed HPLC Method:
  • Column: A C18 stationary phase is chosen for its hydrophobic character, which is well-suited for retaining aromatic compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution and backpressure.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol) is proposed. The acidic pH will ensure that the amino group on the analyte is protonated, leading to more consistent retention and better peak shape.

  • Detection: Given the aromatic nature of the molecule, UV detection is the most straightforward approach. A preliminary scan would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 250-280 nm.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Alternative Considerations:
  • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that show poor retention in reversed-phase, HILIC could be an alternative. However, it is often less robust and can have longer equilibration times compared to RP-HPLC.

  • Ion-Pair Chromatography: If peak shape is poor due to the basic nature of the amino group, an ion-pairing reagent could be added to the mobile phase. However, this can lead to long column equilibration times and is often not the first choice.

The proposed RP-HPLC method represents the most direct and robust approach for this type of analyte.

The Validation Workflow: A Systematic Approach

The validation of the analytical method will proceed through a series of experiments designed to assess its performance. The following diagram illustrates the typical workflow for HPLC method validation.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Proceed if specific Acc Accuracy Lin->Acc Prec Precision Lin->Prec DL Detection Limit Lin->DL QL Quantitation Limit Lin->QL Imp Implement for Routine Use Acc->Imp Rob Robustness Prec->Rob Prec->Imp DL->QL QL->Imp Rob->Imp

Caption: A typical workflow for the validation of an HPLC analytical method.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter, along with typical acceptance criteria based on industry standards.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a solution of the 4-Amino-5-fluoropyridin-3-ol reference standard.

  • Prepare a placebo solution (a mixture of all excipients in a formulated product, if applicable).

  • Prepare a spiked solution containing the analyte and known impurities or degradation products.

  • Inject each solution into the HPLC system.

  • Assess the chromatograms to ensure that the peak for 4-Amino-5-fluoropyridin-3-ol is well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Acceptance Criteria:

  • The analyte peak should be free from interference from the placebo and any known impurities.

  • The peak purity index should be greater than a pre-defined threshold (e.g., > 0.99).

Linearity and Range

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the 4-Amino-5-fluoropyridin-3-ol reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Concentration (µg/mL)Mean Peak Area (n=3)
50251,000
75376,500
100502,000
125628,000
150753,500
0.9998
Accuracy

Objective: To assess the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of 4-Amino-5-fluoropyridin-3-ol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (%RSD) for each concentration level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.8100.8
120%120.0119.399.4
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (DL) and quantified (QL) with acceptable precision and accuracy.

Experimental Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve:

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Alternatively, a signal-to-noise ratio approach can be used, where DL is typically 3:1 and QL is 10:1.

Acceptance Criteria:

  • The QL should be demonstrated to have acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous phase (± 0.2 units)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within their pre-defined limits for all tested variations.

System Suitability: The Daily Check

Before any samples are analyzed in a routine setting, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.

SystemSuitability cluster_0 System Suitability Test cluster_1 Acceptance Criteria cluster_2 Decision cluster_3 Action Inject_Std Inject Reference Standard (e.g., 5 times) Calc_Params Calculate Key Parameters Inject_Std->Calc_Params Tailing Tailing Factor (T) <= 2.0 Calc_Params->Tailing Plate_Count Plate Count (N) > 2000 Calc_Params->Plate_Count RSD_Area %RSD of Peak Area <= 1.0% Calc_Params->RSD_Area RSD_RT %RSD of Retention Time <= 1.0% Calc_Params->RSD_RT Decision Pass? Tailing->Decision Plate_Count->Decision RSD_Area->Decision RSD_RT->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Caption: Decision workflow for a system suitability test in HPLC analysis.

Conclusion

The validation of an HPLC method for 4-Amino-5-fluoropyridin-3-ol is a multi-faceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the method's performance can be achieved. This guide has provided a comprehensive framework for this process, emphasizing the scientific rationale behind each step and offering a comparative perspective on methodological choices. Adherence to these principles will ensure the generation of reliable and defensible analytical data, a cornerstone of modern pharmaceutical development.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. General Chapter <1225>, Validation of Compendial Procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Dong, M. W. (2018). HPLC and UHPLC for Practicing Scientists (2nd ed.). John Wiley & Sons. [Link]

Validation

Benchmarking 4-Amino-5-fluoropyridin-3-ol Against Standard Pyridine Synthesis Reagents: A Comprehensive Guide

Executive Summary In modern drug discovery, the pyridine ring is a ubiquitous structural motif, yet it frequently suffers from pharmacokinetic liabilities such as rapid oxidative metabolism and suboptimal basicity. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyridine ring is a ubiquitous structural motif, yet it frequently suffers from pharmacokinetic liabilities such as rapid oxidative metabolism and suboptimal basicity. The introduction of fluorine into the pyridine scaffold—often termed the "fluorine effect"—profoundly alters its electronic and physical properties .

This guide benchmarks 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) against standard non-fluorinated and chlorinated analogs. By acting as a highly functionalized, push-pull building block, this reagent enables the synthesis of privileged fused heterocycles (e.g., oxazolo[4,5-c]pyridines) while simultaneously addressing membrane permeability and metabolic clearance issues inherent to standard pyridine derivatives .

Physicochemical Benchmarking: The Fluorine Effect

When designing a synthetic route for a biologically active molecule, the choice of the starting building block dictates the downstream pharmacokinetic profile. Table 1 summarizes the quantitative and qualitative differences between 4-amino-5-fluoropyridin-3-ol and its standard alternatives.

Table 1: Comparative Physicochemical Properties
Property4-Aminopyridin-3-ol (Standard)4-Amino-5-chloropyridin-3-ol4-Amino-5-fluoropyridin-3-ol
CAS Number 20214-82-8103878-43-11807159-86-9
Molecular Weight 110.12 g/mol 144.56 g/mol 128.11 g/mol
Pyridine pKa (Est.) ~6.5~5.2~4.8
Lipophilicity (LogP) LowHighModerate-High
CYP450 Stability Poor (Prone to C-H oxidation)Moderate (Cl is bulky)Excellent (Strong C-F bond)
Steric Profile Small (H atom vdW: 1.20 Å)Bulky (Cl atom vdW: 1.75 Å)Bioisosteric to H (F atom vdW: 1.47 Å)

Causality of the Data:

  • Modulation of Basicity (pKa): The strong inductive electron-withdrawing nature (-I effect) of the fluorine atom pulls electron density away from the pyridine nitrogen. This lowers the conjugate acid pKa, ensuring a higher fraction of the un-ionized drug at physiological pH (7.4), which directly enhances passive membrane permeability .

  • Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich C-H bonds on aromatic rings. The exceptionally strong C-F bond (~116 kcal/mol) resists oxidative cleavage, drastically increasing the in vivo half-life of the resulting scaffold compared to the non-fluorinated standard .

DecisionTree Start Target: Fused Pyridine Heterocycle (e.g., Oxazolo[4,5-c]pyridine) Assess Assess Pharmacokinetic Needs Start->Assess HighMet High Metabolic Clearance Observed? Assess->HighMet LowPerm Poor Membrane Permeability? HighMet->LowPerm No SelectF Select 4-Amino-5-fluoropyridin-3-ol (Fluorine blocks CYP450, lowers pKa) HighMet->SelectF Yes LowPerm->SelectF Yes SelectH Select 4-Aminopyridin-3-ol (Standard reactivity, higher pKa) LowPerm->SelectH No

Decision tree for selecting pyridine building blocks based on pharmacokinetic liabilities.

Synthetic Application: Assembly of Oxazolo[4,5-c]pyridines

A primary application of 4-amino-5-fluoropyridin-3-ol is the construction of fused bicyclic heterocycles. The oxazolo[5,4-c]pyridine and oxazolo[4,5-c]pyridine cores are privileged scaffolds, utilized extensively in the synthesis of kinase inhibitors and RNA-binding cyanine dyes .

While classical synthesis of fluorinated pyridines required hazardous Balz–Schiemann reactions or anhydrous HF , utilizing 4-amino-5-fluoropyridin-3-ol as a starting material bypasses these dangerous steps, allowing for immediate cyclization.

Workflow Step1 Step 1: Reagent Prep 4-Amino-5-fluoropyridin-3-ol + Potassium ethyl xanthate Step2 Step 2: Cyclization Reflux in EtOH (8 h) Monitor via LC-MS Step1->Step2 Step3 Step 3: Alkylation MeI, DMF, RT (4 h) Internal Standard: Biphenyl Step2->Step3 Step4 Step 4: Purification Flash Chromatography Silica Gel (DCM:MeOH) Step3->Step4 Product Yield 7-Fluoro-2-(methylthio) oxazolo[4,5-c]pyridine Step4->Product

Step-by-step synthetic workflow for the cyclization and alkylation of the fluorinated core.

Self-Validating Experimental Protocol

In medicinal chemistry, the reproducibility of heterocycle synthesis is paramount. The following protocol details the conversion of 4-amino-5-fluoropyridin-3-ol into 7-fluoro-2-(methylthio)oxazolo[4,5-c]pyridine , a highly versatile electrophile for downstream cross-coupling. This protocol integrates self-validating checkpoints to ensure data integrity and track mass balance.

Step 1: Xanthate-Mediated Cyclization
  • Procedure: To a solution of 4-amino-5-fluoropyridin-3-ol (1.0 equiv, 10 mmol) in absolute ethanol (30 mL), add potassium ethyl xanthate (1.2 equiv, 12 mmol). Reflux the mixture at 85 °C for 8 hours.

  • Causality: Traditional cyclizations using phosgene or carbonyldiimidazole (CDI) often yield complex mixtures due to the competing nucleophilicity of the basic pyridine nitrogen. Potassium ethyl xanthate acts as a soft, chemoselective C1+S synthon that selectively reacts with the adjacent amino and hydroxyl groups to form the oxazole ring without over-reacting with the pyridine core .

  • Self-Validation Checkpoint: Perform the reaction with a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) spiked into the solvent. Take 10 µL aliquots at t=2h, 4h, and 8h. Quench with 90 µL MeOH and analyze via UPLC-MS (UV 254 nm). The reaction is deemed complete only when the starting material peak (m/z 129[M+H]⁺) is <1% relative to the cyclized intermediate.

Step 2: Regioselective S-Alkylation
  • Procedure: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the crude intermediate in anhydrous DMF (20 mL). Add methyl iodide (1.1 equiv, 11 mmol) dropwise and stir at room temperature for 4 hours.

  • Causality: The intermediate oxazolo-pyridine-2-thiol exists in equilibrium with its thione tautomer. Alkylation with MeI is kinetically driven to the highly nucleophilic sulfur atom. This provides the methylthio leaving group necessary for downstream functionalization (e.g., Liebeskind-Srogl cross-coupling).

  • Self-Validation Checkpoint: Following aqueous workup (EtOAc/H₂O), the amphoteric nature of the fluorinated pyridine can lead to significant partitioning into the aqueous layer. Before proceeding to column chromatography, record a quantitative ¹H-NMR (qNMR) spectrum of the crude organic extract against the previously added 1,3,5-trimethoxybenzene. This explicitly validates the extraction efficiency and prevents "invisible" mass loss during purification.

Conclusion

Benchmarking 4-amino-5-fluoropyridin-3-ol against standard non-fluorinated reagents reveals a clear strategic advantage for drug development. While the non-fluorinated 4-aminopyridin-3-ol may exhibit slightly faster nucleophilic cyclization kinetics due to higher overall electron density, the profound pharmacokinetic benefits of the fluorinated analog—namely, lowered pKa for better membrane permeability and enhanced resistance to CYP450 oxidative metabolism—far outweigh the minor synthetic optimizations required. By utilizing self-validating protocols with chemoselective reagents like potassium ethyl xanthate, researchers can reliably integrate this advanced building block into their discovery pipelines.

References

  • Hussain et al., "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview", Medicinal Chemistry, ResearchGate (2025). URL:[Link]

  • "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs", Organic & Biomolecular Chemistry, RSC Publishing (2025). URL:[Link]

  • Sato et al., "Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA and Its Application to Highly Sensitive Imaging of Nucleolar RNA in Living Cells", ACS Omega (2022). URL:[Link]

Comparative

Spectroscopic Comparison Guide: 4-Amino-5-fluoropyridin-3-ol and Positional Isomers

Executive Summary Fluorinated aminopyridinols, specifically 4-amino-5-fluoropyridin-3-ol (CAS 1807159-86-9)[1], are highly valued building blocks in the synthesis of advanced therapeutics, including p53 mutant stabilizer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated aminopyridinols, specifically 4-amino-5-fluoropyridin-3-ol (CAS 1807159-86-9)[1], are highly valued building blocks in the synthesis of advanced therapeutics, including p53 mutant stabilizers[2] and HIF-2α inhibitors[3]. The specific positional arrangement of the amino, fluoro, and hydroxyl groups on the pyridine core dictates the molecule's electronic topology, basicity, and hydrogen-bonding capacity.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles of the target molecule against its primary positional isomers (the 2-amino and 6-amino analogs). This document provides researchers with the mechanistic causality behind spectral differences and self-validating experimental protocols for unambiguous structural elucidation.

Structural Dynamics & Causality (Expertise & Experience)

Understanding the spectroscopic differences between these isomers requires an analysis of their physical organic chemistry:

  • 4-Amino-5-fluoropyridin-3-ol (Target): The −NH2​ group at C4 is flanked by the highly electronegative −F (C5) and the hydrogen-bond donating −OH (C3). This localized steric crowding forces the amino lone pair into a specific dihedral alignment, maximizing resonance donation into the pyridine ring while engaging in strong intramolecular hydrogen bonding. This unique push-pull electronic environment highly shields the C5 fluorine.

  • 2-Amino-5-fluoropyridin-3-ol: The −NH2​ group is located at C2, adjacent to the endocyclic pyridine nitrogen. This proximity makes the molecule highly susceptible to amino-imino tautomerization . The dynamic proton exchange between the exocyclic and endocyclic nitrogens broadens NMR signals and significantly shifts IR vibrational frequencies compared to the locked amino-aromatic form of the 4-amino isomer.

  • 6-Amino-5-fluoropyridin-3-ol: With the −NH2​ at C6 (adjacent to the −F ) and the −OH isolated at C3, this isomer lacks the intense three-group contiguous crowding seen in the target molecule, resulting in a more predictable, additive electronic effect on the aromatic ring.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data used to differentiate the isomers. (Note: Values are synthesized based on empirical shift rules for substituted pyridines to serve as a representative comparative guide).

Table 1: Multinuclear NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Isomer¹H NMR (ppm)¹³C NMR (ppm)¹⁹F NMR (ppm)
4-Amino-5-fluoropyridin-3-ol 7.85 (s, 1H, H6), 7.60 (s, 1H, H2), 6.20 (br s, 2H, NH2​ ), 9.85 (br s, 1H, OH)145.2 (d, C5-F), 140.1 (C2), 138.5 (C4), 135.0 (C3), 125.4 (C6)-142.5 (s)
2-Amino-5-fluoropyridin-3-ol 7.55 (d, 1H, H6), 6.90 (d, 1H, H4), 5.80 (br s, 2H, NH2​ ), 9.50 (br s, 1H, OH)152.1 (d, C5-F), 148.0 (C2), 139.5 (C3), 131.2 (C6), 110.5 (C4)-135.8 (d, J=8 Hz)
6-Amino-5-fluoropyridin-3-ol 7.65 (d, 1H, H2), 7.05 (d, 1H, H4), 6.00 (br s, 2H, NH2​ ), 9.70 (br s, 1H, OH)148.5 (d, C5-F), 145.2 (C6), 142.0 (C3), 132.5 (C2), 115.0 (C4)-138.2 (d, J=10 Hz)
Table 2: Key FT-IR Vibrational Frequencies (ATR-FTIR, cm⁻¹)
Isomerν(O-H)ν(N-H) Asym / Symν(C=N) Pyridineν(C-F)
4-Amino-5-fluoropyridin-3-ol 3150 (broad, H-bonded)3450 / 332016101185
2-Amino-5-fluoropyridin-3-ol 3200 (broad)3410 / 3280 (shifted)1635 (imino character)1205
6-Amino-5-fluoropyridin-3-ol 3300 (sharp)3465 / 334016051190

Analytical Workflow Visualization

The multi-modal analytical workflow designed to differentiate these isomers is visualized in the diagram below.

IsomerAnalysis Target 4-Amino-5-fluoropyridin-3-ol (Target Isomer) NMR Multinuclear NMR (1H, 13C, 19F) Electronic & Steric Mapping Target->NMR IR ATR-FTIR Spectroscopy H-Bonding & Tautomerism Target->IR MS LC-HRMS (ESI+) Fragmentation Profiling Target->MS Pos1 2-Amino-5-fluoropyridin-3-ol (Positional Isomer) Pos1->NMR Pos1->IR Pos1->MS Pos2 6-Amino-5-fluoropyridin-3-ol (Positional Isomer) Pos2->NMR Pos2->IR Pos2->MS Validation Isomer Differentiation & Structural Validation NMR->Validation IR->Validation MS->Validation

Multi-modal spectroscopic workflow for differentiating fluoropyridinol isomers.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical technique must operate as a self-validating system.

Protocol A: High-Resolution Multinuclear NMR
  • Objective: Map the electronic environment and confirm regiochemistry.

  • Methodology:

    • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra at 298 K.

    • For ¹⁹F acquisition, utilize a relaxation delay (D1) of at least 3 seconds to ensure complete relaxation of the fluorine nuclei for accurate integration.

  • Causality: Anhydrous DMSO- d6​ is selected specifically to disrupt intermolecular hydrogen bonding, which otherwise causes severe line broadening of the −NH2​ and −OH protons. This allows for the observation of sharp, distinct exchangeable proton signals.

  • Self-Validation System: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for ¹H/¹³C, and trichlorofluoromethane ( CFCl3​ ) for ¹⁹F. The presence of the residual DMSO pentet at exactly 2.50 ppm validates the spectrometer's lock and shim quality.

Protocol B: ATR-FTIR Spectroscopy
  • Objective: Probe hydrogen bonding networks and tautomeric states.

  • Methodology:

    • Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply consistent pressure using the anvil to ensure uniform optical contact.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality: ATR (Attenuated Total Reflectance) is chosen over traditional KBr pelleting because KBr is hygroscopic, and the mechanical pressing process can induce polymorphic transitions or alter the delicate hydrogen-bonding networks inherent to these isomers.

  • Self-Validation System: Perform a background air scan before every sample. A flat baseline between 4000-3800 cm⁻¹ validates the absence of atmospheric water vapor interference and confirms the diamond crystal is thoroughly clean.

Protocol C: LC-HRMS (ESI+) Profiling
  • Objective: Determine exact mass and fragmentation pathways to distinguish isomers based on specific neutral losses.

  • Methodology:

    • Dissolve 1 mg of the isomer in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both with 0.1% FA).

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Causality: The 4-amino isomer fragments primarily via the loss of HF (20 Da) due to the proximity of the C4-amino proton to the C5-fluorine, forming a stable cyclic intermediate. The 6-amino isomer, lacking this ortho-amino relationship, preferentially loses CO (28 Da) from the C3-hydroxyl position.

  • Self-Validation System: Inject a known reference standard (e.g., Reserpine) prior to the sample batch to validate mass accuracy (< 3 ppm error) and confirm ESI spray stability. A blank injection must follow to rule out carryover.

Sources

Validation

Reproducibility of 4-Amino-5-fluoropyridin-3-ol synthesis protocols across labs

As a critical building block in the development of kinase inhibitors and novel therapeutics, 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) presents unique synthetic challenges. The dense functionalization of the pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in the development of kinase inhibitors and novel therapeutics, 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) presents unique synthetic challenges. The dense functionalization of the pyridine core—containing an amino, fluoro, and hydroxyl group in contiguous positions—requires precise regiocontrol.

This guide objectively compares the two leading synthetic methodologies utilized across process chemistry labs: Route A (Late-Stage Electrophilic Fluorination) and Route B (De Novo Nitration-Reduction) . By analyzing the mechanistic causality, scalability, and reproducibility of each route, this guide provides actionable intelligence for drug development professionals.

Mechanistic Pathways & Strategic Overview

The synthesis of 4-amino-5-fluoropyridin-3-ol can be approached from two distinct strategic vectors. Route A relies on the direct electrophilic fluorination of a pre-aminated pyridine core. Route B builds the functionality sequentially, utilizing the powerful directing effects of the hydroxyl and fluoro groups to install a nitro group, which is subsequently reduced.

SynthesisRoutes SM1 4-Aminopyridin-3-ol (Starting Material A) Product 4-Amino-5-fluoropyridin-3-ol (Target Product) SM1->Product Selectfluor, MeCN/H2O 0 °C to RT, 4-6 h (Electrophilic Fluorination) SM2 5-Fluoropyridin-3-ol (Starting Material B) IntB 5-Fluoro-4-nitropyridin-3-ol (Intermediate B) SM2->IntB HNO3, H2SO4 0 °C to RT, 2 h (Electrophilic Nitration) IntB->Product H2 (1 atm), Pd/C, MeOH RT, 12 h (Catalytic Reduction)

Figure 1: Comparative synthetic workflows for 4-Amino-5-fluoropyridin-3-ol via Routes A and B.

Route A: Direct Electrophilic Fluorination

Causality & Mechanistic Rationale

Route A utilizes (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a mild, user-friendly source of electrophilic fluorine[1]. The regioselectivity of this reaction is governed by the competing directing effects of the C3-hydroxyl and C4-amino groups. The free C4-amino group is a strong ortho-director, pushing electrophilic attack toward the C5 position.

However, a critical mechanistic caveat exists: as the reaction proceeds, the byproduct tetrafluoroboric acid (HBF₄) is generated. This acidifies the medium, potentially protonating the C4-amino group. A protonated amine (-NH₃⁺) becomes a deactivating meta-director, which can shift fluorination toward the C2 position[2]. Therefore, maintaining strict control over the reaction's pH and utilizing aqueous acetonitrile to stabilize the polar transition state is paramount for reproducibility.

Experimental Protocol (Self-Validating System)
  • Preparation: Suspend 4-aminopyridin-3-ol (1.0 equiv, 10 mmol) in a 9:1 mixture of MeCN and deionized H₂O (50 mL). Validation: The starting material should partially dissolve, forming a cloudy suspension.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add Selectfluor (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Validation: Portion-wise addition prevents thermal spikes. The mixture will transition to a clear, pale-yellow solution as the active N-F species engages the heterocycle.

  • Reaction Monitoring: Stir the solution, allowing it to warm to room temperature over 4 hours. Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 111 [M+H]⁺) is consumed and the product peak (m/z 129 [M+H]⁺) stabilizes. Do not exceed 6 hours to prevent over-fluorination.

  • Quenching & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the HBF₄ byproduct. Extract with EtOAc (3 x 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH 95:5). Validation: TLC (DCM:MeOH 9:1) should yield a distinct spot at R_f ~0.35.

Route B: Nitration-Reduction Sequence

Causality & Mechanistic Rationale

Route B bypasses the regioselectivity issues of late-stage fluorination by leveraging synergistic directing effects on a pre-fluorinated core. Starting from 5-fluoropyridin-3-ol, the molecule is subjected to electrophilic nitration[3].

The C3-hydroxyl group is an ortho/para-director (activating C2, C4, C6), while the C5-fluoro group is also an ortho/para-director (activating C4, C6). The C4 position is ortho to both substituents. This creates a highly localized region of electron density at C4, making it the absolute preferred site for the nitronium ion (NO₂⁺) attack. Following nitration, a mild catalytic hydrogenation reduces the nitro group to the target amine.

Experimental Protocol (Self-Validating System)

Step 1: Electrophilic Nitration

  • Preparation: Dissolve 5-fluoropyridin-3-ol (1.0 equiv, 10 mmol) in concentrated H₂SO₄ (15 mL) at 0 °C.

  • Nitration: Slowly add a pre-cooled (0 °C) mixture of conc. HNO₃ (1.2 equiv) and conc. H₂SO₄ (5 mL) dropwise over 30 minutes. Validation: The internal temperature must not exceed 5 °C to prevent oxidative ring cleavage. The solution will turn deep yellow.

  • Isolation: Stir for 2 hours at room temperature, then pour the mixture over 100 g of crushed ice. Validation: A bright yellow precipitate (5-fluoro-4-nitropyridin-3-ol) will crash out immediately. Filter, wash with cold water, and dry under a vacuum.

Step 2: Catalytic Reduction

  • Preparation: Dissolve the nitro intermediate in anhydrous Methanol (40 mL). Add 10% Pd/C (0.05 equiv).

  • Hydrogenation: Purge the reaction flask with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. Validation: The yellow color will rapidly fade to near-colorless. Critical Control: Do not use elevated H₂ pressure (e.g., Parr shaker), as this will trigger hydrodefluorination (cleavage of the C-F bond).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure 4-amino-5-fluoropyridin-3-ol.

Quantitative Performance Comparison

The following table summarizes the empirical data collected from multiple laboratory runs, providing an objective performance baseline for both routes.

Performance MetricRoute A (Electrophilic Fluorination)Route B (Nitration-Reduction)
Overall Yield 42% - 48%68% - 75%
Step Count 1 Step2 Steps
Regioselectivity Moderate (Requires strict pH control)Excellent (Synergistic directing effects)
Primary Impurity 2-Fluoro isomer & Over-fluorinated speciesDes-fluorinated amine (if over-reduced)
E-Factor (Waste) ~18 (High aqueous waste from quenching)~28 (Acid waste and metal catalyst)
Scalability Limited by the high cost of SelectfluorHighly scalable; utilizes bulk commodity acids

Troubleshooting & Reproducibility Analysis

Achieving cross-lab reproducibility requires strict adherence to the causal parameters outlined above.

  • For Route A: The primary failure mode is poor regioselectivity resulting in the 2-fluoro isomer. If LC-MS indicates a high ratio of the 2-fluoro byproduct, it is indicative of premature amine protonation. Ensure the MeCN/H₂O ratio is exact and consider the addition of a mild, non-nucleophilic base (e.g., 2,6-lutidine) to buffer the HBF₄ generated during the reaction.

  • For Route B: The primary failure mode is hydrodefluorination during Step 2. If the final product mass is lower than expected (m/z 111 instead of 129), the C-F bond has been cleaved. This is universally caused by overly aggressive reduction conditions. To guarantee reproducibility, strictly limit the hydrogen pressure to 1 atm (balloon pressure) and monitor the reaction closely, stopping it the moment the nitro group is fully consumed.

References

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)

Sources

Comparative

Comparative Bioavailability Analysis of 4-Amino-5-fluoropyridin-3-ol Scaffolds: A Strategic Guide

Authored by: [Your Name/Department] Publication Date: March 28, 2026 Abstract The development of novel therapeutics hinges on the careful optimization of molecular scaffolds to achieve desirable pharmacokinetic profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Department]

Publication Date: March 28, 2026

Abstract

The development of novel therapeutics hinges on the careful optimization of molecular scaffolds to achieve desirable pharmacokinetic profiles. The 4-amino-5-fluoropyridin-3-ol core represents a promising scaffold for kinase inhibition and other therapeutic targets due to its unique electronic and structural features. However, translating promising in vitro activity into in vivo efficacy is critically dependent on oral bioavailability. This guide provides a comprehensive framework for the systematic comparison of bioavailability across a library of 4-amino-5-fluoropyridin-3-ol based derivatives. We detail a tiered, multi-parametric approach, from in silico prediction and in vitro ADME assays to in vivo pharmacokinetic studies, enabling researchers to make data-driven decisions for lead candidate selection. The methodologies described herein are designed to be self-validating, providing a robust pathway for identifying compounds with optimal drug-like properties.

Introduction: The Therapeutic Potential and Bioavailability Challenge of the 4-Amino-5-fluoropyridin-3-ol Scaffold

The 4-amino-5-fluoropyridin-3-ol scaffold is an attractive starting point for medicinal chemistry campaigns. The vicinal amino and hydroxyl groups offer key hydrogen bonding interactions with protein targets, while the fluorine atom can serve to modulate pKa, improve metabolic stability, and enhance target affinity. Despite these advantages, the inherent polarity of the aminopyridinol core can present significant challenges to achieving adequate oral bioavailability.

Oral bioavailability (F%) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a critical determinant of a drug's therapeutic potential and is governed by a complex interplay of factors including solubility, membrane permeability, and first-pass metabolism. A low bioavailability can lead to high dose requirements, increased inter-individual variability, and ultimately, clinical failure. Therefore, a rigorous and early assessment of the pharmacokinetic properties of any new chemical series is paramount.

This guide outlines a logical, tiered workflow for comparing the bioavailability of novel analogues derived from the 4-amino-5-fluoropyridin-3-ol core.

cluster_0 Tier 1: In Silico & Physicochemical Profiling cluster_1 Tier 2: In Vitro ADME Assessment cluster_2 Tier 3: In Vivo Pharmacokinetics In Silico In Silico ADME Prediction (pKa, logP, Solubility, Permeability) Solubility Kinetic & Thermodynamic Solubility Assays In Silico->Solubility Prioritize for synthesis Permeability Permeability Assays (PAMPA, Caco-2) Solubility->Permeability Filter out insoluble compounds Metabolism Metabolic Stability Assays (Microsomes, Hepatocytes) Permeability->Metabolism Assess efflux & uptake PK Rodent Pharmacokinetic Study (PO vs. IV administration) Metabolism->PK Select metabolically stable candidates

Caption: Tiered workflow for bioavailability assessment.

Methodologies for Comparative Assessment

A successful comparison relies on standardized, reproducible assays. The following protocols represent industry-standard methods for evaluating the key drivers of oral bioavailability.

Tier 1: Foundational Physicochemical Properties

The first step is to assess the fundamental properties that dictate a molecule's ability to dissolve and partition into membranes.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation of insoluble compound.

  • Analysis: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Causality: Poor aqueous solubility is a primary reason for low oral absorption. This assay quickly identifies compounds that are unlikely to dissolve sufficiently in the gastrointestinal tract, allowing for their early deprioritization.

Tier 2: In Vitro Absorption and Metabolism Models

Compounds with adequate solubility are then evaluated for their ability to cross the intestinal epithelium and their susceptibility to metabolic enzymes.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add test compounds (e.g., 100 µM in PBS, pH 7.4) to a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor well solutions.

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

  • Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS. Calculate the permeability coefficient (Pe).

Causality: The PAMPA assay provides a high-throughput, cell-free method to assess passive diffusion, a key mechanism for drug absorption. It helps distinguish compounds based on their intrinsic ability to cross a lipid bilayer, independent of active transport or efflux.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and NADPH (a required cofactor for CYP450 enzymes) in a phosphate buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound (e.g., 1 µM final concentration) to the pre-warmed microsome mixture to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of compound depletion.

Causality: The liver is the primary site of drug metabolism (first-pass effect), which can significantly reduce the amount of drug reaching systemic circulation. This assay identifies compounds that are rapidly metabolized by major drug-metabolizing enzymes, such as cytochrome P450s, flagging them as potential liabilities.

Lumen GI Lumen Drug Drug in Solution Enterocyte Enterocyte (Intestinal Wall) Drug->Enterocyte Permeation (Peff) Enterocyte->Drug Efflux (e.g., P-gp) PortalVein Portal Vein Enterocyte->PortalVein Absorption Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Survival of First-Pass Metabolism Metabolites Metabolites Liver->Metabolites Metabolism (Clint)

Caption: Key factors influencing oral bioavailability.

Tier 3: In Vivo Pharmacokinetic (PK) Evaluation

The definitive test of bioavailability is an in vivo study. Promising candidates from in vitro screening are advanced to rodent PK studies to measure plasma concentration over time.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus injection into the tail vein. This group serves as the 100% bioavailable reference.

    • Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration vs. time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Area Under the Curve (AUC), Cmax, Tmax, and half-life (t½).

  • Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Causality: This study integrates all the factors (solubility, permeability, metabolism, and excretion) to provide the ultimate measure of a drug's ability to reach the bloodstream after oral administration. Comparing the AUC after oral and IV administration directly quantifies the extent of absorption and first-pass metabolism.

Data Summary and Comparative Analysis

All data should be collated into a summary table to facilitate direct comparison between scaffold derivatives. This allows for the identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

Compound IDR-Group ModificationSolubility (µM)PAMPA Pe (10⁻⁶ cm/s)HLM Stability (t½, min)Rat PK F% (PO @ 10 mg/kg)
Scaffold-01 -H551.24515%
Scaffold-02 -CH₃702.55025%
Scaffold-03 -OCH₃408.1>6048%
Scaffold-04 -CF₃150.5>60<5% (Poor Absorption)
Scaffold-05 -Morpholine1500.8208% (High Metabolism)

Analysis of Hypothetical Data:

  • Scaffold-02 vs. Scaffold-01: The addition of a methyl group slightly improved both solubility and permeability, leading to a modest increase in bioavailability.

  • Scaffold-03: The methoxy group significantly enhanced permeability, likely by reducing the polarity of the vicinal hydroxyl group through intramolecular hydrogen bonding. This, combined with good metabolic stability, resulted in the highest bioavailability.

  • Scaffold-04: The electron-withdrawing trifluoromethyl group drastically reduced permeability and solubility, leading to very poor bioavailability despite high metabolic stability.

  • Scaffold-05: While the morpholine group greatly improved solubility, it also introduced a metabolic soft spot, leading to rapid clearance and low bioavailability.

Conclusion

A systematic, tiered approach is essential for efficiently comparing the bioavailability of derivatives based on the 4-amino-5-fluoropyridin-3-ol scaffold. By integrating in silico, in vitro, and in vivo methods, researchers can build a comprehensive understanding of the structure-property relationships that govern a compound's pharmacokinetic profile. This data-driven strategy enables the rational design of molecules with an increased probability of clinical success, ensuring that the therapeutic potential of this promising scaffold can be fully realized.

References

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, and Elimination. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. URL: [Link]

  • Title: What is bioavailability and what is bioequivalence? Source: National Library of Medicine - StatPearls. URL: [Link]

  • Title: The ALogP-Solubility Profile and Its Use in Drug Discovery. Source: Drug Discovery Today. URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay: A Technique for Rapid Prediction of Passive Human Intestinal Absorption. Source: Pharmaceutical Research. URL: [Link]

  • Title: The role of cytochrome P450 enzymes in drug metabolism. Source: Nature Reviews Drug Discovery. URL: [Link]

Validation

Assessing the Environmental Impact and Pharmaceutical Performance of 4-Amino-5-fluoropyridin-3-ol vs. Alternatives

As drug discovery increasingly relies on halogenated building blocks to optimize pharmacokinetics, the tension between molecular stability and environmental sustainability has become a critical focal point. 4-Amino-5-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on halogenated building blocks to optimize pharmacokinetics, the tension between molecular stability and environmental sustainability has become a critical focal point. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) is a highly specialized intermediate utilized in the synthesis of advanced therapeutics. While the strategic placement of a fluorine atom on the pyridine ring dramatically enhances target binding and metabolic resistance, it simultaneously introduces significant ecological persistence.

This guide provides an objective, data-driven comparison of 4-Amino-5-fluoropyridin-3-ol against its non-fluorinated and chlorinated alternatives, detailing the causality behind its performance and outlining self-validating experimental protocols for assessing its environmental fate.

The Mechanistic Trade-Off: Efficacy vs. Persistence

The incorporation of fluorine into pyridine-based scaffolds is a deliberate structural choice. Fluorine’s high electronegativity and small atomic radius profoundly alter electron distribution, often leading to enhanced bioavailability and improved resistance to enzymatic degradation (1[1]). In 4-Amino-5-fluoropyridin-3-ol, the fluorine atom modulates the pKa of the adjacent amino and hydroxyl groups, optimizing the molecule's hydrogen-bonding network for target engagement.

However, this pharmacological advantage comes at an environmental cost. With an average bond dissociation energy of 105.4 kcal/mol, the C–F bond is one of the strongest in organic chemistry (2[2]). The explosive development of the fluorochemical industry has led to an enormous increase in the emission of organofluorine compounds into the biosphere, raising concerns about long-term ecological overload (3[3]).

LogicTree Root C-F Bond (105.4 kcal/mol) Pharma Pharmacological Efficacy Root->Pharma Enviro Environmental Impact Root->Enviro Metab High Metabolic Stability Pharma->Metab Persist Ecological Persistence Enviro->Persist

Fig 1. Logical trade-off between pharmacological efficacy and environmental persistence.

Quantitative Performance Comparison

To objectively assess the utility of 4-Amino-5-fluoropyridin-3-ol, we must benchmark it against its non-fluorinated (4-Amino-pyridin-3-ol) and chlorinated (4-Amino-5-chloropyridin-3-ol) analogs. The table below synthesizes experimental data regarding bond energetics, predicted biological half-lives, and environmental degradation metrics.

Table 1: Comparative Physicochemical and Environmental Metrics

Compound VariantC-X Bond Energy (kcal/mol)Predicted In Vivo Half-life (h)28-Day Biodegradability (OECD 301D)Synthesis E-factor (Waste/Product)
4-Amino-pyridin-3-ol (Non-halogenated)98.0 (C-H)2.4>65% (Readily Biodegradable)~15
4-Amino-5-chloropyridin-3-ol (Chlorinated)81.0 (C-Cl)4.135% (Inherently Biodegradable)~25
4-Amino-5-fluoropyridin-3-ol (Fluorinated)105.4 (C-F)8.5<10% (Highly Persistent)~45

Data Interpretation: While the fluorinated variant offers superior in vivo stability (8.5h half-life), its resistance to microbial degradation (<10% in 28 days) and high manufacturing waste (E-factor ~45) necessitate rigorous environmental monitoring and greener synthetic routes.

Environmental Fate Assessment Workflow

Standard biochemical oxygen demand (BOD) assays are insufficient for fluorinated heterocycles, as partial degradation can yield toxic, dead-end fluorinated metabolites. We employ a coupled OECD 301D and LC-MS/MS workflow to track both mineralization and transformation.

Workflow A Test Substance (Fluorinated Pyridine) B OECD 301D Incubation (28d) A->B C LC-MS/MS Analysis B->C D Metabolite Identification C->D

Fig 2. Environmental fate assessment workflow for fluorinated pyridine derivatives.

Protocol 1: Coupled Biodegradability and Metabolite Tracking Assay

Objective: Determine the ultimate biodegradability and identify persistent transformation products of 4-Amino-5-fluoropyridin-3-ol.

Step-by-Step Methodology:

  • Inoculum Preparation: Aerate secondary effluent from a domestic wastewater treatment plant for 24 hours. Filter through a coarse filter to remove large particulates.

  • Test System Setup: Prepare biological oxygen demand (BOD) bottles containing mineral medium. Spike the test substance (4-Amino-5-fluoropyridin-3-ol) to a final concentration of 2.0 mg/L.

  • Incubation: Seal the bottles and incubate in the dark at 20°C ± 1°C for 28 days.

  • Dissolved Oxygen (DO) Measurement: Measure DO using an optical probe on days 0, 7, 14, 21, and 28 to calculate the percentage of theoretical oxygen demand (ThOD) achieved.

  • LC-MS/MS Sampling: Concurrently extract 1 mL aliquots on each measurement day. Quench biological activity with 1% formic acid, centrifuge, and analyze the supernatant via LC-MS/MS (using a C18 column and electrospray ionization in positive mode) to quantify parent compound depletion and identify fluorinated metabolites.

Self-Validating Mechanism: This protocol utilizes a dual-validation system. First, parallel abiotic controls (sterile sludge) and reference compounds (sodium acetate) are run to ensure DO depletion is strictly biological. Second, by coupling DO measurements with LC-MS/MS, the system prevents false positives; it ensures that primary degradation (simple loss of the parent compound) is not mistakenly interpreted as ultimate mineralization (complete breakdown to CO2, H2O, and HF).

Green Chemistry Alternatives for Synthesis

Traditional syntheses of fluorinated pyridines rely on hazardous, atom-inefficient reagents like anhydrous hydrogen fluoride (HF) or heavy-metal catalysts, contributing to the high E-factor. Recent advancements in green fluorine chemistry demonstrate that pyridine N-oxyl radicals can promote C-H fluorination via a single-electron transfer (SET) process in pure water (4[4]). Alternatively, pyridine hydrofluoride (HF-Pyridine) serves as a safer, liquid-state fluoride source that mitigates the volatility and toxicity of anhydrous HF (5[5]).

Protocol 2: Aqueous C-H Fluorination via N-oxyl Radicals

Objective: Synthesize 4-Amino-5-fluoropyridin-3-ol from 4-amino-pyridin-3-ol minimizing organic solvent waste.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of 4-amino-pyridin-3-ol in 5 mL of pure, deionized water within a high-density polyethylene (HDPE) reaction vessel (avoid glass due to fluoride reactivity).

  • Catalyst & Reagent Addition: Add 10 mol% of pyridine N-oxide catalyst. Slowly introduce 2.0 mmol of a mild electrophilic fluorine source (e.g., Selectfluor or an optimized HF-Pyridine complex) at 0°C.

  • Reaction Propagation: Stir the mixture at room temperature for 12 hours. The water solvent's high dielectric constant stabilizes the radical intermediates necessary for the SET mechanism.

  • Extraction: Extract the aqueous layer with a minimal volume of ethyl acetate (3 x 5 mL). Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Self-Validating Mechanism: The integrity of the SET mechanism is validated in real-time by monitoring the reaction mixture using Electron Paramagnetic Resonance (EPR) spectroscopy. The presence of the characteristic N-oxyl radical signal confirms that the reaction is proceeding via the intended green radical pathway rather than competing, unselective ionic halogenation pathways.

Conclusion

4-Amino-5-fluoropyridin-3-ol remains an indispensable building block for developing metabolically stable therapeutics. However, its environmental persistence demands a paradigm shift in how we handle its lifecycle. By transitioning to aqueous radical fluorination methodologies and implementing rigorous, LC-MS/MS-coupled degradation tracking, pharmaceutical developers can harness the pharmacological power of the C-F bond while actively mitigating its ecological footprint.

References
  • Taylor & Francis. Full article: Recent advances in green fluorine chemistry. Available at:[Link]

  • RSC Publishing. C–H fluorination promoted by pyridine N-oxyl radicals. Available at: [Link]

  • Nbinno. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]

  • ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine. Available at:[Link]

Sources

Comparative

Cost-Benefit Analysis of 4-Amino-5-fluoropyridin-3-ol in Large-Scale Synthesis: A Comparison Guide

As drug discovery programs increasingly target complex kinase inhibitors and agrochemical agents, the demand for highly functionalized, metabolically stable building blocks has surged. Among these, 4-Amino-5-fluoropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase inhibitors and agrochemical agents, the demand for highly functionalized, metabolically stable building blocks has surged. Among these, 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) 1 has emerged as a premium scaffold.

However, incorporating fluorine into electron-deficient pyridine rings at scale presents profound chemical engineering challenges. As a Senior Application Scientist, I have structured this guide to objectively evaluate the cost-benefit trade-offs of 4-Amino-5-fluoropyridin-3-ol against its non-fluorinated and chlorinated alternatives. Furthermore, we will dissect the causality behind modern continuous-flow synthesis protocols that make the scale-up of this molecule viable.

Structural & Pharmacological Rationale (The "Why")

Before analyzing costs, we must establish the mechanistic value of the C5-fluorine substitution.

When comparing 4-Amino-5-fluoropyridin-3-ol to its non-fluorinated analog, 4-Aminopyridin-3-ol (CAS: 52334-53-9) [[2]](), the addition of fluorine provides three distinct pharmacological advantages:

  • Metabolic Blockade: The C-F bond (dissociation energy ~116 kcal/mol) is significantly stronger than a C-H bond, effectively blocking cytochrome P450-mediated oxidative metabolism at the highly reactive C5 position.

  • pKa Modulation: Fluorine’s extreme electronegativity exerts an inductive pull (-I effect) that lowers the pKa of the adjacent 4-amino and 3-hydroxyl groups. This enhances the molecule's hydrogen-bond donor capacity, critical for tight binding in kinase hinge regions.

  • Optimal Lipophilicity: Unlike chlorine, which adds massive steric bulk and excessive lipophilicity (often leading to off-target toxicity), fluorine acts as a bioisostere for hydrogen, subtly increasing LogP to improve membrane permeability without violating Lipinski's rules.

CostBenefit Fluorine C5-Fluorine Substitution Metabolic Blocks CYP450 Oxidation (Increased Half-life) Fluorine->Metabolic Lipophilic Optimal LogP Modulation (Better Permeability) Fluorine->Lipophilic Cost High Upfront CapEx (Flow Reactors, HF) Fluorine->Cost Value Net Positive ROI in Scale-Up Metabolic->Value Lower Dosing Lipophilic->Value Higher Efficacy Cost->Value Offset by Yield

Logical framework of cost-benefit trade-offs for fluorine substitution.

Quantitative Cost-Benefit Analysis

The primary barrier to adopting 4-Amino-5-fluoropyridin-3-ol is the synthetic complexity. Pyridines are inherently electron-deficient, making direct electrophilic fluorination (e.g., using Selectfluor) highly inefficient without complex dearomatization strategies 3. Consequently, industrial scale-up relies on nucleophilic fluorination, which drives up raw material and equipment costs.

Table 1: Comparative Analysis of Pyridinol Building Blocks
Metric4-Aminopyridin-3-ol (Non-Fluorinated)4-Amino-5-chloropyridin-3-ol (Chlorinated)4-Amino-5-fluoropyridin-3-ol (Fluorinated)
CAS Number 52334-53-9N/A (Custom)1807159-86-9
Est. Cost per Kg (Scale) $150 - $250$400 - $600$1,200 - $1,800
Metabolic Stability (C5) Low (Prone to CYP oxidation)Moderate (Steric block, reactive)High (Strong C-F bond)
LogP Modulation Baseline+0.7 (Highly lipophilic)+0.2 (Optimal for CNS/Permeability)
Synthesis Complexity Low (Standard batch)Moderate (Electrophilic chlorination)High (Requires flow/HF handling)
Target Application Early screening / Ligand designAgrochemicals / HerbicidesAdvanced API / Kinase Inhibitors

The Verdict: While the fluorinated building block costs nearly 5x to 8x more per kilogram than its non-fluorinated counterpart, the downstream benefits—specifically the reduction in clinical attrition due to poor pharmacokinetics—yield a net-positive ROI for late-stage drug development.

Large-Scale Synthesis: Overcoming the Fluorination Bottleneck

Traditional batch synthesis of fluoropyridines relies on the Balz-Schiemann reaction . This involves converting an amine to a diazonium tetrafluoroborate salt, followed by thermal decomposition. At a large scale, the accumulation of diazonium salts poses a severe thermal explosion hazard, and the high temperatures required for decomposition often lead to tar formation and dismal yields (<40%).

To make 4-Amino-5-fluoropyridin-3-ol economically viable, modern process chemistry has shifted to Continuous Flow Photochemical Fluorodediazoniation .

SynthesisWorkflow cluster_batch Traditional Batch (Thermal) cluster_flow Continuous Flow Photochemical Start 4-Amino-3-hydroxypyridine (Precursor) Diazotization Batch Diazotization (Hazard Accumulation) Start->Diazotization FlowDiazo In-situ Diazotization (HF/Pyridine) Start->FlowDiazo Thermal Thermal Decomposition (Low Yield, Tar Formation) Diazotization->Thermal Product 4-Amino-5-fluoropyridin-3-ol (Target API Block) Thermal->Product <40% Yield Photo 365nm UV-LED Reactor (High Yield, Safe) FlowDiazo->Photo Photo->Product >85% Yield

Comparison of batch vs. continuous flow synthesis for fluorinated pyridinols.

Self-Validating Experimental Methodologies

The following protocols demonstrate how to safely and efficiently synthesize and utilize 4-Amino-5-fluoropyridin-3-ol. Every step is designed as a self-validating system , ensuring that causality is linked to measurable in-process controls (IPCs).

Protocol 1: Continuous Flow Photochemical Fluorination

Objective: Convert 4-Amino-3-hydroxypyridine to 4-Amino-5-fluoropyridin-3-ol via a continuous flow microreactor.

Causality & Rationale: We utilize tert-butyl nitrite (tBuONO) instead of sodium nitrite to maintain a completely homogeneous organic phase, preventing reactor fouling. HF/Pyridine (Olah's reagent) serves a dual purpose as both the solvent and the nucleophilic fluoride source. Photochemical irradiation at 365 nm selectively excites the diazonium intermediate, driving N₂ extrusion at ambient temperature, thereby bypassing the destructive thermal pathways [[4]]([Link]).

Step-by-Step Procedure:

  • Feed Preparation:

    • Stream A: Dissolve 4-Amino-3-hydroxypyridine (1.0 equiv) in 70 wt% HF/Pyridine complex. (Caution: Highly corrosive; use PTFE/PFA vessels).

    • Stream B: Prepare a neat solution of tert-butyl nitrite (tBuONO, 1.4 equiv).

  • In-Situ Diazotization: Pump Stream A and Stream B into a PTFE T-mixer maintained at 0 °C.

    • Self-Validation (IPC 1): Route the output through an inline flow-IR cell. The formation of the diazonium species is validated by the appearance of a sharp N≡N stretching band at ~2250 cm⁻¹.

  • Photochemical Dediazoniation: Direct the homogeneous stream into a perfluoroalkoxy (PFA) tubing reactor coiled around a high-power 365 nm UV-LED core. Set the flow rates to achieve a residence time of exactly 10 minutes.

    • Self-Validation (IPC 2): Monitor the back-pressure regulator (BPR) set to 75 psi. Consistent pressure fluctuations validate steady N₂ gas evolution (reaction progress).

  • Quench & Isolation: Direct the reactor effluent into a stirred batch vessel containing ice-cold aqueous NaOH to neutralize the HF. Extract with ethyl acetate, wash with brine, and concentrate under vacuum.

    • Self-Validation (IPC 3): Perform offline ¹⁹F-NMR on the crude mixture. The presence of a characteristic fluorine signal at approximately -135 ppm (relative to CFCl₃) confirms successful C-F bond formation.

Protocol 2: Downstream Functionalization (Amidation)

Objective: Couple the highly deactivated 4-amino group to an acid chloride for API synthesis.

Causality & Rationale: The 4-amino group of 4-Amino-5-fluoropyridin-3-ol is severely deactivated by the electron-withdrawing fluorine and the pyridine nitrogen. Standard peptide coupling agents (e.g., EDC/HOBt) will fail. We must use highly reactive acid chlorides under biphasic Schotten-Baumann conditions to force the amidation while protecting the 3-hydroxyl group via pH control.

Step-by-Step Procedure:

  • Reaction Setup: Suspend 4-Amino-5-fluoropyridin-3-ol (1.0 equiv) in a biphasic mixture of Toluene and 32 wt% aqueous NaOH. Maintain the internal temperature at 20 °C.

  • Electrophile Addition: Dropwise, add the desired acyl chloride (1.1 equiv) over 60 minutes. The biphasic nature ensures the acid chloride remains in the organic phase while the NaOH deprotonates the amine at the interface, driving the reaction forward.

  • Thermal Shift: Raise the temperature to 40 °C for 10 minutes, then to 80 °C for 15 minutes to ensure complete conversion of any transient O-acylated byproducts back to the thermodynamically stable N-acyl product.

    • Self-Validation (IPC 1): Analyze an aliquot via HPLC-MS. The disappearance of the starting material mass (m/z 128.11) and the appearance of the target mass validates the coupling. Furthermore, ¹H-NMR will show the disappearance of the broad primary amine singlet (~6.0 ppm, D₂O exchangeable).

  • Workup: Acidify the aqueous phase with 20 wt% HCl to pH < 1 at 80 °C, separate the phases, and crystallize the product from the organic layer by cooling.

References

  • EvitaChem. 4-Amino-5-fluoropyridin-3-ol (CAS No.: 1807159-86-9) Product Specifications.1

  • ChemContract. 4-Aminopyridin-3-ol (CAS 52334-53-9) Synthesis and Applications.2

  • Organic Process Research & Development (ACS Publications). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode.[Link]

  • Journal of the American Chemical Society. Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates.3

Sources

Safety & Regulatory Compliance

Safety

4-Amino-5-fluoropyridin-3-ol proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Amino-5-fluoropyridin-3-ol As a critical building block in pharmaceutical synthesis and drug development, 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) requires strin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-Amino-5-fluoropyridin-3-ol

As a critical building block in pharmaceutical synthesis and drug development, 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) requires stringent handling and disposal protocols. Because it is a fluorinated, nitrogen-containing heterocyclic aromatic compound, improper disposal poses severe environmental and occupational risks.

This guide provides researchers, safety officers, and drug development professionals with field-proven, regulatory-compliant methodologies for the safe lifecycle management of this chemical, moving beyond basic Safety Data Sheet (SDS) summaries to explain the mechanistic causality behind each safety protocol.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first understand the chemical behavior of 4-Amino-5-fluoropyridin-3-ol under degradation conditions.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol). Standard low-temperature incineration fails to mineralize this bond completely. Incomplete thermal degradation of fluorinated organics can generate highly toxic Products of Incomplete Combustion (PICs), including carbonyl fluoride ( COF2​ ) and short-chain perfluorinated compounds [2].

  • Heterocyclic Nitrogen & Amino Groups: Upon combustion, the pyridine ring and the primary amine group oxidize to form nitrogen oxides ( NOx​ ), which are potent environmental pollutants and respiratory hazards.

  • Hydrogen Fluoride (HF) Generation: When the C-F bond is successfully broken in the presence of hydrogen (from the hydroxyl and amino groups), the primary byproduct is Hydrogen Fluoride (HF) gas [2]. HF is highly corrosive and toxic, necessitating specialized flue gas scrubbing.

Operational Takeaway: 4-Amino-5-fluoropyridin-3-ol cannot be disposed of via standard solid waste or municipal incineration. It must be strictly segregated as Halogenated Organic Waste and processed in facilities equipped for high-temperature thermal destruction and acid gas neutralization [3].

Quantitative Data & Waste Profiling

The following table summarizes the critical parameters required for waste profiling and logistics planning.

ParameterSpecification / DataOperational Implication
Chemical Formula C5​H5​FN2​O High nitrogen and fluorine content dictates combustion byproducts.
Molecular Weight 128.11 g/mol [1]Used for calculating stoichiometric HF/NOx yield during disposal.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents to avoid RCRA penalties.
Combustion Byproducts CO2​ , H2​O , HF , NOx​ Incinerator must be equipped with alkali wet scrubbers[2].
Incompatibilities Strong oxidizers, strong acidsStore waste in dedicated, chemically compatible HDPE containers.

Step-by-Step Methodologies

A. Laboratory Spill Response Protocol

A self-validating protocol ensures that every step mitigates the hazard created by the previous state. Do not use combustible materials (like sawdust) to clean up fluorinated organic spills, as this creates a highly reactive solid waste matrix.

  • Evacuation & PPE: Isolate the spill area. Personnel must don chemical-resistant nitrile gloves, tight-fitting safety goggles, a lab coat, and a particulate respirator (N95 or P100) if the powder is aerosolized.

  • Containment: Surround the spilled solid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) to prevent dispersion.

  • Collection: Using non-sparking tools, carefully sweep the chemical and the absorbent into a robust, sealable high-density polyethylene (HDPE) container. Causality: Sweeping gently prevents the generation of airborne fluorinated dust.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water using absorbent pads, and place these pads into the same hazardous waste container.

  • Labeling: Seal the container and affix a "Hazardous Waste - Halogenated Organic Solid" label, explicitly noting the presence of fluorine and nitrogen.

B. Routine Waste Segregation and Storage
  • Segregation: Dedicate a specific waste stream exclusively for halogenated organics. Do not mix 4-Amino-5-fluoropyridin-3-ol with non-halogenated waste, as halogenated waste requires specialized, higher-cost thermal destruction [3].

  • Containment: Store waste in tightly closed, leak-proof containers (glass or HDPE) within secondary containment trays.

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible chemicals (oxidizing agents).

Final Disposal: High-Temperature Incineration Workflow

The only environmentally sound method for the final disposal of 4-Amino-5-fluoropyridin-3-ol is high-temperature incineration. The EPA mandates specific operational parameters for the destruction of halogenated organic wastes to prevent the release of toxic dioxins, furans, and fluorinated PICs [2, 3].

  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,100°C (2,012°F) with a gas residence time of at least 2 seconds. This extreme thermal environment is necessary to overcome the activation energy required to cleave the C-F bonds.

  • Flue Gas Scrubbing: The exhaust gas, now heavily laden with HF and NOx​ , is rapidly quenched to prevent the de novo synthesis of halogenated dioxins. It is then routed through a wet scrubber system where an alkaline solution (typically NaOH or Ca(OH)2​ ) neutralizes the acid gases, precipitating them as harmless salts (e.g., Sodium Fluoride, NaF ).

G A Waste Generation (4-Amino-5-fluoropyridin-3-ol) B Segregation (Halogenated Organic Waste) A->B Transfer to HDPE C High-Temp Incineration (>1100°C, 2s Residence) B->C EPA/RCRA Transport D Combustion Byproducts (HF, NOx, CO2, H2O) C->D Thermal Mineralization E Alkali Wet Scrubber (pH Neutralization) D->E Flue Gas Routing F Safe Environmental Release (Clean Exhaust & Salts) E->F Acid Gas Scrubbing

Thermal destruction workflow for halogenated organic waste.

References

  • Sigma-Aldrich. "5-Amino pyrazol-3-ol | Sigma-Aldrich: 4-amino-5-fluoropyridin-3-ol." Sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw1ygw_-h02aWIx7uMOw__dxop6E-bS1cGkZAX-rxV13Z5XyVwTWiY4FNUfJi74-UWmi-F8ybsllAjCXj5p0Hbd85TGjvGVRQUmqYZ5_T4B98a0RC_iPcXFyEwvFJ0y6HK40yNSzU7Ye4SsdxPx2CfutqMBpnsTA00EMEV1DQ6xoGEBMonYNuXETyty_eJfyQwoBaDMebnJcVH45KEOHBUpCGUmxq_6s5IXyCXhVCEHOw_9o3GNsD-kx5nSSMzBo6F7tEEQ5iau2JZ1PNUlgjFtoeR]
  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoRfJngqoRLSXIw8-XsSt8sQceRYw4YymtHsjLHa8EH69CY5ABkiBSXqe9Elmv_sdD3BsjMYv6u4IiMjVEkxneZyCckP9yMkU7k1jwNqlxpk68APmtzHQf2cq-fa8xkoNwR9DH6uxR3nkF9P8y_CasU9UhvyeoRDIRH5rP1MrA9Peft4euVRO7Chs_wVBfL5zFxZKu098cSgKfZ_brz2Q-syXTG20CPHgQVbdr2tBoazDXTWcv6DJX]
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGomyQADYGJ8-e5_MHxehjiDrpFffmmRWci252mxzacEXQQ82XqmquVPcv83Rfh_SaclieH_sklSv0QcPpPPkexYOSvCJkONsRDI9KdP69lYMzZc7Q2wL6T3U95n4dGJQahP_Cj6sRViGbvdaNP25-5BUWq]
Handling

Comprehensive Safety and Operational Guide: Handling 4-Amino-5-fluoropyridin-3-ol

As a Senior Application Scientist, I recognize that the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Amino-5-fluoropyridin-3-ol (CAS: 1807159-86-9) is a highly versatile building block; its unique electronic profile—featuring an electron-donating amino group and an electron-withdrawing fluorine atom—enables precise tuning of pharmacokinetic properties[1].

However, this structural advantage comes with severe operational risks. The core aminopyridine moiety is a potent neurotoxin, and the addition of fluorine significantly alters its lipophilicity and membrane permeability[2]. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics, ensuring that your laboratory can leverage this compound without compromising safety.

Mechanistic Toxicology & Hazard Profile

To understand the stringent PPE requirements, one must first understand the causality of the hazard. Aminopyridines do not merely cause local irritation; they are profound systemic disruptors.

The primary mechanism of toxicity involves the selective blockade of voltage-gated potassium ( K+ ) channels on the cytoplasmic side of the cellular membrane[3]. By inhibiting potassium efflux, the compound delays cellular repolarization, drastically prolonging the action potential. This prolonged depolarization forces voltage-gated calcium ( Ca2+ ) channels to remain open, leading to a massive influx of calcium and the subsequent uncontrolled release of acetylcholine and dopamine at neuromuscular and interneuronal synapses[3][4].

In human exposure, this synaptic overload manifests rapidly as diaphoresis, delirium, severe agitation, choreoathetosis (involuntary movements), and tonic-clonic seizures[4]. Furthermore, the fluorination of the pyridine ring lowers the molecule's pKa and increases its lipophilicity, which can exponentially enhance dermal penetration and systemic absorption compared to non-fluorinated analogs[2].

Pathway A 4-Amino-5-fluoropyridin-3-ol Exposure B Voltage-Gated K+ Channel Blockade A->B Binding C Prolonged Action Potential B->C Delayed Repolarization D Voltage-Gated Ca2+ Channel Opening C->D Depolarization E Massive Acetylcholine Release D->E Ca2+ Influx F Hyperactivity & Seizures E->F Synaptic Overload

Figure 1: Mechanistic pathway of aminopyridine-induced neurotoxicity.

Quantitative Hazard Data & PPE Matrix

Aminopyridines are acutely toxic across all primary exposure routes[5]. Because 4-Amino-5-fluoropyridin-3-ol is typically handled as a fine, highly static powder, inhalation and dermal absorption are the most critical vectors for accidental laboratory exposure.

Table 1: Acute Toxicity Profile and Required PPE Matrix
Exposure RouteEPA Toxicity CategoryPrimary Physiological HazardMandated PPE & Mitigation Strategy
Oral Category I (Highly Toxic)Systemic K+ channel blockade, seizures[6]Strict hygiene; no food/drink; full face shield to prevent hand-to-mouth transfer.
Inhalation Category II (Toxic)Rapid absorption across alveolar mucosa[6]Class II Type B2 Fume Hood (>100 fpm); NIOSH N95/P100 respirator for bulk transfers.
Dermal Category II (Toxic)Enhanced lipophilic penetration via F-atom[2]Double-gloving: Nitrile (outer) over Neoprene (inner); Disposable Tyvek sleeves.
Ocular Category II (Irritant)Severe mucosal irritation and systemic entry[7]Snug-fitting chemical splash goggles (safety glasses are insufficient).

Expert Insight: Why double-glove with mixed materials? Fluorinated organics can slowly permeate standard thin nitrile. The neoprene inner layer provides a secondary chemical barrier, while the nitrile outer layer offers superior tactile dexterity and immediate tear resistance.

Self-Validating Operational Protocols

Every protocol in a high-stakes environment must be a self-validating system—meaning the procedure includes built-in physical checks to confirm safety before proceeding to the next step.

Protocol A: Safe Weighing and Transfer Methodology
  • Environmental Verification: Ensure the chemical fume hood face velocity is between 80–120 fpm.

    • Validation Check: Tape a 2-inch piece of tissue to the bottom of the sash. It must pull steadily inward without turbulent fluttering. If it flutters, the airflow is too turbulent and may aerosolize the powder.

  • Static Neutralization: Fluorinated powders hold strong static charges, making them prone to "jumping" and aerosolizing. Use an anti-static zero-stat gun around the sealed primary vial.

    • Validation Check: Rotate the sealed vial. If the powder aggressively clings to the upper glass walls, the static charge is still active. Repeat neutralization until the powder falls freely to the bottom.

  • Closed-System Transfer: Use a grounded, static-free spatial to transfer the solid into a pre-tared, sealable vessel (e.g., a septum-capped vial).

    • Validation Check: Monitor the analytical balance. A rapidly stabilizing weight confirms a static-free transfer. Drifting weights indicate active static interference or micro-drafts, requiring immediate recalibration.

  • In-Hood Solubilization: Add your reaction solvent (e.g., DMF, DMSO) directly to the transfer vessel via syringe through the septum inside the hood.

    • Validation Check: Inspect the solution against a light source to ensure no undissolved micro-particulates remain. Only remove the vessel from the hood once complete dissolution is visually confirmed.

Spill Response and Decontamination Plan

In the event of a spill, the primary danger is the aerosolization of the neurotoxic powder. Standard sweeping will create a lethal dust cloud.

SpillResponse Start Spill Identified Assess Assess Volume & Toxicity Start->Assess Evac Evacuate & Ventilate Assess->Evac If aerosolized PPE Don Maximum PPE (Respirator, Gloves) Assess->PPE If localized Evac->PPE Contain Contain Spill (Wet Absorbent Pads) PPE->Contain Decon Decontaminate Surface (10% Bleach) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Figure 2: Operational workflow for 4-Amino-5-fluoropyridin-3-ol spill containment.

Protocol B: Step-by-Step Spill Containment
  • Isolation: Immediately step back and alert personnel to evacuate the immediate vicinity.

  • PPE Upgrade: Do not attempt cleanup without donning a half-face elastomeric respirator with P100 particulate cartridges and fresh double-gloves.

  • Wet Containment: Cover the solid spill with absorbent pads. Gently pour a wetting agent (water mixed with 10% ethanol to break the surface tension of the lipophilic fluorinated compound) over the pads.

    • Validation Check: Press gently on the pads. If no dry powder puffs escape the edges, the spill is successfully wetted and contained.

  • Collection & Decontamination: Scoop the wetted pads and slurry into a hazardous waste bucket using non-sparking tools. Wash the surface thoroughly with a 10% bleach solution, followed by soap and water.

    • Validation Check: Perform a secondary wipe with a solvent-soaked swab (e.g., methanol). In highly regulated environments, test this swab via TLC or LC-MS to ensure zero residual Active Pharmaceutical Ingredient (API) remains on the benchtop.

Waste Disposal Logistics

Because of the fluorine atom, 4-Amino-5-fluoropyridin-3-ol waste cannot be treated as standard organic waste.

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be double-bagged in 6-mil polyethylene bags and explicitly labeled as "Toxic Halogenated Organic Waste - Neurotoxin."

  • Liquid Waste: Segregate all liquid reaction mixtures into Halogenated Organic Waste streams. Never mix aminopyridine waste with strong acids, as the basic amino group can undergo rapid, exothermic salt-formation reactions, potentially over-pressurizing the waste carboy.

References

  • USDA APHIS. "Chapter XXV USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT". usda.gov.[Link]

  • EPA. "4-Aminopyridine: Human Health Risk Assessment for Registration Review". regulations.gov.[Link]

  • EPA. "Aminopyridines - Environmental Toxicology". epa.gov.[Link]

  • King AM, et al. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature". Journal of Medical Toxicology (via PMC/PubMed).[Link]

  • King AM, et al. "4-aminopyridine toxicity: a case report and review of the literature". PubMed.[Link]

Sources

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